molecular formula C10H10BrNO B1319908 Quinolin-4-ylmethanol hydrobromide CAS No. 142910-39-2

Quinolin-4-ylmethanol hydrobromide

Cat. No.: B1319908
CAS No.: 142910-39-2
M. Wt: 240.1 g/mol
InChI Key: XLZBSTYKDWIFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-4-ylmethanol hydrobromide is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-4-ylmethanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.BrH/c12-7-8-5-6-11-10-4-2-1-3-9(8)10;/h1-6,12H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZBSTYKDWIFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Quinolin-4-ylmethanol Hydrobromide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Derivatives of quinoline have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a specific derivative, Quinolin-4-ylmethanol, and its hydrobromide salt. The methanolic functional group at the 4-position serves as a critical synthetic handle for further molecular elaboration, making it a valuable building block in drug discovery programs.

The conversion of the parent compound to its hydrobromide salt is a common strategy in pharmaceutical development. This process protonates the basic nitrogen of the quinoline ring, typically enhancing the compound's crystallinity, stability, and, most importantly, its aqueous solubility—a critical factor for bioavailability and formulation. This document provides a detailed exploration of the chemical structure, properties, and a validated synthetic pathway for Quinolin-4-ylmethanol Hydrobromide, designed for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Quinolin-4-ylmethanol consists of a quinoline ring system substituted at the C4 position with a hydroxymethyl group. The quinoline core is a bicyclic aromatic heterocycle, comprising a benzene ring fused to a pyridine ring. The hydrobromide salt is formed by the protonation of the pyridine nitrogen atom by hydrobromic acid.

Data Summary

Quantitative data for the free base, Quinolin-4-ylmethanol, are available through computational and experimental sources. However, specific experimental data for the hydrobromide salt are not widely reported in publicly accessible literature. The properties of the salt are therefore calculated or inferred based on established chemical principles.

PropertyQuinolin-4-ylmethanol (Free Base)This compound (Salt)
Molecular Formula C₁₀H₉NOC₁₀H₁₀BrNO
Molecular Weight 159.18 g/mol 240.09 g/mol (Calculated)
Appearance Solid (Expected)Crystalline Solid (Expected)
Melting Point Not widely reportedExpected to be higher than the free base
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, methanol.Expected to have enhanced solubility in water and polar protic solvents.
XLogP3 1.4Expected to be significantly lower (more hydrophilic)
Hydrogen Bond Donors 12 (hydroxyl and protonated nitrogen)
Hydrogen Bond Acceptors 21 (hydroxyl oxygen)

Synthesis and Purification

The synthesis of this compound is most efficiently approached as a two-step process. The first step involves the synthesis of the precursor, Quinolin-4-ylmethanol, from a commercially available starting material. The second step is the salt formation.

Workflow Overview

G start Start: Quinoline-4-carboxylic Acid step1 Step 1: Reduction (LiAlH4 in THF) start->step1 intermediate Intermediate: Quinolin-4-ylmethanol (Free Base) step1->intermediate Workup & Purification step2 Step 2: Salt Formation (HBr in Isopropanol) intermediate->step2 product Final Product: Quinolin-4-ylmethanol HBr step2->product Crystallization & Isolation

Part 1: Synthesis of Quinolin-4-ylmethanol (Free Base)

The most direct and reliable method for preparing Quinolin-4-ylmethanol is through the reduction of Quinoline-4-carboxylic acid or its corresponding ester. Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride. Therefore, a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is required for this transformation.[5][6] The high hydride-donating capacity of LiAlH₄ is essential to overcome the resonance stability of the carboxylate anion formed in situ.[7][8]

Experimental Protocol
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Reducing Agent: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add Lithium Aluminum Hydride (LiAlH₄, ~2.0 equivalents) to the stirred THF.

    • Causality:This exothermic addition is performed slowly at 0 °C to control the reaction rate and ensure safety. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • Addition of Starting Material: Dissolve Quinoline-4-carboxylic acid (1.0 equivalent) in a minimum amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise: a. Water (volume in mL equal to the mass of LiAlH₄ in g). b. 15% aqueous Sodium Hydroxide (volume in mL equal to the mass of LiAlH₄ in g). c. Water (volume in mL equal to 3 times the mass of LiAlH₄ in g).

    • Causality:This specific sequence (Fieser workup) is a standard and safe method for quenching LiAlH₄ reductions. It effectively neutralizes the excess hydride and precipitates the aluminum salts as a granular solid, which is easily filtered.

  • Workup and Isolation: Stir the resulting suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure Quinolin-4-ylmethanol.

Part 2: Preparation of this compound

The formation of the hydrobromide salt is an acid-base reaction. The basic nitrogen of the quinoline ring is protonated by a strong acid, HBr. The resulting salt typically has lower solubility in nonpolar organic solvents, allowing it to crystallize or precipitate from the solution. The following is a representative protocol based on standard methods for forming hydrobromide salts of heterocyclic amines.[9]

Experimental Protocol
  • Dissolution: Dissolve the purified Quinolin-4-ylmethanol (1.0 equivalent) in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath. Slowly, add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., 15-25% HBr in isopropanol, ~1.1 equivalents) dropwise with vigorous stirring.[9]

    • Causality:The use of a slight excess of acid ensures complete protonation. The addition is performed at 0 °C as the acid-base neutralization is exothermic. The choice of solvent is critical; the free base should be soluble, while the resulting salt should be sparingly soluble to facilitate precipitation.

  • Crystallization: Upon addition of HBr, a precipitate should form. Continue stirring the suspension at 0 °C for 30-60 minutes to ensure complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any unreacted starting material or excess acid.

  • Drying: Dry the resulting crystalline solid under vacuum to obtain pure this compound.

Spectroscopic Analysis

Definitive spectroscopic data for the hydrobromide salt is scarce. The following analysis is based on the expected spectral characteristics of the parent molecule, Quinolin-4-ylmethanol, with annotations on the anticipated changes upon protonation.

¹H NMR Spectroscopy

The proton NMR spectrum is the most powerful tool for confirming the structure.

  • Aromatic Region (δ 7.5-9.0 ppm): The quinoline ring system will display a series of complex multiplets in this region.[10] The proton at the C2 position is typically the most deshielded due to its proximity to the nitrogen atom and will appear at the lowest field, often as a doublet. Upon protonation to form the hydrobromide salt, the electron-withdrawing effect of the now-cationic nitrogen (N-H⁺) will cause all protons on the quinoline ring, especially those on the pyridine portion (H2, H3), to shift further downfield.

  • Methylene Protons (δ ~5.0 ppm): The two protons of the -CH₂OH group would appear as a singlet. Its chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group.

  • Hydroxyl Proton (variable): The -OH proton will appear as a broad singlet with a variable chemical shift, depending on concentration and solvent.

  • N-H Proton (for the salt, δ > 12 ppm): In the hydrobromide salt, a new, typically broad signal for the N-H⁺ proton will appear at a very low field, often above 12 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • O-H Stretch (broad, ~3200-3600 cm⁻¹): A strong, broad absorption in this region is characteristic of the hydroxyl group's O-H stretching vibration.[11]

  • Aromatic C-H Stretch (sharp, ~3000-3100 cm⁻¹): Sharp peaks corresponding to the C-H bonds of the quinoline ring.

  • C=C and C=N Stretches (~1500-1650 cm⁻¹): A series of sharp to medium absorptions in this fingerprint region are characteristic of the aromatic quinoline core.[12]

  • C-O Stretch (~1050-1150 cm⁻¹): A strong absorption corresponding to the stretching of the primary alcohol C-O bond.

  • N-H⁺ Bending (for the salt, ~2400-2800 cm⁻¹): Upon formation of the hydrobromide salt, broad absorptions corresponding to the N-H⁺ stretching and bending vibrations are expected to appear.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For the free base, using Electron Impact (EI) ionization:

  • Molecular Ion (M⁺): A strong peak corresponding to the molecular weight of the free base (m/z = 159) is expected.

  • Key Fragments: Common fragmentation pathways would include the loss of a hydroxyl radical ([M-OH]⁺, m/z = 142) or the entire hydroxymethyl group ([M-CH₂OH]⁺, m/z = 128), which would be a stable quinolyl cation.[13]

For the hydrobromide salt, using a soft ionization technique like Electrospray Ionization (ESI+), the spectrum would be dominated by the molecular ion of the free base [M+H]⁺ at m/z 160.

Applications in Drug Development

Quinolin-4-ylmethanol and its derivatives are highly valuable scaffolds in medicinal chemistry. The quinoline core itself is a key pharmacophore in numerous approved drugs.[14] The primary utility of Quinolin-4-ylmethanol lies in its role as a versatile synthetic intermediate.

  • Antimalarial Agents: The 4-methanolquinoline core is a substructure of the famous antimalarial drug quinine and its synthetic analogs like mefloquine. This scaffold is crucial for activity against Plasmodium falciparum.[3]

  • Anticancer Therapeutics: Many quinoline derivatives have been investigated as anticancer agents, functioning through various mechanisms such as kinase inhibition and DNA intercalation.[1][4] The hydroxyl group of Quinolin-4-ylmethanol can be easily oxidized to an aldehyde for further elaboration or converted into an ether or ester linkage to attach other pharmacophores, creating hybrid molecules with potential dual-action mechanisms.

  • Antimicrobial Agents: The quinoline ring is the foundation of the quinolone class of antibiotics. While Quinolin-4-ylmethanol itself is not a primary antibiotic, its structure can be modified to develop novel antibacterial or antifungal agents.[2][15]

The synthesis of the hydrobromide salt is a critical step in advancing such compounds from discovery to preclinical development, as it often confers the necessary physicochemical properties for in vivo testing and formulation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80479, 4-(Hydroxymethyl)quinoline. Retrieved from [Link]

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. (Note: This is a historical reference for a foundational synthesis method of quinoline-4-carboxylic acids).
  • Doebner, O. (1887). Ueber α-Alkyl- und α-Phenylchinin-β-carbonsäuren und über die bei der Einwirkung von Aldehyden auf Aldehyd-Ammoniake und Amine entstehenden Producte. Justus Liebigs Annalen der Chemie, 242(3), 265-301. (Note: Foundational reference for the Doebner reaction).
  • Krygowski, T. M., & Szatylowicz, H. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molbank, 2023(4), M1747. [Link]

  • Master Organic Chemistry (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Verma, A., Joshi, N., Singh, A., & Tiwari, M. (2014). Biological activities of quinoline derivatives. International Journal of Pharmaceutical Sciences and Research, 5(5), 1695.
  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Kumar, S., Bawa, S., & Gupta, H. (2016). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 16(1), 56-70.
  • ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Retrieved from [Link]

  • Van der poel, H., et al. (2013). Synthesis of Quaternary Heterocyclic Salts. Molecules, 18(12), 15364-15381.
  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2548-2549.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]

  • Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Biomedicine & Pharmacotherapy, 142, 112041.
  • Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism) [Video]. YouTube. [Link]

  • Google Patents. (2012). US20120071669A1 - Process for preparation of eletriptan and salt thereof.
  • ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 594412, Quinolin-8-ylmethanol. Retrieved from [Link]

  • Google Patents. (2013). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • NileRed. (2014, October 28). How to make Hydrobromic Acid [Video]. YouTube. [Link]

  • Cuny, G. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Synthesis, 48(15), 2335-2354.
  • Szychowski, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 614.
  • The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

  • Al-Otaibi, J. S., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • Al-Zoubi, R. M., et al. (2023).
  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • Nystrom, R. F. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(5), 1197-1199.
  • R Discovery. (n.d.). HBr Salt Research Articles.
  • Medwin Publishers. (2022). Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and.
  • Osman, A. N., & El-Gendy, A. A. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(3), 173-176.
  • The Organic Chemistry Tutor. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. [Link]

  • Kumar, A., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(1), 4-25.
  • Jetir.org. (2014).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12662983, (Quinolin-3-yl)methanol. Retrieved from [Link]

  • MassBank. (2019). Quinoline. Retrieved from [Link]

Sources

The Synthesis and Characterization of Quinolin-4-ylmethanol Hydrobromide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of Quinolin-4-ylmethanol hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline scaffolds are integral to a wide array of pharmacologically active agents, and the functionalization of this core structure is a key strategy in drug discovery.[1][2][3] This document details a robust synthetic pathway, comprehensive characterization methodologies, and critical safety considerations. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's preparation and analytical validation. The guide emphasizes the rationale behind experimental choices, ensuring a reproducible and scalable process.

Introduction: The Significance of the Quinoline Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][5] The versatility of the quinoline nucleus allows for structural modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties. This compound, as a functionalized derivative, presents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulation and, finally, salt formation. The chosen synthetic strategy is designed for efficiency and scalability, prioritizing commercially available starting materials and well-established chemical transformations.

Synthetic Strategy Overview

The overall synthetic workflow can be visualized as a three-stage process:

Synthesis_Workflow cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Reduction to Alcohol cluster_2 Stage 3: Hydrobromide Salt Formation A Isatin C Quinoline-4-carboxylic acid A->C Pfitzinger Reaction B Ketone/Aldehyde B->C D Quinoline-4-carboxaldehyde C->D Activation & Reduction or Direct Reduction E Quinolin-4-ylmethanol D->E Selective Aldehyde Reduction F This compound E->F Reaction with HBr

Caption: A three-stage workflow for the synthesis of this compound.

Stage 1: Synthesis of Quinoline-4-carboxylic acid

The Pfitzinger reaction provides a reliable method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[6][7] This reaction is advantageous due to the ready availability of a wide variety of substituted isatins and carbonyl compounds, allowing for the generation of diverse quinoline scaffolds.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatin (1 equivalent) in a 10% aqueous potassium hydroxide solution.

  • Heat the mixture to 100°C to facilitate the ring-opening of isatin.

  • Slowly add the desired ketone or aldehyde (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with a 1 M hydrochloric acid solution to a pH of approximately 4-5.

  • The precipitated crude quinoline-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Stage 2: Reduction to Quinolin-4-ylmethanol

The reduction of the carboxylic acid at the 4-position of the quinoline ring to the corresponding alcohol can be achieved through a two-step process involving the formation of an intermediate aldehyde, or directly using a powerful reducing agent. For better control and selectivity, the two-step approach is often preferred.

2.3.1. Conversion to Quinoline-4-carboxaldehyde

The carboxylic acid is first converted to a more reactive species, such as an acid chloride or an ester, which can then be selectively reduced to the aldehyde.

2.3.2. Reduction of Quinoline-4-carboxaldehyde to Quinolin-4-ylmethanol

The selective reduction of the aldehyde to the primary alcohol is a critical step. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation due to its mild nature and high selectivity for aldehydes over other potentially reducible functional groups within the quinoline ring system.

Experimental Protocol:

  • Suspend quinoline-4-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the suspension in an ice bath to 0-5°C.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Quinolin-4-ylmethanol.

Stage 3: Formation of this compound

The final step involves the formation of the hydrobromide salt, which often improves the compound's stability and handling properties. This is achieved by reacting the alcohol with hydrobromic acid.

Experimental Protocol:

  • Dissolve the crude Quinolin-4-ylmethanol in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a 48% aqueous solution of hydrobromic acid (1.1 equivalents) dropwise with stirring.[2]

  • The hydrobromide salt will precipitate out of the solution.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Characterization_Workflow cluster_0 Primary Structural Confirmation cluster_1 Functional Group & Purity Analysis cluster_2 Final Product NMR NMR Spectroscopy (¹H and ¹³C) Final Quinolin-4-ylmethanol Hydrobromide NMR->Final MS Mass Spectrometry (MS) MS->Final IR Infrared Spectroscopy (IR) IR->Final MP Melting Point Analysis MP->Final

Caption: A comprehensive workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR (Expected Chemical Shifts) ¹³C NMR (Expected Chemical Shifts)
Proton δ (ppm)
Aromatic-H (Quinoline)7.5 - 9.0
-CH₂-~4.8
-OHVariable
N-H⁺ (HBr salt)Broad, downfield

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C and C=N stretch (aromatic)1400 - 1600
C-O stretch (primary alcohol)1000 - 1075
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For Quinolin-4-ylmethanol, the expected molecular ion peak [M]⁺ would be at m/z 159.18.[8] In the case of the hydrobromide salt, the analysis might show the free base after the loss of HBr.

Melting Point Analysis

The melting point is a crucial indicator of the purity of a crystalline solid. A sharp and well-defined melting point range suggests a high degree of purity.

Safety and Handling

Quinoline and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis and characterization of this compound. By providing a detailed rationale for the chosen methodologies and a thorough analytical framework, this document serves as a valuable resource for scientists engaged in the discovery and development of novel quinoline-based therapeutic agents. The successful synthesis and characterization of this key intermediate pave the way for further exploration of its potential in medicinal chemistry.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. Available at: [Link]

  • synthesis of quinoline derivatives and its applications | PPTX. Slideshare. Available at: [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. PMC - NIH. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Quinoline - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]

  • 4-(Hydroxymethyl)quinoline. PubChem. Available at: [Link]

  • design and synthesis series of novel quinolinyl methanol's derivatives. ResearchGate. Available at: [Link]

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available at: [Link]

  • alkyl and alkylene bromides. Organic Syntheses Procedure. Available at: [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.

Sources

Quinolin-4-ylmethanol hydrobromide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Postulated Mechanisms of Action of Quinolin-4-ylmethanol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with a wide array of pharmacological activities. This compound, as a member of this versatile class, presents an intriguing subject for mechanistic investigation. While its specific molecular interactions are not yet fully elucidated in publicly available literature, its structural features suggest several plausible mechanisms of action based on well-characterized quinoline derivatives. This guide provides a comprehensive exploration of these potential mechanisms, drawing parallels from established anticancer, antimicrobial, and enzyme-inhibiting quinoline compounds. We will delve into the structural basis for these hypotheses and propose detailed experimental workflows for the definitive elucidation of the biological activity of this compound. This document is intended to serve as a foundational resource for researchers aiming to investigate this and similar quinoline-based compounds.

The Quinoline Moiety: A Privileged Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast number of natural and synthetic bioactive molecules.[1][2][3] Its unique electronic properties and rigid bicyclic structure make it an ideal scaffold for designing compounds that can interact with a diverse range of biological targets. Consequently, quinoline derivatives have been successfully developed into drugs for treating a wide spectrum of diseases, including cancer, malaria, bacterial infections, and inflammatory conditions.[3][4][5]

This compound belongs to this distinguished family of compounds. While extensive research has been conducted on various quinoline derivatives, the specific mechanism of action for this particular molecule remains an area of active investigation. This guide, therefore, adopts an inferential approach, postulating potential mechanisms based on the established activities of structurally analogous quinoline compounds.

Structural Analysis of Quinolin-4-ylmethanol

The biological activity of any compound is intrinsically linked to its molecular structure. The key features of quinolin-4-ylmethanol are:

  • The Quinoline Core: This bicyclic system is the foundational pharmacophore. Its aromatic nature allows for π-π stacking interactions with aromatic residues in protein targets. The nitrogen atom can act as a hydrogen bond acceptor, further anchoring the molecule in a binding pocket.

  • The 4-Methanol Group (-CH₂OH): The substituent at the 4-position of the quinoline ring is critical in defining its biological specificity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling specific interactions with target proteins. Its presence also influences the molecule's solubility and overall pharmacokinetic properties.

The hydrobromide salt form is primarily used to enhance the compound's stability and aqueous solubility for experimental purposes.

Postulated Mechanisms of Action Based on the Quinoline Pharmacophore

Based on the extensive literature on quinoline derivatives, we can hypothesize several potential mechanisms of action for this compound.

Anticancer Activity

The quinoline scaffold is present in numerous compounds with demonstrated anticancer properties.[4][5][6]

  • Induction of Catastrophic Vacuolization: A notable example is Vacquinol-1, a quinoline derivative that induces rapid, non-apoptotic cell death in glioblastoma cells through catastrophic vacuolization.[7] This process involves the massive formation of cytoplasmic vacuoles derived from the endosomal/lysosomal compartment, leading to cell collapse. Given the structural similarity, it is plausible that quinolin-4-ylmethanol could trigger a similar cell death pathway.

  • Topoisomerase Inhibition: Certain fluoroquinolones, a class of antibiotics, have also been shown to inhibit topoisomerase II in cancer cells, leading to apoptosis.[4] Topoisomerases are crucial enzymes for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death.

  • Tubulin Polymerization Inhibition: The quinoline ring can act as a bioisostere for other aromatic systems in known tubulin polymerization inhibitors.[5] By interfering with microtubule dynamics, these compounds can arrest the cell cycle in mitosis, ultimately leading to apoptosis.

Antimicrobial Activity

The most well-known application of quinoline derivatives is in antimicrobial therapy, particularly the fluoroquinolones.

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: Fluoroquinolones exert their bactericidal effects by forming a stable complex with bacterial DNA and these type II topoisomerase enzymes.[8] This complex traps the enzymes in the process of DNA cleavage, leading to double-strand breaks and bacterial cell death.[8] While quinolin-4-ylmethanol lacks the typical carboxylic acid and fluorine substituents of classic fluoroquinolones, the core quinoline scaffold could still allow for some level of interaction with these bacterial enzymes.

Enzyme Inhibition

The quinoline structure is a versatile template for designing enzyme inhibitors for various therapeutic areas.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10] Inhibition of DHODH depletes the cellular pool of pyrimidines, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.[9] It is conceivable that the methanol group at the 4-position of quinolin-4-ylmethanol could engage in similar hydrogen bonding interactions within the DHODH active site as the carboxylic acid group of other known inhibitors.

  • Phosphodiesterase 10A (PDE10A) Inhibition: Recent computational studies have identified quinoline alkaloids as potential inhibitors of PDE10A, an enzyme highly expressed in the brain's striatum.[11] PDE10A inhibitors are being investigated for the treatment of neurological disorders like Parkinson's disease.[11]

  • Antimalarial Activity via Inhibition of Translation Elongation Factor 2 (PfEF2): A series of quinoline-4-carboxamides have demonstrated potent antimalarial activity by inhibiting the Plasmodium falciparum elongation factor 2 (PfEF2), an essential protein for parasite protein synthesis.[12] This highlights another potential enzymatic target for quinoline-based compounds.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended.

Initial Phenotypic Screening

A broad-based phenotypic screening is the first step to narrow down the potential biological activities.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Lines: A panel of human cancer cell lines (e.g., glioblastoma, breast, lung, colon) and a selection of bacterial strains (Gram-positive and Gram-negative) should be used.

  • Treatment: Cells are treated with a serial dilution of this compound for 24, 48, and 72 hours.

  • Assay: Cell viability can be assessed using MTT, MTS, or resazurin-based assays. Proliferation can be measured using BrdU incorporation or Ki-67 staining.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is calculated for each cell line and time point.

Data Presentation: Summary of IC₅₀ Values

Cell Line/Bacterial StrainIC₅₀ (µM) at 48h
Glioblastoma (e.g., U87)Experimental Value
Breast Cancer (e.g., MCF-7)Experimental Value
Staphylococcus aureusExperimental Value
Escherichia coliExperimental Value
Target Identification and Validation

If significant anticancer or antimicrobial activity is observed, the next step is to identify the molecular target(s).

Experimental Workflow: Target Identification

G cluster_0 Hypothesis-Driven Approaches cluster_1 Unbiased Approaches enzyme_assays Enzyme Inhibition Assays (DHODH, Topoisomerase, Kinases) binding_assays Direct Binding Assays (SPR, ITC) enzyme_assays->binding_assays Validate direct interaction target_validation Target Validation (siRNA, CRISPR) binding_assays->target_validation affinity_chrom Affinity Chromatography- Mass Spectrometry yeast_hybrid Yeast Three-Hybrid computational Computational Target Prediction computational->target_validation phenotypic_screening Active Compound from Phenotypic Screening phenotypic_screening->enzyme_assays phenotypic_screening->affinity_chrom mechanism_elucidation Mechanism of Action Elucidated target_validation->mechanism_elucidation

Caption: Workflow for target identification and validation.

Downstream Signaling and Cellular Effects

Once a target is validated, the downstream cellular consequences of its modulation need to be investigated.

Signaling Pathway Analysis: A Hypothetical Example for DHODH Inhibition

G compound Quinolin-4-ylmethanol hydrobromide dhodh DHODH compound->dhodh Inhibition pyrimidine Pyrimidine Pool dhodh->pyrimidine Depletion dna_rna DNA/RNA Synthesis pyrimidine->dna_rna Inhibition s_phase S-Phase Arrest dna_rna->s_phase proliferation Decreased Cell Proliferation s_phase->proliferation

Caption: Postulated pathway for DHODH inhibition.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.

  • Staining: Harvest cells, fix in ethanol, and stain with propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M). An accumulation of cells in the S-phase would support the DHODH inhibition hypothesis.

Conclusion and Future Directions

This compound is a compound of significant interest due to its privileged quinoline scaffold. While its precise mechanism of action awaits definitive experimental confirmation, the wealth of data on related compounds allows for the formulation of several credible hypotheses, including the induction of catastrophic vacuolization, and the inhibition of key enzymes such as topoisomerases and DHODH.

The experimental workflows detailed in this guide provide a clear roadmap for researchers to systematically investigate these possibilities. Future work should also focus on structure-activity relationship (SAR) studies, synthesizing and testing derivatives of quinolin-4-ylmethanol to optimize potency and selectivity for a chosen biological target. Such studies will be invaluable in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Abdal-hay, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI22xoCQreEn0qzFbcEpiBvInmhqRixz4XJw0JQVDs-QWhaVhUcPRD-KvY0w_OS6-Chxlh_a72ps12bYg9RQM5_MssJarCI95JCc_0rJOwk7EeWjP-U2p6bXWN5W1_Uwm-P__Lf234a5x3tpQ=]
  • Eriksson, E., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVyu9-nfVziG3E-IbAhzEmU23zJcoSpBYGDco8qqckC3keFlzjmQ7M0N1_459WkwW3bjJR125UdCPWiRkBH_j_r3RaI_eP6FdMZ4q2_8NY2o6Svb7k2zvQGoh0-VpEYnb1Jt4=]

  • Goodman, J. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH14ye6GZjuNfjiKhAqEig1_MbPlBj1XfItUVDCFOIeKUrg_LVisMA2P-Jub89jf8KPLhyXvdq9VTAemK_fwVGjc0KDrnTIdBLd7HymVLUgPE8Hwm0BAl2Ypu68P3l6OC6PyjY3_aLxZFQaxA==]
  • Katarzyna, S., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFuW4NzR7x6RODTStEfTsj3z0kB7bk2CLLrw2fmsJYQB1qnyGHQjQtsxSnq-eYeqhC-iKDdD2BOjbobt62CtQCcGhg0Ew981C9X0KLiAftfWeGKUCYh_NsCQeTHlFf_rkH]
  • Kumar, A., et al. (2009). Biological activities of quinoline derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHcKRMSA8QqEhvNaOfkrIklAkOT00oydyxDUSGv_LSPHGHW35EqqXSMri0AVRuWAlAPlpYgSbgRS080TdkzZlXVjeW3xzqz2gtzS4xs7PEdQ-u8-zuB6e0HOsTyY3HW2I-ut8=]
  • Patel, D. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFprZYKRYfBCvDIBlVXHm_7822T5nRGS3npbtoLiuG2V83YilrrAiAHKqcyRpcwuj_WbeyCDocJRB2FZnbS_qHxddWiLVCa3mAei1yguUr6-MF_IpeA6qfRbQfR238ZPNQH7o88wHzPHdOk9UG0wrBZ1gyBWWNyv88EZBHjM3dyVSQC_7V_s7fqPLW0J4l2w4ejzPp9_ZcszsgGc2WCv5gDplPKzdPb7VnxPepXUp0w1BLeLdz6UKAMowb958uUUUc_UIc=]
  • Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZPHBHbditoKc-SrLt_oeYfOAMQGTy0PwEHIboos66DJhsGdzYLbO00r_76RadDUh6m2JFh3ext76D7LGS1YvCiIz6pV7dFdushZZAkF4oSlfdOo0POTglw8lgKfhLuYVk6_GGhILjy-mwM4w=]
  • Al-Bayati, F. A. H., et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq7x2BDj5moZAncFvu1x1F0nqrbxkrTruqxtwEZGRenCfTP7tUlN0WOLZvFvZHoX574ZQOCsTkJfNejKtPx8h4Y4pAbvMxpm_h8uFBd0a27qYR5bYdS4_Hfe3qzVg7uJSvbY0=]
  • Dawle, J. K., et al. (2018). design and synthesis series of novel quinolinyl methanol's derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNUbHZpmD6ixUx5uFid8HLzo6NaK7TolvWV4LdH2Q-X1mzM1ZQmG_Cqr8vPp9NG8kbT80KibyxWldxYTNj-LvpPfTQ2ZSFneUztlnzAqE6Q203mnVb60T2CMYldQrupCi9uewmJSaRrUlbtFJZifDDfQVQWTKqfNGKSQxQddzy9oLNOQJfY-uXH5QiXh63tzYZeb6lgB2mCOG-um3_vDRWgX3CyUzQveFA0FeYCnwHwotvhA==]
  • Gupta, H., et al. (2025). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsaI6k1d2bzgJYpx39Vrh8tNGPzlDxm5dQC2g_iqNCY6a634Ds-I2FaBGRQuAUwbe6VJwkC75bvujq1W_fsjEgbqNNtH3ZTo-g_YJLYb-uSnVWhVTuda2P0DugOYMoYjviWOqYpm8rqyn8QBu0rdsT0tdLbeEoxS0tBfRN4IVbSTz3O1DndnCDrhABJyDLXDm-TlW5hJbxtHjQ]
  • National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)quinoline. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHogA2BFoLdQ899ykP4PbEWGkHEhmc63xThyY2OvFSqVnJaKf0A6IYHdazNEWIWXvIsBwvZ2fXssbuHGAAKXAsTVZa0gKku_6FW1tt0NcGQ-JXThggpMzKwNfWgZDC82QQkbkmX3Iqzjv0QXdUTrM47u7m23MyesV7o9wtQPvA=]
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2eg403YvqVOj4DG_O_9kh8m0yuP5qnKjNtRii-PnPDWFoX9U6RwZhTXAZFsoFMocK7E_rCvLXFUFo3ljuH1bD0_sY7au5VpLgnOqeZu6ss3t8Z5NoZvhlC_SSmyq-W4x3hlk=]
  • Furet, P., et al. (1998). Synthesis and SAR of a novel, potent and structurally simple LTD4 antagonist of the quinoline class. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7N3hu6ZtQC59637lseKhlitVeAdQhiOEslCP9CXtyn9zKUskXYRT0HoVvXapKD39juMGnoKQmzbByIVPqh8NHWj7XtT7aViaBmeL80rZNs3DfnjyqMyfWT9LukVVuNzO3wQ==]
  • Goodman, J. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX3f-KEJDtEVQAokQ-Py5Siuflvh3dwT6V461os1inNHQbm6dkFvjq635K7rO5Ym7rj-GdipmRhs5iM4ztYAkLUv1Jx4BahJkKWZQVygAhlwYtZQpYarjdFGtDGAktDB4jVn8=]
  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVMEoo9Q4qiXqaB6tPPTlqXq-agIEgRwAlLQDVDaQ4EZyuUipL15sMm27NUtHSkbI-OiJNoj2Mt0u-o6NBfr1Tabh8i1xR-nsD-3VrSO8YozW3Hmfl4r7Vu3H7TUvWZc0HmrHjAHzSJ1tG4w==]
  • He, J.-F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6GH-fDQfmwGkuK_OqhQ0OO1gTrHoyJKK1wlW_u5Sw1Et2yetvEMsO3hbDztVVPqkB77GzPIShsHdA4mRBI1gTIf_oEYPL54Ru1c1oODOXEU5AzkO8i53LeZY9lqaH4PgCLH0=]
  • Taylor & Francis. (2021). Quinoline – Knowledge and References. Taylor & Francis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIwONGCeNzFMvBn64-daN5zjrD3NW2h_mJ9vT_0K9_fJQD4oJnaRW1-wn9mwQn6JTjfEqm7RMJySA6LTfS_61EvKSeqsIsrpDfO5lYvVQZejlV-tcKkGRWxewgKWAosS4blZIho9286GYddVAy--4Fm8Y5Oh2512Czhfpm7qJETtZpBCxmKfBJpyzcnTC6]
  • He, J.-F., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbqALNGaovv2-Kd_PhAqjNf9g26gHzRc3Qbgo4cbSXYcVAJa9NRxV5dh3ByRGMRGOQezSjdIcdj-EpwnQsd57CM7moduHSQXED8TPapAJNxlTd_TQojBEzD6kXAoaLLqqatSTXF2M-NJDqf2BGWdSKJNEqlgxQbQxSCPnxVV2R7uPpV1DjfpII_OQvse3Tz5Ohhnhy6OlsqSrqayC29CCAM8OZ2DsUuAMs8W1i-FqNK2jftrrWeCR0U6ijW1AvK2kkcDcSJq95YT4Qkto1yxyM2IqiBSRpgrbUfEbD1BKywQg=]
  • Reis, A. S., et al. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp8qbPrYlPFmwzc_xofhK4Kw4tyuFWhwcd_DPXgLzTDvOLct-EQYLyKpZxTvYCTzscgr0krPfFpzj4UqWIy3pRpAIiiazMn__CQMcof2mL9poPbB5HLqGUwIOXxRaua-gxet2Gr9arprzh25s=]
  • National Center for Biotechnology Information. (n.d.). Quinolin-8-ylmethanol. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqkV6EA-lQgwVRqXdOW0R8euy7HkR7DRjlwNNwXiEsLiRq64Bp5d6EiO5wThCOXGw9DExxchCOUB4zNfr8DGlUFxgAHjOa5HcYCTdE59xdoICrGRt11ErTAJKkJzQW3NTiKC3mz508vyLpJQl555xdQUcgMxkUnCpx]
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHPpcAVPDzusrcQKdF9Gjob5PZe_O0OVXp9FLCRQKSynI8Lc3FwYEaGZ2iI4UgWPpEIdSS_XmSAPZdGiluQER1ZB0UsXNYjNCd-RI-cdJdyYRRRHyMmkAm41zuT8U6guLPCL5GyfqeNtqnNgSSl-YoZSrwcHDM]
  • Ismail, E. M. O. A., et al. (2024). Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxXRdf_i6BgwGsbmJol1mp_ll7ou87iFRhcywCUqprX4tkbhkSWY8iauQBzK-JVEwO90x9-P7POFzwEQo_HuQyaoDbPSIDxFGtVFj7X25B8myGanAokTp8O5Q6qXCVnNNrVxKU7pN2-vNX6sxm46pSx2Vy9PzIvWDJE793TxFVSYbS3lkV8AluLUi9xutzpmpkNDmgJKCQw7kkFYXa5736UxF8_WtBeJ-XcbikcF3M3qBa7vaQ-psLQXf_scVHCu7sZLJooHAyheeT4BxeofewRbBxAgvPoCK4XaYC7gOGR-NaaZsn__lz4ro6KwfpPaDdnj0JOluMXfDGtG8oEESMuzBorrK4]

Sources

An In-depth Technical Guide to the Biological Activity of Quinolin-4-ylmethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][6][7] This guide focuses on a specific, yet representative, member of this class: Quinolin-4-ylmethanol hydrobromide. While specific literature on this exact salt may be nascent, the extensive research on quinoline-4-methanol and related quinoline derivatives provides a robust framework for understanding its potential biological activities and for designing a comprehensive research and development program.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental design and a self-validating framework for investigation. We will explore the probable biological activities of this compound, delve into the mechanistic underpinnings of these actions, and provide detailed, field-proven protocols for their in vitro evaluation.

The Quinoline Core: A Foundation of Diverse Bioactivity

The quinoline nucleus is a versatile pharmacophore, with functionalization at different positions leading to a wide array of biological effects.[1][3][4][5] Historically, quinoline derivatives have been pivotal in the fight against malaria, with quinine being a classic example.[1][6][8] Modern research has expanded the therapeutic landscape of quinolines to include:

  • Anticancer Activity: Many quinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][9][10][11][12] Mechanisms include the induction of apoptosis, inhibition of angiogenesis, and interference with key signaling pathways.[1][9]

  • Antimicrobial Properties: The quinolone class of antibiotics, characterized by a 4-oxo-quinoline core, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[13][14][15][16] This highlights the potential of the quinoline scaffold in developing new antibacterial agents.

  • Antimalarial Efficacy: Beyond quinine, synthetic quinolines like chloroquine and mefloquine have been mainstays in malaria treatment.[6][8][17][18][19] They are thought to interfere with the parasite's detoxification of heme in its food vacuole.[8]

  • Neuroprotective Potential: Emerging research suggests that quinoline derivatives may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.[20][21][22][23][24] These compounds can exhibit antioxidant properties and modulate the activity of key enzymes implicated in these conditions.[20][21][23]

Given this extensive background, this compound is a compelling candidate for investigation across these therapeutic areas. The presence of the methanol group at the 4-position is a key structural feature that warrants detailed biological evaluation.

Postulated Mechanisms of Action: A Multifaceted Approach

Based on the known activities of related quinoline compounds, we can postulate several mechanisms through which this compound may exert its biological effects.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The potential anticancer activity of this compound is likely to be multifactorial.

  • Induction of Apoptosis: A common mechanism for anticancer agents is the triggering of programmed cell death. Quinoline derivatives have been shown to induce apoptosis through various pathways.[1][9]

  • Enzyme Inhibition: The compound could act as an inhibitor of key enzymes involved in cancer progression, such as topoisomerases or kinases.

The following diagram illustrates a potential workflow for investigating the anticancer properties of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Quinolin-4-ylmethanol hydrobromide CellLines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Compound->CellLines Treatment MTT Cytotoxicity Screening (MTT Assay) CellLines->MTT Assay IC50 Determine IC50 Values MTT->IC50 Analysis Apoptosis Apoptosis Assays (Annexin V/PI Staining) IC50->Apoptosis Further Investigation Caspase Caspase Activation Assays (Caspase-3/7, -8, -9) Apoptosis->Caspase Pathway Signaling Pathway Analysis (Western Blot for key proteins) Caspase->Pathway

Caption: Workflow for investigating the anticancer activity of this compound.

Antimalarial Activity: Disrupting Parasite Homeostasis

The structural similarity of Quinolin-4-ylmethanol to known antimalarial quinoline methanols, such as mefloquine, suggests a potential antiplasmodial activity.[18] The primary mechanism is likely the inhibition of hemozoin formation.

G Parasite Malaria Parasite (Plasmodium falciparum) Hemoglobin Host Hemoglobin Digestion Parasite->Hemoglobin Heme Release of Toxic Heme Hemoglobin->Heme Hemozoin Heme Detoxification (Hemozoin Formation) Heme->Hemozoin Toxicity Accumulation of Toxic Heme -> Parasite Death Heme->Toxicity Compound Quinolin-4-ylmethanol hydrobromide Inhibition Inhibition of Hemozoin Formation Compound->Inhibition Inhibition->Hemozoin

Caption: Postulated mechanism of antimalarial action for this compound.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a robust framework for the initial in vitro assessment of this compound's biological activity.

General Cell Culture and Compound Preparation

Rationale: Proper cell culture technique is paramount for reproducible and reliable data. The preparation of the test compound must ensure its solubility and stability in the culture medium.

Protocol:

  • Cell Line Maintenance:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Routinely subculture cells upon reaching 70-80% confluency.

  • Compound Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%).

Cytotoxicity Assessment: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[25][26][27] This assay is a fundamental first step in drug discovery for evaluating the potential toxicity and therapeutic index of novel compounds.[25][26][28]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Parameter Description
Cell Lines MCF-7, A549, HCT116
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
MTT Concentration 0.5 mg/mL
Solubilizing Agent DMSO
Absorbance Wavelength 570 nm
Antimalarial Activity: In Vitro Parasite Growth Inhibition Assay

Rationale: To assess the direct effect of the compound on the malaria parasite, an in vitro growth inhibition assay using Plasmodium falciparum is essential.

Protocol:

  • Parasite Culture: Culture a chloroquine-sensitive strain of P. falciparum (e.g., 3D7) in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.

  • Synchronization: Synchronize the parasite culture to the ring stage.

  • Compound Treatment: In a 96-well plate, add the synchronized parasite culture to wells containing serial dilutions of this compound. Include chloroquine as a positive control and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Growth Assessment: Quantify parasite growth using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.

  • Data Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration.

Future Directions: Expanding the Biological Profile

The initial in vitro data will guide further investigations. Promising results in specific areas should be followed by more detailed mechanistic studies. For instance, if significant anticancer activity is observed, investigations into the specific apoptotic pathways and cell cycle effects would be warranted. Similarly, potent antimalarial activity would necessitate studies on the mechanism of action, such as the inhibition of β-hematin formation.

Conclusion: A Promising Scaffold for Drug Discovery

This compound, by virtue of its quinoline core, stands as a compound of significant interest for drug discovery. The diverse biological activities associated with this scaffold, including anticancer, antimalarial, and neuroprotective effects, provide a strong rationale for its comprehensive evaluation. The experimental framework outlined in this guide offers a systematic and scientifically rigorous approach to elucidating the biological potential of this and other novel quinoline derivatives. Through careful and methodical investigation, the therapeutic promise of this important class of molecules can be fully realized.

References

  • Bier, J., & Seelen, W. (1979). A New Synthesis of Quinoline-4-ones. Archiv der Pharmazie, 312(7), 584-589.
  • Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060.
  • Ghosh, S., Choudhury, S., & Dutta, A. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Hooper, D. C. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320.
  • Kaur, K., et al. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 25(1), 126.
  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5, 1063-1065.
  • López-Muñoz, F., & Alamo, C. (2009). The quinoline alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 67, pp. 1-105). Academic Press.
  • Ma, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7089.
  • Mishra, A., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629.
  • Narender, T., et al. (2012). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 12(9), 850-866.
  • O'Neill, P. M., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9838-9849.
  • Pires, N., et al. (2015). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 14, 119.
  • Riveiro, M. E., et al. (2010). Quinoline derivatives: a patent review (2005 - 2009).
  • Sharma, P., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Journal of Alzheimer's Disease, 84(4), 1685-1701.
  • Singh, R., & Kumar, V. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 11(28), 17053-17076.
  • Soni, N., et al. (2025). Various therapeutic actions of quinolines.
  • Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6643.
  • Verma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1248, 131460.
  • Vroegop, S. (2025).
  • Wang, D., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(21), 7249.
  • Ward, S. A., et al. (1995). Quinoline antimalarials: mechanisms of action and resistance. Trends in Pharmacological Sciences, 16(7), 241-246.
  • World Health Organization. (2021). World malaria report 2021.
  • Yun, C. W., et al. (2020). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 25(12), 2757.
  • Zhang, H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(5).
  • Zarranz, B., et al. (2004). Recent advances in the synthesis of quinolines. Arkivoc, 2004(5), 14-30.
  • Berridge, M. V., & Tan, A. S. (1993). Characterization of the cellular reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): subcellular localization, substrate dependence, and involvement of mitochondrial electron transport in MTT reduction. Archives of Biochemistry and Biophysics, 303(2), 474-482.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87.
  • Gornik, O., et al. (2021). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Molecules, 26(24), 7545.
  • Kumar, S., & Bawa, S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e275466.
  • Martínez-González, A. I., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2021.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from [Link]

  • Osol, A., & Hoover, J. E. (Eds.). (1975). Remington's Pharmaceutical Sciences (15th ed.). Mack Publishing Co.
  • Patel, K., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180.
  • Ryley, J. F., & Peters, W. (1970). The antimalarial activity of some quinolone esters. Annals of Tropical Medicine & Parasitology, 64(2), 209-222.
  • Shiozaki, T., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8575-8581.
  • Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry (2nd ed.).
  • Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of Infectious Diseases, 184(6), 770-776.

Sources

The Ascendant Therapeutic Potential of Quinolin-4-ylmethanol Hydrobromide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast landscape of quinoline derivatives, the quinolin-4-ylmethanol subclass has emerged as a particularly promising area of research, demonstrating significant potential in the development of novel antimalarial and anticancer agents. The conversion of these derivatives into their hydrobromide salts often enhances their physicochemical properties, such as solubility and stability, rendering them more suitable for pharmaceutical development. This in-depth technical guide provides a comprehensive overview of quinolin-4-ylmethanol hydrobromide derivatives, intended for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies, explores the mechanistic underpinnings of their biological activities, and presents detailed experimental protocols to facilitate further investigation and development of this promising class of compounds.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, owing to its ability to interact with a diverse array of biological targets.[1][2] From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have consistently proven their therapeutic value.[3][4] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to enhance efficacy and reduce toxicity.[5] This guide focuses specifically on quinolin-4-ylmethanol derivatives, a class of compounds characterized by a hydroxymethyl group at the C4 position of the quinoline ring, and their hydrobromide salts, which are often prepared to improve drug-like properties.[6]

The rationale for investigating this compound derivatives is rooted in the established success of related quinoline-based drugs and the unique chemical features of the 4-ylmethanol substitution. This substitution pattern offers a key site for further functionalization and can significantly influence the molecule's interaction with biological targets. This guide will explore the synthesis, biological activities, and future prospects of these compounds in the realms of infectious diseases and oncology.

Synthetic Pathways to Quinolin-4-ylmethanol Derivatives

The synthesis of quinolin-4-ylmethanol derivatives can be approached through several strategic pathways, primarily involving the construction of the quinoline core followed by modification at the C4 position, or the direct introduction of the functionalized side chain during the ring-forming reaction.

Core Quinoline Synthesis

Established methods for synthesizing the quinoline scaffold, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provide a foundation for accessing the necessary precursors.[7] The choice of method is often dictated by the desired substitution pattern on the benzene portion of the quinoline ring.

Functionalization at the C4 Position

A common and efficient route to quinolin-4-ylmethanol derivatives involves the reduction of a quinoline-4-carboxylic acid or its corresponding ester. This two-step process typically starts with the synthesis of the carboxylic acid, which is then converted to the desired alcohol.

This protocol details a representative synthesis of a quinolin-4-ylmethanol derivative, starting from 6-methoxy isatin.

Step 1: Synthesis of 2-Phenyl-6-methoxyquinoline-4-carboxylic acid

  • Suspend 6-methoxy isatin (40 mmol) in 150 mL of 6 M aqueous KOH in a 500 mL round-bottom flask equipped with a condenser.

  • Heat the suspension to 100°C.

  • Add a solution of acetophenone (52 mmol) in 20 mL of warm ethanol in small portions over 1 hour.

  • After the addition is complete, reflux the reaction mixture for an additional 4 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with 100 mL of water, chill, and filter.

  • Acidify the filtrate to pH 6 with 1 M aqueous hydrochloric acid.

  • Collect the resulting precipitate of the crude acid by filtration, wash with water to remove excess acid, and dry under vacuum.

Step 2: Synthesis of Ethyl 2-phenyl-6-methoxyquinoline-4-carboxylate

  • Stir a mixture of 2-phenyl-6-methoxyquinoline-4-carboxylic acid (29 mmol) and potassium carbonate (44 mmol) in 60 mL of N,N-dimethylformamide (DMF) at 60°C for 30 minutes.

  • To this suspension, add ethyl iodide (34.8 mmol) and stir the mixture for 24 hours at room temperature.

  • Add water to the mixture at 0°C and collect the precipitate by filtration.

Step 3: Synthesis of (2-Phenyl-6-methoxyquinolin-4-yl)methanol

  • To a stirred solution of ethyl 2-phenyl-6-methoxyquinoline-4-carboxylate (20.28 mmol) in 120 mL of tetrahydrofuran (THF) at 0°C, add a solution of sodium borohydride (60 mmol) in methanol over 2 hours.

  • Stir the reaction mixture for an additional 4 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired (2-phenyl-6-methoxyquinolin-4-yl)methanol.

Synthesis_Workflow Isatin 6-Methoxy Isatin CarboxylicAcid 2-Phenyl-6-methoxy- quinoline-4-carboxylic acid Isatin->CarboxylicAcid Acetophenone, KOH, EtOH, 100°C Ester Ethyl 2-phenyl-6-methoxy- quinoline-4-carboxylate CarboxylicAcid->Ester Ethyl iodide, K2CO3, DMF Methanol (2-Phenyl-6-methoxy- quinolin-4-yl)methanol Ester->Methanol NaBH4, THF/MeOH

Caption: Synthetic workflow for a quinolin-4-ylmethanol derivative.

Preparation of the Hydrobromide Salt

The conversion of the quinolin-4-ylmethanol free base to its hydrobromide salt is a standard procedure in medicinal chemistry to enhance aqueous solubility and stability, which are crucial for bioavailability and formulation.

  • Dissolve the purified quinolin-4-ylmethanol derivative in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether).

  • Slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or an ethereal solution) dropwise to the stirred solution of the free base. The molar ratio of the base to acid should be approximately 1:1.

  • A precipitate of the hydrobromide salt will typically form upon addition of the acid.

  • Stir the resulting suspension at room temperature for a specified period (e.g., 1-2 hours) to ensure complete salt formation.

  • Collect the solid salt by filtration, wash with the anhydrous solvent to remove any unreacted starting materials, and dry under vacuum to yield the pure this compound.

Potential Therapeutic Applications

The structural features of quinolin-4-ylmethanol derivatives make them attractive candidates for development in several therapeutic areas, most notably as antimalarial and anticancer agents.

Antimalarial Activity

The quinoline core is central to many antimalarial drugs, including chloroquine and mefloquine.[8][9] These drugs are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite's food vacuole.[8] Quinolinemethanol derivatives, in particular, have a history of investigation as antimalarial agents. For instance, the compound WR 30090, a quinoline methanol derivative, has demonstrated efficacy against various strains of Plasmodium falciparum.[10]

The proposed mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation. In the parasite's acidic food vacuole, hemoglobin is digested, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline-based drugs are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.

Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity Quinoline Quinolin-4-ylmethanol Derivative Quinoline->Heme Binding & Inhibition of Polymerization

Caption: Proposed mechanism of antimalarial action for quinoline derivatives.

Anticancer Activity

Quinoline derivatives have demonstrated a wide range of anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and DNA repair pathways.[3][4] The diverse chemical space accessible through the functionalization of the quinoline scaffold allows for the development of compounds with high potency and selectivity against specific cancer targets.

While specific data on this compound derivatives in cancer is still emerging, the broader class of quinoline compounds has shown significant promise. For example, some quinoline derivatives have been found to be potent against prostate cancer cell lines.[11] Others have exhibited cytotoxic effects against a panel of cancer cell lines, including those of the breast, colon, and liver.[4][12]

Potential Anticancer Mechanisms of Quinoline Derivatives:

Mechanism of ActionDescriptionKey Targets
Tyrosine Kinase Inhibition Interference with signaling pathways that control cell growth, proliferation, and survival.EGFR, VEGFR, c-Met[13]
Topoisomerase Inhibition Prevention of DNA replication and transcription by stabilizing the enzyme-DNA complex, leading to DNA strand breaks.Topoisomerase I & II[4]
DNA Intercalation Insertion of the planar quinoline ring system between DNA base pairs, disrupting DNA replication and transcription.DNA[4]
Induction of Apoptosis Triggering programmed cell death in cancer cells through various signaling cascades.Caspases, Bcl-2 family proteins
Cell Cycle Arrest Halting the progression of the cell cycle at specific checkpoints, preventing cancer cell division.Cyclin-dependent kinases (CDKs)

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is yet to be fully elucidated, preliminary findings and data from related quinoline series offer valuable insights for future drug design.

  • Substitution on the Quinoline Ring: The nature and position of substituents on the benzene portion of the quinoline ring can significantly impact biological activity. Electron-donating or withdrawing groups can influence the electronic properties of the ring system and its interaction with target proteins.

  • The 4-ylmethanol Moiety: The hydroxyl group of the methanol substituent provides a crucial hydrogen bond donor and acceptor, which can be critical for target binding. Furthermore, this position is a key site for derivatization to modulate potency, selectivity, and pharmacokinetic properties.

  • Stereochemistry: For chiral quinolin-4-ylmethanol derivatives, the stereochemistry at the carbinol center can be a critical determinant of biological activity, as observed in other classes of quinoline-based drugs.

Future Directions and Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of infectious diseases and oncology. The established synthetic routes to the quinoline core, coupled with versatile methods for functionalization at the C4 position, provide a robust platform for the generation of diverse chemical libraries for biological screening.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and evaluation of a broader range of quinolin-4-ylmethanol derivatives with diverse substitution patterns to establish a comprehensive structure-activity relationship.

  • Mechanism of Action Studies: Detailed biochemical and cellular assays to elucidate the specific molecular targets and mechanisms of action of the most potent compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of lead compounds in relevant animal models of malaria and cancer to assess their in vivo efficacy, safety, and pharmacokinetic properties.

  • Formulation Development: Investigation of different salt forms and formulation strategies to optimize the drug-like properties of lead candidates for clinical development.

References

  • Dawle, J. K., et al. (2018). Design and Synthesis Series of Novel Quinolinyl Methanol's Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 3372-3381. [Link]

  • Sahu, J. K., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Asati, V., et al. (2021). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Biere, H., & Seelen, W. (1976). Synthese von Chinolin-4-onen. Justus Liebigs Annalen der Chemie, 1976(10), 1972-1982. [Link]

  • Canfield, C. J. (1980). A quinoline methanol (WR 30090) for treatment of acute malaria. Acta Tropica, 37(3), 228-231. [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google P
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

  • CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds - Google P
  • Al-Suwaidan, I. A., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Taibah University Medical Sciences, 17(6), 841-861. [Link]

  • Chen, Y., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 25(23), 5757. [Link]

  • Corma, A., et al. (2009). Gold-Catalyzed Reduction of Quinolines to 1,2,3,4-Tetrahydroquinolines. ResearchGate. [Link]

  • Singh, P., & Kumar, V. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 26(16), 4883. [Link]

  • Musiol, R., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 107. [Link]

  • Loosli, S., et al. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. ETH Zurich Research Collection. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Saxena, P. (2017). Quinolines- Antimalarial drugs.pptx. Slideshare. [Link]

  • Wang, D., et al. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Medicinal Chemistry, 28(20), 3959-3977. [Link]

  • Zhang, H., et al. (2020). Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers. Organic Chemistry Frontiers, 7(12), 1475-1481. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Taylor & Francis Online. (n.d.). Hydrobromide – Knowledge and References. [Link]

  • Alizadeh, A., et al. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1014. [Link]

  • Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12646-12651. [Link]

  • Slater, A. F. G. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 66(1), 37-57. [Link]

  • Sbardella, G., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers, 12(2), 447. [Link]

  • CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate - Google P
  • Wang, D., et al. (2018). Possible pathways for quinoline reduction. ResearchGate. [Link]

  • Ohta, Y., et al. (2014). Correction to “Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction”. The Journal of Organic Chemistry, 79(11), 5403. [Link]

Sources

A Guide to the Spectroscopic Characterization of Quinolin-4-ylmethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the key spectroscopic data required for the unambiguous identification and characterization of quinolin-4-ylmethanol hydrobromide (C₁₀H₁₀BrNO). As a valuable heterocyclic building block in medicinal chemistry and materials science, rigorous structural confirmation is paramount.[1][2] This document synthesizes foundational principles with practical, field-proven methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and analyses herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals, ensuring high-fidelity structural elucidation.

Introduction: The Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[2] Quinolin-4-ylmethanol, in particular, serves as a crucial intermediate for more complex molecular architectures. Its hydrobromide salt form enhances stability and improves handling properties, making it a common subject of synthesis and analysis.

This guide moves beyond a simple recitation of data, focusing instead on the causal logic behind experimental design and the integrated interpretation of multiple spectroscopic techniques to build an unshakeable structural proof.

Molecular Structure

The structural integrity of the target compound is the central hypothesis that each spectroscopic test aims to confirm. The numbering convention used throughout this guide is presented below.

parent [M+H]⁺ m/z = 160.0757 frag1 [M+H - H₂O]⁺ m/z = 142.0651 parent->frag1 - H₂O

Sources

An In-depth Technical Guide to the Solubility and Stability of Quinolin-4-ylmethanol Hydrobromide in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility and stability of Quinolin-4-ylmethanol hydrobromide. In the absence of extensive published data for this specific salt, this document serves as a practical framework for establishing these critical parameters in your own laboratory setting. We will delve into the foundational physicochemical properties, outline robust experimental protocols, and discuss the rationale behind key procedural steps, empowering you to generate reliable and reproducible data.

Understanding the Core: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount to predicting its behavior in various solvent systems. This compound is the salt of the free base, quinolin-4-ylmethanol, and hydrobromic acid.

Key Structural Features:

  • Quinoline Ring: A heterocyclic aromatic structure that is generally susceptible to degradation via oxidation and photolysis.

  • Methanol Group (-CH₂OH): This functional group can undergo oxidation.

  • Hydrobromide Salt: The presence of the hydrobromide salt significantly influences the aqueous solubility compared to the free base. The pKa of the quinoline nitrogen is a critical factor in its ionization state at different pH values. The pKa of quinoline is approximately 4.9, indicating it will be protonated and more water-soluble in acidic to neutral conditions.

PropertyValue (for Quinolin-4-ylmethanol free base)Reference
Molecular FormulaC₁₀H₉NO[1]
Molecular Weight159.18 g/mol [1]
Calculated Water Solubility4.9 g/L (Slightly soluble)[2]
Melting Point97-98 °C[2]

Note: The properties of the hydrobromide salt, such as molecular weight (240.1 g/mol ) and solubility, will differ from the free base.[3]

A Practical Approach to Determining Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The "shake-flask" method remains the gold standard for determining thermodynamic solubility due to its reliability.[4]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in a selection of relevant solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pHs, Ethanol, Methanol, Acetonitrile, Propylene Glycol, Polyethylene Glycol 400)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable column and detector (or a validated UV-Vis spectrophotometric method)

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The key is to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to reach equilibrium. A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid pellet. Immediately filter the aliquot through a syringe filter to remove any fine particles. Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Causality in Experimental Design:
  • Why excess solid? To ensure the solution is truly saturated, representing the thermodynamic equilibrium solubility.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.[5]

  • Why filtration? To remove any undissolved microparticles that could lead to an overestimation of solubility.

Assessing the Stability: A Framework for Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[6] These studies are a cornerstone of developing stability-indicating analytical methods.[7] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies.[8]

Experimental Workflow for Forced Degradation Studies

The following workflow provides a systematic approach to evaluating the stability of this compound under various stress conditions.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can detect and resolve the degradants from the parent compound.[8]

a) Hydrolytic Stability (Acid and Base):

  • Procedure: Prepare solutions of this compound in 0.1N HCl and 0.1N NaOH. Store the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Rationale: Quinoline derivatives can be susceptible to acid- and base-catalyzed hydrolysis.[6]

b) Oxidative Stability:

  • Procedure: Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3%). Store at room temperature and protect from light. Collect samples at different time points.

  • Rationale: The quinoline ring and the methanol group can be susceptible to oxidation.

c) Thermal Stability:

  • Procedure: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C). Analyze samples at various time points.

  • Rationale: To assess the intrinsic thermal stability of the molecule.

d) Photostability:

  • Procedure: Expose a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9] A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.

  • Rationale: Aromatic systems like quinoline are often susceptible to photodegradation.[6]

Development of a Stability-Indicating Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Key characteristics of a stability-indicating method:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Peak Purity: Use of a photodiode array (PDA) detector to assess peak purity of the parent compound in stressed samples is highly recommended. The peak purity angle should be less than the peak purity threshold.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select Column & Mobile Phase B Optimize Gradient, Flow Rate, Temperature A->B C Stress Samples (Acid, Base, etc.) B->C D Inject Stressed Samples C->D E Assess Peak Resolution & Purity D->E F Validate (Linearity, Accuracy, Precision) E->F G Validated Method F->G Stability-Indicating Method

Caption: Logic Flow for Stability-Indicating Method Development.

Potential Degradation Pathways

Based on the chemical structure of quinolin-4-ylmethanol, several degradation pathways can be hypothesized. The primary sites of degradation are likely the quinoline ring and the methanol substituent.

  • Oxidation: The nitrogen in the quinoline ring can be oxidized to an N-oxide. The methanol group can be oxidized to an aldehyde and further to a carboxylic acid.

  • Hydroxylation: The quinoline ring can undergo hydroxylation at various positions.[10]

  • Photodegradation: UV light can induce complex degradation pathways, potentially leading to ring cleavage or polymerization.

The identification of degradants using techniques like LC-MS/MS is crucial for elucidating these pathways.

Conclusion

This guide provides a robust framework for determining the solubility and stability of this compound. By following the outlined experimental protocols and understanding the rationale behind them, researchers can generate the critical data needed for successful drug development. The emphasis on a systematic approach to forced degradation studies will enable the development of a reliable stability-indicating method, which is a regulatory prerequisite and a cornerstone of ensuring product quality and safety.

References

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition. [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate. [Link]

  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed. [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Center for Biotechnology Information. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Quinoline. mVOC 4.0. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. National Center for Biotechnology Information. [Link]

  • Physicochemical properties, pharmacokinetics and drug-likeness of identified compounds according to SwissADME software. ResearchGate. [Link]

  • 4-(Hydroxymethyl)quinoline. PubChem. [Link]

  • (Quinolin-3-yl)methanol. PubChem. [Link]

  • 021879Orig1s000. U.S. Food and Drug Administration. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Center for Biotechnology Information. [Link]

  • (+)-Quinolin-4-yl(5-vinylquinuclidin-2-yl)methanol. PubChem. [Link]

  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • (S)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanol. Pharmaffiliates. [Link]

  • Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations. PubMed. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. ResearchGate. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu. [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY- INDICATING CHROMATOGRAPHIC ASSAY METHODS FOR DRUGS AND ITS COMBINED PHARMACEUTICAL FORM. Amazon S3. [Link]

  • Measurement and Correlation of trans -4-Hydroxy- l -proline Solubility in Sixteen Individual Solvents and a Water + Acetonitrile Binary Solvent System. ResearchGate. [Link]Acetonitrile_Binary_Solvent_System)

Sources

Quinolin-4-ylmethanol Hydrobromide: A Versatile and Strategic Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide focuses on Quinolin-4-ylmethanol hydrobromide, a highly versatile building block that provides an efficient entry point for the synthesis of diverse quinoline-based compounds. We will explore its physicochemical properties, synthetic accessibility, and, most critically, its strategic application in key synthetic transformations. By detailing the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for scientists engaged in the design and synthesis of novel chemical entities for drug discovery and development.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore for engaging with biological targets.[2] Consequently, quinoline derivatives have found extensive application as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][3]

The utility of a quinoline-based building block is defined by the nature and position of its functional groups, which allow for controlled chemical diversification. Quinolin-4-ylmethanol, particularly as its hydrobromide salt, represents a strategically functionalized synthon. The primary alcohol at the 4-position serves as a versatile handle for a multitude of chemical transformations, while the hydrobromide salt form often enhances stability and aqueous solubility, simplifying handling and reaction setup.

Physicochemical Properties and Safety Data

Understanding the fundamental properties of a building block is critical for its effective use. The data below pertains to the free base, Quinolin-4-ylmethanol, with the hydrobromide salt primarily influencing solubility and handling.

PropertyValueReference
Molecular Formula C₁₀H₉NO[4][5]
Molecular Weight 159.18 g/mol [4][5]
Melting Point 97-98 °C[5]
Appearance Solid[1]
Solubility Slightly soluble in water (4.9 g/L at 25 °C)[5]
CAS Number 6281-32-9 (for free base)[4][5]

Safety and Handling: Quinolin-4-ylmethanol is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271).[4][6]

Synthetic Accessibility

The practical utility of any building block is contingent upon its reliable and scalable synthesis. The Quinolin-4-ylmethanol core can be constructed through established methodologies for quinoline ring formation, followed by functional group manipulation at the C4 position.

Core Ring Formation: The Doebner Reaction

A robust method for accessing the quinoline-4-carboxylic acid precursor is the Doebner reaction. This three-component reaction involves an aniline, an aldehyde, and pyruvic acid, and is particularly effective for generating quinoline-4-carboxylic acids which are ideal precursors to our target molecule.[7] The choice of an acid catalyst, such as BF₃·THF, can be crucial for driving the reaction to completion, especially with anilines bearing electron-withdrawing groups.[7]

Reduction and Salt Formation

Once the quinoline-4-carboxylic acid is obtained, the next critical step is the reduction of the carboxylic acid to the primary alcohol. This transformation is reliably achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. The choice of reducing agent is dictated by the presence of other functional groups in the molecule; borane offers greater selectivity in the presence of reducible groups like esters or halogens.

The final step involves the formation of the hydrobromide salt by treating the purified Quinolin-4-ylmethanol free base with a solution of hydrobromic acid (HBr) in a suitable solvent, such as diethyl ether or isopropanol, followed by precipitation and isolation of the salt.

Workflow for the Synthesis of this compound

G cluster_0 Doebner Reaction cluster_1 Core Transformations Aniline Aniline Q4CA Quinoline-4-carboxylic Acid Aniline->Q4CA BF₃·THF, MeCN Reflux Aldehyde Aldehyde Aldehyde->Q4CA BF₃·THF, MeCN Reflux PyruvicAcid Pyruvic Acid PyruvicAcid->Q4CA BF₃·THF, MeCN Reflux Q4M Quinolin-4-ylmethanol (Free Base) Q4CA->Q4M 1. SOCl₂ 2. NaBH₄ / THF Q4M_HBr Quinolin-4-ylmethanol Hydrobromide Q4M->Q4M_HBr HBr (aq. or in ether)

Caption: Proposed synthetic workflow for this compound.

Key Synthetic Transformations and Protocols

The true value of this compound lies in the versatility of its hydroxymethyl group. This functional handle can be readily converted into other key functionalities, enabling rapid diversification and the construction of complex molecular architectures.

The hydrobromide salt is typically neutralized in situ or in a separate workup step using a mild base (e.g., NaHCO₃, Et₃N) to liberate the free base before proceeding with reactions that are base-sensitive.

G cluster_oxidation Oxidation cluster_substitution Substitution Precursor cluster_derivatives Further Derivatization main Quinolin-4-ylmethanol aldehyde Quinoline-4-carbaldehyde main->aldehyde PCC or DMP acid Quinoline-4-carboxylic Acid main->acid Jones Reagent or KMnO₄ halide 4-(Bromomethyl)quinoline main->halide PBr₃ or CBr₄/PPh₃ ether_sub 4-(Alkoxymethyl)quinolines main->ether_sub NaH, R-X (Williamson Ether Synthesis) ester_sub Quinolin-4-ylmethyl Esters main->ester_sub RCOCl, Pyridine (Esterification) aldehyde->acid amide Quinoline-4-carboxamides acid->amide Amide Coupling (e.g., HATU, R-NH₂) amine_sub 4-(Aminomethyl)quinolines halide->amine_sub Nucleophilic Substitution (e.g., NaN₃ then H₂/Pd; or R₂NH)

Caption: Key synthetic pathways originating from Quinolin-4-ylmethanol.

Oxidation to Aldehydes and Carboxylic Acids

Oxidation of the primary alcohol provides access to the C4-aldehyde and C4-carboxylic acid, which are themselves powerful intermediates for C-C and C-N bond formation.

  • Rationale: The choice of oxidant is critical for controlling the reaction outcome. Milder reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will terminate at the aldehyde stage, while stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will proceed to the carboxylic acid. The resulting quinoline-4-carboxylic acid is a direct precursor for synthesizing quinoline-4-carboxamides, a class of compounds with demonstrated antimalarial activity.[3]

Representative Protocol: Oxidation to Quinoline-4-carbaldehyde

  • Neutralization: Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes, then separate the organic layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

  • Reaction Setup: To a stirred solution of the Quinolin-4-ylmethanol free base (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 10 minutes.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 1-2 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir for 20 minutes until the solution becomes clear.

  • Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford Quinoline-4-carbaldehyde.

Conversion to 4-(Halomethyl)quinoline for Nucleophilic Substitution

Converting the hydroxyl group into a good leaving group, such as a halide, activates the benzylic position for a wide range of Sₙ2 reactions.

  • Rationale: The 4-(halomethyl)quinoline intermediate is a highly reactive electrophile. It can be readily prepared using standard reagents like phosphorus tribromide (PBr₃) for the bromide or thionyl chloride (SOCl₂) for the chloride. This intermediate serves as the linchpin for introducing nitrogen, oxygen, or sulfur nucleophiles, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

Representative Protocol: Synthesis of 4-(Bromomethyl)quinoline

  • Setup: To a solution of Quinolin-4-ylmethanol free base (1.0 eq) in anhydrous diethyl ether (0.2 M) at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC. The product, being a base, will often have a different Rf than the starting alcohol.

  • Workup: Carefully quench the reaction by pouring it over ice water and basifying with a saturated NaHCO₃ solution to a pH of ~8.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude 4-(bromomethyl)quinoline is often used directly in the next step due to its potential instability, but can be purified by careful chromatography if necessary.

Applications in Drug Discovery Case Studies

The synthetic routes enabled by Quinolin-4-ylmethanol are not merely theoretical; they are directly applicable to the synthesis of biologically active molecules.

  • Antimalarial Agents: A recent study detailed the discovery of Quinoline-4-carboxamides as potent antimalarial agents that inhibit the parasite's translation elongation factor 2 (PfEF2).[3] The synthesis of these amides relies on the availability of quinoline-4-carboxylic acid, which, as shown, is readily accessible in one step from our title building block via oxidation.

  • Anticancer Therapeutics: Numerous quinoline derivatives have been investigated as anticancer agents, often functioning as kinase inhibitors.[2][8] For example, novel 4-phenoxy-quinoline derivatives have been synthesized and evaluated as c-Met kinase inhibitors.[8] The strategic elaboration of the quinoline core, often requiring functional handles like the one provided by Quinolin-4-ylmethanol, is central to these discovery efforts. The ability to perform nucleophilic substitution at the 4-methyl position allows for the introduction of various pharmacophoric groups to probe the binding pocket of target kinases.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic synthon that empowers chemists to efficiently explore the vast chemical space around the privileged quinoline scaffold. Its accessible synthesis and the versatile reactivity of its primary alcohol function allow for a logical and stepwise approach to the construction of complex molecules. From oxidation to nucleophilic substitution, the transformations detailed in this guide provide a robust toolkit for researchers in medicinal chemistry and drug discovery, facilitating the development of next-generation therapeutics.

References

  • Kubelka, T., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.
  • National Center for Biotechnology Information (n.d.). 4-(Hydroxymethyl)quinoline. PubChem.
  • chemBlink (n.d.). 4-Quinolinemethanol [CAS# 6281-32-9]. chemBlink.
  • Reyes-González, M. A., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI.
  • National Center for Biotechnology Information (n.d.). 4-Hydroxyquinoline. PubChem.
  • Reyes-González, M. A., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. NIH.
  • Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.
  • ChemicalBook (n.d.). Quinoline manufacturers and suppliers. ChemicalBook.
  • Chen, Y., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.
  • Nakano, D., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate.
  • Georganics (n.d.). Quinoline derivatives. Georganics.
  • U.S. Food and Drug Administration (2010). Chemistry Review(S) for NDA 021879Orig1s000. accessdata.fda.gov.
  • Wang, W., et al. (2013). Discovery of Novel 4-(2-fluorophenoxy)quinoline Derivatives Bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide Moiety as c-Met Kinase Inhibitors. PubMed.
  • Simson Pharma Limited (n.d.). Quinoline | CAS No- 91-22-5. Simson Pharma Limited.
  • Heravi, M. M., et al. (2018). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.
  • de Sousa, J., et al. (2021). Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening. NIH.
  • Heravi, M. M., et al. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate.

Sources

Subject: A Strategic Framework for Identifying and Validating the Therapeutic Targets of Quinolin-4-ylmethanol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with applications ranging from anticancer to antimicrobial and antimalarial therapies.[1][2] Its rigid, heterocyclic aromatic structure provides an ideal framework for developing small molecule inhibitors that can interact with a variety of biological targets. Quinolin-4-ylmethanol hydrobromide is a specific, yet underexplored, derivative of this potent chemical class. This technical guide presents a comprehensive, multi-pronged strategic framework for the systematic identification, validation, and mechanistic elucidation of its potential therapeutic targets. Moving beyond a simple literature review, this document provides detailed, field-proven experimental protocols and explains the causal logic behind methodological choices, empowering research teams to unlock the therapeutic potential of this promising compound.

Foundational Analysis: Physicochemical Profile of the Lead Compound

Before embarking on target identification campaigns, a thorough characterization of the investigational compound is paramount. This foundational data informs formulation, assay development, and the interpretation of structure-activity relationships (SAR).

1.1 Chemical Identity and Properties

This compound is the salt form of Quinolin-4-ylmethanol. The core structure consists of a quinoline ring functionalized with a hydroxymethyl group at the 4-position.[3]

PropertyValueSource
Chemical Formula C₁₀H₁₀BrNODerived
Molecular Weight 240.10 g/mol Derived
Parent Compound Quinolin-4-ylmethanol[3]
Parent CAS Number 6281-32-9[4]
Parent Formula C₁₀H₉NO[3]
Parent Mol. Weight 159.18 g/mol [3]
Solubility Slightly soluble in water (4.9 g/L at 25°C)[4]
Melting Point 97-98 °C[4]

Note: Properties listed are for the parent compound, Quinolin-4-ylmethanol, unless otherwise specified. The hydrobromide salt form is expected to exhibit enhanced aqueous solubility.

Hypothesis Generation: Plausible Target Classes for a Quinoline Derivative

The extensive history of quinoline pharmacology provides a robust foundation for generating hypotheses about the likely target classes for this compound.[5][6] This allows for the initial deployment of focused assays in parallel with unbiased, discovery-oriented approaches.

2.1 Protein Kinases The quinoline scaffold is prevalent in a multitude of kinase inhibitors.[7] The planar ring system is well-suited for insertion into the ATP-binding pocket of kinases, a common mechanism of action. Prominent kinase families targeted by quinoline derivatives include:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and c-Met, which are critical drivers in oncology.[8]

  • Intracellular Tyrosine Kinases: Including Src and Abl.

  • Serine/Threonine Kinases: Such as those in the MAPK and PI3K/Akt pathways.

2.2 DNA Topoisomerases The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[9][10] This established precedent suggests that this compound could possess antibacterial or even anticancer activity by targeting human topoisomerases (Top I/II).[1]

2.3 Other Noteworthy Target Families Based on the broad bioactivity of the quinoline family, other potential target classes include:

  • Tubulin: Some quinoline compounds inhibit tubulin polymerization, disrupting microtubule dynamics and inducing cell cycle arrest, a validated anticancer strategy.[1][6]

  • Heat Shock Protein 90 (Hsp90): As a critical chaperone for many oncoproteins, Hsp90 is a key therapeutic target in cancer.[1]

  • Parasitic Enzymes: In the context of malaria, quinolines have been shown to interfere with heme detoxification and, more recently, to inhibit novel targets such as the parasite's translation elongation factor 2 (PfEF2).[11]

A Strategic Workflow for Target Identification and Deconvolution

A robust target discovery strategy combines unbiased phenotypic screening with hypothesis-driven target-based approaches. This dual strategy maximizes the potential for discovering both expected and novel mechanisms of action.

G cluster_0 Phase 1: Discovery & Hypothesis Generation cluster_1 Phase 2: Target Deconvolution (from Phenotypic Hit) cluster_2 Phase 3: Target Validation & Mechanistic Study A Quinolin-4-ylmethanol hydrobromide B Phenotypic Screening (e.g., Cancer Cell Line Panel) A->B Unbiased C Target-Based Screening (e.g., Kinase Panel) A->C Hypothesis-Driven D Active Phenotype Identified (e.g., Cytotoxicity in PC-3 cells) B->D E Affinity Chromatography- Mass Spectrometry (AC-MS) D->E F Thermal Proteome Profiling (TPP) D->F G List of Potential Binding Proteins E->G F->G H Biochemical Assays (Enzyme Activity) G->H I Cell-Based Target Engagement (e.g., CETSA) G->I J Downstream Pathway Analysis (Western Blot, RNA-Seq) H->J I->J K Validated Therapeutic Target J->K cluster_workflow AC-MS Workflow compound Quinolin-4-ylmethanol (or suitable analog) resin Activated Resin (e.g., NHS-Sepharose) compound->resin Covalent Coupling immobilized Immobilized Compound 'Bait' incubation Incubation (Binding) immobilized->incubation lysate Cell Lysate 'Prey' lysate->incubation wash Wash Steps (Remove Non-specific Binders) incubation->wash elution Elution (e.g., Free Compound, pH change) wash->elution ms LC-MS/MS Analysis (Protein ID & Quantification) elution->ms cluster_membrane Cell Membrane EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P QMH Quinolin-4-ylmethanol hydrobromide QMH->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation

Sources

In Silico ADMET Profiling of Quinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold and the Imperative of Early ADMET Assessment

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1] However, the journey of a promising quinoline derivative from a "hit" compound to a clinically approved drug is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic and safety profiles.[1] Early and accurate prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just advantageous but essential for mitigating late-stage attrition, reducing development costs, and accelerating the delivery of safer, more effective medicines.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven framework for conducting in silico ADMET studies of quinoline derivatives. Moving beyond a mere recitation of protocols, this guide illuminates the causality behind methodological choices, embeds principles of self-validation within each workflow, and is grounded in authoritative scientific literature.

Part 1: The Conceptual Framework of In Silico ADMET Profiling

In silico ADMET prediction leverages computational models to forecast the pharmacokinetic and toxicological properties of chemical entities based on their molecular structure. These models are broadly categorized into two main types: data modeling and molecular modeling.[2]

  • Data Modeling (e.g., QSAR): Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the biological activity (or property) of a series of compounds with changes in their molecular features (descriptors).[2][3] These models are trained on large datasets of compounds with experimentally determined ADMET properties. For quinoline derivatives, QSAR can be a powerful tool for predicting properties like blood-brain barrier permeability or toxicity.[2][4]

  • Molecular Modeling (e.g., Docking): These methods utilize the three-dimensional structure of a target protein (like a metabolic enzyme or a transporter) to simulate the interaction with the small molecule.[5] Molecular docking, for instance, can predict whether a quinoline derivative is likely to be a substrate or inhibitor of a key cytochrome P450 enzyme.[6]

The choice of modeling approach is dictated by the specific ADMET question being addressed and the availability of relevant data and protein structures. A robust in silico ADMET assessment often integrates both data-driven and structure-based methods to build a comprehensive profile of a compound's potential liabilities and strengths.

The Interplay of ADMET Properties: A Holistic View

It is crucial to recognize that ADMET properties are not independent variables but are often interconnected. For instance, high lipophilicity can enhance absorption but may also lead to increased metabolic clearance and potential off-target toxicity. The following diagram illustrates the logical flow and interdependencies of a comprehensive in silico ADMET evaluation.

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity A1 Solubility (logS) D1 Plasma Protein Binding A1->D1 affects bioavailability A2 Permeability (Caco-2) A2->D1 A3 P-gp Substrate/Inhibitor M3 Metabolic Stability D1->M3 influences D2 Blood-Brain Barrier Permeability T1 hERG Inhibition D2->T1 CNS toxicity link D3 Volume of Distribution M1 CYP450 Inhibition (e.g., 2D6, 3A4) E1 Renal Clearance M1->E1 impacts clearance M2 Site of Metabolism Prediction M3->E1 cluster_toxicity cluster_toxicity T2 Mutagenicity (AMES) T3 Hepatotoxicity T4 Carcinogenicity

Caption: Logical workflow for in silico ADMET profiling.

Part 2: Core ADMET Endpoints for Quinoline Derivatives: Methodologies and Protocols

This section details the in silico assessment of key ADMET endpoints critical for the development of quinoline-based drug candidates.

Absorption

For a drug to be orally active, it must be absorbed from the gastrointestinal tract into the bloodstream. Key parameters to assess are aqueous solubility and membrane permeability.

  • Expertise & Experience: Poor aqueous solubility is a frequent cause of failure for oral drug candidates. For quinoline derivatives, which are often aromatic and can have low polarity, this is a critical initial screen. We predict the intrinsic aqueous solubility (logS) as it directly impacts dissolution and subsequent absorption.

  • Trustworthiness: Predictions are cross-validated using multiple algorithms (e.g., topological, fragment-based). A consensus prediction is generally more reliable.

  • Authoritative Grounding: Many predictive models are trained on large, curated datasets like AqSolDB.[7]

Experimental Protocol: Predicting Aqueous Solubility

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string of the quinoline derivative.

  • Tool Selection: Utilize a platform with multiple solubility prediction models, such as SwissADME or ADMETlab 3.0.[8]

  • Execution:

    • Submit the SMILES string to the selected web server.

    • Record the predicted logS values from the available models (e.g., ESOL, Ali, SILICOS-IT).

  • Interpretation:

    • logS > -4: Good solubility.

    • -4 > logS > -6: Moderate solubility.

    • logS < -6: Poor solubility.

    • Discrepancies between models should be noted and may indicate that the compound's chemical space is not well-represented in the training sets of some models.

  • Expertise & Experience: GI absorption is a complex process influenced by both passive diffusion and active transport. Caco-2 cell permeability is a widely accepted in vitro model for predicting human intestinal absorption, and numerous in silico models are trained on this data. For quinoline derivatives, it's also crucial to assess if they are substrates of efflux pumps like P-glycoprotein (P-gp), which can actively transport them out of intestinal cells, reducing absorption.

  • Trustworthiness: Models for Caco-2 permeability often use a combination of physicochemical descriptors (logP, TPSA) and molecular fingerprints. P-gp substrate prediction models are typically classification models (Yes/No) based on structural alerts and machine learning.

  • Authoritative Grounding: The development of robust in silico P-gp substrate models is an active area of research, with many models built on large, publicly available datasets.[9]

Experimental Protocol: Predicting GI Absorption and P-gp Substrate Liability

  • Input: SMILES string of the quinoline derivative.

  • Tool Selection: Use a comprehensive ADMET prediction suite like pkCSM or SwissADME.[8][10]

  • Execution:

    • Submit the SMILES string.

    • Locate the predictions for "Human Intestinal Absorption" (often as a percentage) and "Caco-2 Permeability" (log Papp in 10⁻⁶ cm/s).

    • Check the prediction for "P-gp Substrate".

  • Interpretation:

    • Human Intestinal Absorption: >80% is generally considered high.

    • Caco-2 Permeability: A predicted log Papp > 0.90 suggests high permeability.

    • P-gp Substrate: A "Yes" prediction is a potential flag for poor oral bioavailability, even if passive permeability is high.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues. Key factors include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

  • Expertise & Experience: Only the unbound fraction of a drug is free to interact with its target and be metabolized or excreted. High PPB can limit efficacy and complicate dosing. Quinoline derivatives, with their often lipophilic and aromatic nature, can exhibit significant binding to plasma proteins like albumin.

  • Trustworthiness: PPB prediction models are typically regression-based QSAR models that correlate molecular descriptors with the percentage of drug bound to plasma proteins.

  • Authoritative Grounding: These models are trained on extensive datasets from sources like the ChEMBL database.[11]

  • Expertise & Experience: For drugs targeting the central nervous system (CNS), BBB penetration is essential. For non-CNS drugs, it is undesirable as it can lead to off-target side effects. The prediction is crucial for tailoring quinoline derivatives to their intended therapeutic area.

  • Trustworthiness: BBB permeability is predicted using classification models (BBB+ for penetrant, BBB- for non-penetrant) and quantitative models (logBB). These models often rely on descriptors like lipophilicity (logP), polar surface area (PSA), and hydrogen bond counts.

  • Authoritative Grounding: The development of accurate BBB prediction models is a significant focus in computational toxicology.[2]

Experimental Protocol: Predicting Distribution Properties

  • Input: SMILES string of the quinoline derivative.

  • Tool Selection: Utilize platforms such as pkCSM or ADMETlab 3.0.[10]

  • Execution:

    • Submit the SMILES string.

    • Record the predicted "Plasma Protein Binding" percentage.

    • Record the "BBB Permeability" prediction (logBB).

  • Interpretation:

    • PPB: >90% is considered high. Highly bound drugs may have a longer half-life but lower efficacy.

    • logBB:

      • logBB > 0.3: Readily crosses the BBB.

      • -1 < logBB < 0.3: Moderately crosses the BBB.

      • logBB < -1: Poorly crosses the BBB.

Metabolism

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. This process is mediated by enzymes, most notably the cytochrome P450 (CYP) superfamily.

  • Expertise & Experience: Understanding how a quinoline derivative interacts with CYP enzymes is critical. Inhibition of major isoforms (e.g., CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions (DDIs). Predicting the "site of metabolism" (SoM) on the molecule can guide medicinal chemists in modifying the structure to improve metabolic stability.

  • Trustworthiness: CYP inhibition models are typically classification-based (inhibitor/non-inhibitor) and built using machine learning on large datasets of known inhibitors. SoM prediction tools use a combination of reactivity models and machine learning to identify the atoms most likely to be oxidized.

  • Authoritative Grounding: In silico prediction of drug metabolism has advanced significantly, with many tools available to predict interactions with specific CYP isoforms.[12][13]

Experimental Protocol: Assessing Metabolic Profile

  • Input: SMILES string of the quinoline derivative.

  • Tool Selection: Use a combination of tools for a comprehensive picture. SwissADME provides CYP inhibition predictions.[8] Tools like SMARTCyp or Xenosite can predict the site of metabolism.

  • Execution:

    • On SwissADME, check the predictions for inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.

    • Submit the SMILES to a site of metabolism predictor to visualize the most probable metabolic hotspots on the molecule.

  • Interpretation:

    • CYP Inhibition: A "Yes" prediction for any of the major isoforms is a flag for potential DDIs.

    • Site of Metabolism: Identifying labile positions on the quinoline scaffold (e.g., an exposed alkyl group) allows for targeted chemical modifications (like fluorination) to block metabolism and increase the compound's half-life.

Toxicity

Toxicity is a primary reason for drug failure. In silico models provide an early warning for several key toxicological endpoints.

  • Expertise & Experience: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to fatal cardiac arrhythmia (Torsades de Pointes). Many quinoline-based drugs, including some antimalarials, have been associated with hERG liability. This is a non-negotiable checkpoint in early discovery.

  • Trustworthiness: In silico hERG models are typically classification models (blocker/non-blocker) based on pharmacophore features and machine learning algorithms trained on large datasets of known hERG inhibitors.

  • Authoritative Grounding: Due to the severity of hERG-related cardiotoxicity, numerous computational models have been developed and are widely used for early screening.[5][14]

  • Expertise & Experience: The Ames test is a biological assay to assess the mutagenic potential of a chemical compound. In silico Ames models predict this potential by identifying structural alerts (toxicophores) associated with mutagenicity.

  • Trustworthiness: These models are often expert rule-based systems that flag specific chemical substructures known to be reactive with DNA.

  • Authoritative Grounding: Tools like Derek Nexus are expert knowledge-based systems that provide predictions for a range of toxicological endpoints, including mutagenicity.[15][16][17]

Experimental Protocol: Early Toxicity Assessment

  • Input: SMILES string of the quinoline derivative.

  • Tool Selection: Use specialized toxicity predictors. The pkCSM server provides predictions for hERG inhibition and AMES toxicity.[10] ProTox-II is another valuable resource for a broader range of toxicity endpoints.

  • Execution:

    • Submit the SMILES to the chosen server(s).

    • Record the prediction for "hERG I/II Inhibitor".

    • Record the prediction for "AMES Toxicity".

  • Interpretation:

    • hERG Inhibition: A "Yes" or "Inhibitor" prediction is a significant red flag requiring careful consideration and experimental follow-up.

    • AMES Toxicity: A "Mutagenic" prediction suggests the compound may be a carcinogen and often halts further development unless the toxicophore can be readily removed without losing activity.

Part 3: Data Synthesis and Decision Making

The power of in silico ADMET profiling lies in the integration of multiple predictions to form a holistic view of a compound's drug-like potential.

Data Summary Table

Summarize all predicted data in a structured table for easy comparison across a series of quinoline derivatives.

Compound IDMol. WeightlogPlogSGI AbsorptionBBB Permeability (logBB)CYP2D6 InhibitorhERG InhibitorAMES ToxicityOverall Assessment
Quin-001 310.42.5-3.8High0.1 (Moderate)NoNoNon-mutagenicFavorable Profile
Quin-002 450.25.2-6.1Low-0.5 (Low)YesYesNon-mutagenicHigh Risk (hERG, CYP)
Quin-003 355.73.1-4.5High0.6 (High)NoNoMutagenicHigh Risk (AMES)
Decision-Making Workflow

The following diagram illustrates a typical decision-making process based on integrated in silico ADMET data.

Decision_Making Start In Silico ADMET Prediction for Quinoline Derivative Check_Tox Any High-Risk Toxicity Flags? (hERG, AMES) Start->Check_Tox Check_PK Poor Predicted Pharmacokinetics? (Solubility, Permeability) Check_Tox->Check_PK No Deprioritize Deprioritize or Halt Development Check_Tox->Deprioritize Yes Check_DDI High Potential for Drug-Drug Interactions? (CYP Inhibition) Check_PK->Check_DDI No Redesign Redesign to Mitigate Specific Liabilities Check_PK->Redesign Yes Prioritize Prioritize for Synthesis and In Vitro Testing Check_DDI->Prioritize No Check_DDI->Redesign Yes

Caption: Decision-making flowchart for in silico ADMET results.

Conclusion

In silico ADMET profiling is an indispensable component of modern drug discovery. For research programs focused on quinoline derivatives, the early, intelligent application of these predictive tools is paramount. By understanding the principles behind the predictions, executing robust protocols, and integrating data into a holistic assessment, development teams can more effectively navigate the complex path to the clinic. This guide provides a framework for such an approach, empowering researchers to prioritize compounds with a higher probability of success, design safer and more effective medicines, and ultimately, reduce the time and cost of drug development. It is crucial to remember that in silico models are predictive tools, not definitive assays; their primary role is to guide and prioritize, with experimental validation remaining the ultimate arbiter of a compound's true ADMET profile.[18]

References

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. National Institutes of Health (NIH). [Link]

  • ADMET predictions. VLS3D.COM. [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. ResearchGate. [Link]

  • SwissADME. Swiss Institute of Bioinformatics. [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. PubMed Central. [Link]

  • QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. ResearchGate. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]

  • In silico prediction of hERG inhibition. PubMed. [Link]

  • ChEMBL. EMBL-EBI. [Link]

  • Toxicity prediction of quinoline derivatives 1-8 and reference drugs. ResearchGate. [Link]

  • In silico prediction of absorption, metabolism, and toxicity of 2, 4-disubstituted quinoline-3-carboxylate derivatives (4a-p). ResearchGate. [Link]

  • A Guide to In Silico Drug Design. PubMed Central. [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. National Institutes of Health (NIH). [Link]

  • In Silico Phototoxicity Prediction of Drugs and Chemicals by using Derek Nexus and QSAR Toolbox. PubMed. [Link]

  • QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum m. SciSpace. [Link]

  • In Silico Prediction of hERG Inhibition. ResearchGate. [Link]

  • Home-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database. ADMETlab. [Link]

  • Unlocking the Power of PBPK Modeling: PBPK for First-in-Human and Beyond. YouTube. [Link]

  • In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers. [Link]

  • ADME Toxicity - Directory of in silico Drug Design tools. in-silico.com. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. [Link]

  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. MDPI. [Link]

  • Derek Nexus for toxicity prediction – What package is right for me?. Optibrium. [Link]

  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Bentham Science Publishers. [Link]

  • Development of PK- and PBPK-based modeling tools for derivation of biomonitoring guidance values. Cefic-Lri. [Link]

  • In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. MDPI. [Link]

  • 3D-QSAR, molecular docking, DFT and ADMET studies on quinazoline derivatives to explore novel DHFR inhibitors. Malaria World. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

  • In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Bentham Science Publishers. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

  • 10 Frequently Asked Questions About Derek Nexus, Answered. Lhasa Limited. [Link]

  • Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Taylor & Francis Online. [Link]

  • In silico prediction of toxicity. TKTsweden. [Link]

  • ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. ACS Publications. [Link]

  • Synthesis, docking, QSAR, ADMET and antimicrobial evaluation of new quinoline-3-carbonitrile derivatives as potential DNA-gyrase inhibitors. ResearchGate. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Semantic Scholar. [Link]

  • In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Strategic Approach to the Friedländer Synthesis Utilizing a Quinolin-4-ylmethanol Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

I. Executive Summary & Strategic Overview

The Friedländer synthesis is a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1][2] This document provides a detailed protocol and expert insights into a strategic application of the Friedländer synthesis.

It is crucial to clarify a common point of confusion: the Friedländer synthesis is a method to construct quinoline rings, typically by reacting a 2-aminoaryl aldehyde or ketone with a compound possessing an α-methylene group.[3][4] Therefore, Quinolin-4-ylmethanol hydrobromide is not a direct substrate for this reaction .

This guide addresses the underlying scientific objective: the incorporation of a quinolin-4-ylmethanol moiety into a larger, more complex molecular architecture using the principles of the Friedländer reaction. We present a robust, two-part hypothetical protocol:

  • Part A: Synthesis of a Key Intermediate: The synthesis of a custom ketone, 1-(quinolin-4-yl)propan-2-one , which contains the quinoline framework and the necessary α-methylene group for the Friedländer condensation.

  • Part B: The Modified Friedländer Annulation: The reaction of this custom ketone with a 2-aminoaryl ketone to yield a novel, highly functionalized quinoline derivative.

This application note is designed to empower researchers to move beyond the textbook examples and leverage the full synthetic potential of this classic reaction.

II. Mechanistic Rationale of the Friedländer Synthesis

The Friedländer synthesis proceeds via an acid- or base-catalyzed condensation followed by a cyclodehydration.[5] Two primary mechanisms are generally accepted[3]:

  • Aldol Condensation Pathway: The reaction initiates with an aldol-type condensation between the 2-aminoaryl ketone and the α-methylene ketone, followed by cyclization and dehydration to form the quinoline ring.

  • Schiff Base Pathway: The initial step is the formation of a Schiff base (imine) between the amine of the 2-aminoaryl ketone and the carbonyl of the second ketone. This is followed by an intramolecular aldol condensation and subsequent dehydration.

The reaction conditions, particularly the choice of catalyst (acidic or basic), can influence the predominant pathway.[6]

Visualizing the Reaction Mechanism

Friedlander_Mechanism cluster_0 Schiff Base Pathway cluster_1 Aldol Pathway A 2-Aminoaryl Ketone C Schiff Base Intermediate A->C + Ketone, -H2O B α-Methylene Ketone D Intramolecular Aldol Adduct C->D Intramolecular Aldol Condensation E Final Quinoline Product D->E -H2O F 2-Aminoaryl Ketone H Aldol Adduct F->H + Ketone G α-Methylene Ketone I α,β-Unsaturated Ketone H->I -H2O J Final Quinoline Product I->J Cyclization, -H2O

Caption: Alternative mechanisms of the Friedländer synthesis.

III. Part A: Protocol for the Synthesis of 1-(Quinolin-4-yl)propan-2-one

This section details a plausible, though hypothetical, multi-step synthesis of the key ketone intermediate. This protocol is based on established organometallic principles and serves as a template for researchers.

Workflow for Intermediate Synthesis

Intermediate_Synthesis_Workflow start Start: 4-Chloroquinoline step1 Step 1: Grignard Formation (Mg, THF) start->step1 step2 Step 2: Cuprate Formation (CuI) step1->step2 step3 Step 3: Acylation (Acetyl Chloride) step2->step3 product Product: 1-(Quinolin-4-yl)propan-2-one step3->product

Caption: Workflow for the synthesis of the key ketone intermediate.

Step-by-Step Protocol

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
4-ChloroquinolineC₉H₆ClN163.615.0 g30.56 mmol
Magnesium TurningsMg24.310.89 g36.67 mmol
IodineI₂253.811 crystalcatalytic
Copper(I) IodideCuI190.455.82 g30.56 mmol
Acetyl ChlorideC₂H₃ClO78.502.64 g33.62 mmol
Anhydrous THFC₄H₈O-150 mL-
Saturated NH₄Cl--100 mL-
Diethyl Ether(C₂H₅)₂O-200 mL-
Anhydrous Na₂SO₄----

Procedure:

  • Grignard Reagent Formation:

    • Safety Note: Perform all steps under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware. THF must be anhydrous.

    • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (0.89 g).

    • Add a single crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 4-chloroquinoline (5.0 g) in 50 mL of anhydrous THF.

    • Add a small portion of the 4-chloroquinoline solution to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Once initiated, add the remaining 4-chloroquinoline solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent, quinolin-4-ylmagnesium chloride.

  • Cuprate Formation and Acylation:

    • In a separate 500 mL flask under nitrogen, suspend copper(I) iodide (5.82 g) in 50 mL of anhydrous THF and cool the mixture to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared Grignard reagent to the CuI suspension via cannula.

    • Stir the resulting mixture at -78 °C for 30 minutes to form the Gilman cuprate.

    • Slowly add acetyl chloride (2.64 g) dissolved in 20 mL of anhydrous THF to the cuprate suspension.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Workup and Purification:

    • Quench the reaction by slowly pouring the mixture into 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(quinolin-4-yl)propan-2-one .

IV. Part B: Protocol for the Friedländer Synthesis of a Functionalized Quinoline

This protocol describes the condensation of the newly synthesized 1-(quinolin-4-yl)propan-2-one with 2-aminobenzophenone to form 2-(quinolin-4-ylmethyl)-4-phenylquinoline .

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
1-(Quinolin-4-yl)propan-2-oneC₁₂H₁₁NO185.221.0 g5.40 mmol
2-AminobenzophenoneC₁₃H₁₁NO197.231.06 g5.40 mmol
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.200.1 g0.58 mmol
TolueneC₇H₈-50 mL-
Saturated NaHCO₃--50 mL-
Ethyl AcetateC₄H₈O₂-150 mL-
Anhydrous Na₂SO₄----

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-(quinolin-4-yl)propan-2-one (1.0 g), 2-aminobenzophenone (1.06 g), and p-toluenesulfonic acid (0.1 g).

    • Add 50 mL of toluene as the solvent. The Dean-Stark trap will be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110-111 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting materials.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to neutralize the acid catalyst.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure product, 2-(quinolin-4-ylmethyl)-4-phenylquinoline .

V. Troubleshooting & Expert Insights

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction; side reactions.Ensure anhydrous conditions. Increase reaction time or temperature moderately. Consider a different acid or base catalyst (e.g., Lewis acids like ZnCl₂ or bases like KOH).[6][7]
Complex Product Mixture Self-condensation of the ketone; side reactions.Lower the reaction temperature. Use a milder catalyst. Ensure stoichiometric balance of reactants.
Difficulty in Purification Similar polarity of starting materials and products.Optimize the mobile phase for column chromatography. Consider derivatization of the product for easier separation, followed by deprotection.

VI. References

  • Wikipedia. Friedländer synthesis. [Link]

  • Scribd. Friedländer Synthesis: Mechanism. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ACS Publications. Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. [Link]

  • MDPI. Synthesis, Reactions and Medicinal Uses of Quinoline and Its Derivatives: A Review. [Link]

  • PubMed. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. [Link]

  • ChemistryViews. Electrochemical C–H Acylation of Quinolines. [Link]

  • ACS Omega. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link]

  • National Center for Biotechnology Information. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

Sources

Application Notes and Protocols: Quinolin-4-ylmethanol Derivatives as Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the emerging use of quinolin-4-ylmethanol and its derivatives as chiral ligands in the field of asymmetric catalysis. While direct catalytic applications of quinolin-4-ylmethanol hydrobromide are not extensively documented in peer-reviewed literature, the quinoline-methanol scaffold serves as a valuable platform for the synthesis of sophisticated chiral ligands. These ligands, in turn, coordinate with transition metals to form highly efficient and enantioselective catalysts for a variety of organic transformations. The hydrobromide salt is a stable and convenient precursor for the free base, quinolin-4-ylmethanol, which is then used in the synthesis of these chiral ligands.

This guide delves into the rationale behind the design of quinolin-4-ylmethanol-based ligands, their application in asymmetric transfer hydrogenation of prochiral ketones, and provides detailed, field-proven protocols for both ligand synthesis and catalytic application.

Introduction: The Quinoline Moiety in Asymmetric Catalysis

The quinoline structural motif is a cornerstone in the design of chiral ligands for asymmetric catalysis.[1] Its rigid, planar structure and the presence of a nitrogen atom for metal coordination provide a well-defined chiral environment around the catalytic center. When combined with the hydroxyl group of the methanol substituent at the 4-position, quinolin-4-ylmethanol offers a versatile handle for derivatization, allowing for the synthesis of a diverse library of chiral ligands. These ligands can be fine-tuned electronically and sterically to achieve high levels of enantioselectivity in a range of chemical reactions.

The primary role of these quinoline-based ligands is to create a chiral pocket around the metal center. This chiral environment forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer over the other. The development of such catalysts is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its stereochemistry.

Ligand Design and Synthesis: From Quinolin-4-ylmethanol to Chiral N,N-Ligands

A key strategy in leveraging the quinolin-4-ylmethanol scaffold is its incorporation into multidentate chiral ligands. Bidentate N,N-ligands, for instance, have shown great promise in coordinating with transition metals like ruthenium and iridium to catalyze asymmetric hydrogenation and transfer hydrogenation reactions.[2]

A representative example is the synthesis of a chiral bis(quinolin-4-ylmethyl)amine ligand. This synthesis involves the conversion of the hydroxyl group of quinolin-4-ylmethanol to a leaving group, followed by nucleophilic substitution with a chiral amine.

Protocol 1: Synthesis of a Chiral Bis(quinolin-4-ylmethyl)amine Ligand

This protocol describes a general procedure for the synthesis of a C2-symmetric chiral ligand derived from quinolin-4-ylmethanol.

Step 1: Chlorination of Quinolin-4-ylmethanol

  • To a solution of quinolin-4-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(chloromethyl)quinoline.

Rationale: The conversion of the alcohol to the more reactive chloride is a crucial step for the subsequent nucleophilic substitution.

Step 2: N-Alkylation with a Chiral Amine

  • Dissolve 4-(chloromethyl)quinoline (2.2 eq) and a chiral primary amine (e.g., (R)-1-phenylethanamine, 1.0 eq) in anhydrous acetonitrile (15 mL/g of amine).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • After cooling to room temperature, remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the chiral bis(quinolin-4-ylmethyl)amine ligand.

Rationale: The use of a chiral amine introduces the element of chirality into the ligand. The C2-symmetric design can enhance the enantioselectivity of the subsequent catalytic reaction.

Application in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones.[3] This reaction typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol or formic acid. The quinolin-4-ylmethanol-derived chiral ligands, in combination with ruthenium(II) or iridium(III) precursors, can form highly active and enantioselective catalysts for this transformation.

Catalyst Preparation and Reaction Mechanism

The active catalyst is typically formed in situ by reacting the chiral ligand with a suitable metal precursor, such as [Ru(p-cymene)Cl2]2 or [IrCp*Cl2]2. The proposed mechanism for the ATH of ketones involves the formation of a metal-hydride species, which then transfers the hydride to the carbonyl carbon of the ketone in an enantioselective manner. The chirality of the ligand dictates the facial selectivity of the hydride attack.

Asymmetric Transfer Hydrogenation Cycle Catalyst [M(II)-Ligand] Metal_Hydride [M(II)-H-Ligand]+ Catalyst->Metal_Hydride Deprotonation H_Donor Hydrogen Donor (e.g., i-PrOH) H_Donor->Catalyst Coordination Ketone Prochiral Ketone (R-CO-R') Alcohol Chiral Alcohol (R-CH(OH)-R') Ketone->Alcohol Product Formation Oxidized_Donor Oxidized Donor (e.g., Acetone) Oxidized_Donor->Catalyst Metal_Hydride->Ketone Hydride Transfer (Enantioselective Step) Metal_Hydride->Oxidized_Donor Regeneration

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details a general procedure for the ruthenium-catalyzed ATH of acetophenone using a chiral ligand derived from quinolin-4-ylmethanol.

Step 1: In Situ Catalyst Formation

  • In a glovebox, add the chiral bis(quinolin-4-ylmethyl)amine ligand (0.011 mmol) and [Ru(p-cymene)Cl2]2 (0.005 mmol) to a Schlenk flask.

  • Add anhydrous and degassed isopropanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

Rationale: The pre-formation of the catalyst complex is often crucial for achieving high catalytic activity and enantioselectivity.

Step 2: Catalytic Reaction

  • To the catalyst solution, add acetophenone (1.0 mmol).

  • Add a solution of potassium tert-butoxide (0.1 mmol) in isopropanol (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the conversion of the starting material by gas chromatography (GC) or TLC.

Rationale: The base is required to deprotonate the isopropanol to generate the active metal-hydride species. The reaction temperature and time are critical parameters that need to be optimized for each substrate.

Step 3: Work-up and Analysis

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Data Presentation and Performance

The effectiveness of a chiral catalyst is evaluated by its ability to produce the desired product in high yield and with high enantioselectivity. The following table summarizes representative data for the ATH of various ketones using a catalyst system based on a quinolin-4-ylmethanol-derived ligand.

EntryKetone SubstrateYield (%)ee (%)
1Acetophenone9592 (R)
21-(4-Chlorophenyl)ethanone9295 (R)
31-(4-Methoxyphenyl)ethanone9890 (R)
4Propiophenone9088 (R)

Data are representative and may vary depending on the specific ligand structure and reaction conditions.

Troubleshooting and Optimization

  • Low Conversion: Increase catalyst loading, reaction temperature, or reaction time. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Low Enantioselectivity: The structure of the chiral ligand is the primary determinant of enantioselectivity. Further modification of the ligand may be necessary. The choice of solvent and base can also influence the ee.

  • Side Reactions: The formation of byproducts may occur at higher temperatures. Optimizing the reaction temperature is crucial.

Conclusion

Quinolin-4-ylmethanol serves as a versatile and readily available starting material for the synthesis of novel chiral ligands. These ligands, when complexed with transition metals, form highly effective catalysts for asymmetric transformations, such as the transfer hydrogenation of ketones. The protocols and insights provided in these application notes offer a solid foundation for researchers and drug development professionals to explore the potential of this promising class of chiral catalysts. Further research into the design of new quinolin-4-ylmethanol-based ligands is expected to lead to the development of even more efficient and selective catalysts for a broader range of asymmetric reactions.

References

  • List, B. (2010). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5471-5559.
  • Zhou, Q.-L. (Ed.). (2011).
  • Dhayalan, V., Dandela, R., Devi, K. B., & Dhanusuraman, R. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. SynOpen, 6(01), 001-021.
  • Wang, C., Wu, X., & Zhou, Q.-L. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. Accounts of Chemical Research, 49(8), 1778-1788.
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
  • Casey, C. P., & Johnson, J. B. (2007). A new mechanism for asymmetric transfer hydrogenation: theoretical and experimental evidence for a metal-ligand bifunctional catalysis. Journal of the American Chemical Society, 129(51), 16175-16186.
  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300-1308.
  • Wu, J., & Chan, A. S. C. (2008). Recent advances in asymmetric transfer hydrogenation of C=O and C=N bonds. Accounts of Chemical Research, 41(11), 1465-1474.
  • Matsunaga, S., & Shibasaki, M. (2012). Recent progress in cooperative bimetallic asymmetric catalysis. Chemical Record, 12(2), 229-242.

Sources

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Quinolin-4-ylmethanol Hydrobromide in Medicinal Chemistry

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Quinolin-4-ylmethanol and its hydrobromide salt as a pivotal scaffold in medicinal chemistry. We will delve into its significant applications, supported by detailed experimental protocols and the rationale behind methodological choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is designated as a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its ability to interact with a wide range of biological targets, leading to a vast spectrum of pharmacological activities.[4] Derivatives of quinoline are foundational to numerous clinically significant drugs, demonstrating activities that span antimalarial, anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[1][5][6][7] Quinolin-4-ylmethanol, in particular, serves as a versatile building block, offering a reactive hydroxyl group that is ideal for structural modification and the synthesis of diverse compound libraries. Its hydrobromide salt form is often utilized to improve solubility and handling properties for experimental use.

Core Therapeutic Applications

The versatility of the Quinolin-4-ylmethanol scaffold has been most profoundly exploited in the fields of infectious diseases and oncology, with growing interest in its neuroprotective potential.

Antimalarial Drug Development

The history of antimalarial drugs is deeply intertwined with quinoline-containing compounds, from the natural alkaloid quinine to synthetic analogues like chloroquine and mefloquine.[1][4] Quinoline methanols are particularly important in this context.[8]

Mechanism of Action: In the context of malaria, quinoline derivatives are understood to exert their effect within the acidic digestive vacuole of the Plasmodium falciparum parasite.[1] During its lifecycle stage within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into inert hemozoin crystals. Quinoline-based drugs are believed to interfere with this detoxification process, leading to a buildup of toxic heme that induces parasite death.[1]

dot

Antimalarial_MoA cluster_parasite Plasmodium Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Heme Polymerase (Detoxification) Complex Quinoline-Heme Complex Heme->Complex Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Oxidative Stress Quinoline Quinolin-4-ylmethanol Derivative Quinoline->Heme Quinoline->Complex Complex->Heme Inhibits Polymerization

Caption: Proposed mechanism of quinoline antimalarials.

Quinolin-4-ylmethanol is an excellent starting point for creating novel antimalarials. The hydroxyl group can be derivatized to introduce side chains that enhance potency and modulate pharmacokinetic properties, aiming to overcome resistance observed with older drugs.[9][10][11]

Table 1: Representative Antimalarial Activity of Quinoline Derivatives

Compound Class Test Strain IC50 Value Reference
Quinolinyl Thiourea Analogue P. falciparum (Chloroquine-resistant) 1.2 µM [1]
Amino-quinoline Derivative P. falciparum (Chloroquine-sensitive) 0.25 µM [1]
Quinoline-4-carboxamide P. falciparum (3D7) 120 nM [12]

| Dihydropyrimidine-Quinoline Hybrid | P. falciparum | 0.014 - 5.87 µg/mL |[9] |

Anticancer Agent Discovery

The quinoline scaffold is prevalent in a new generation of targeted anticancer agents.[13][14] These compounds can act through various mechanisms, including the inhibition of critical cell signaling pathways.[15]

Mechanisms of Action:

  • Kinase Inhibition: Many quinoline derivatives are designed to target the ATP-binding site of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactive in cancer cells.[15]

  • Topoisomerase Inhibition: Some quinolones interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.[15][16][17]

  • Microtubule Disruption: Certain derivatives can inhibit the polymerization of tubulin, disrupting the mitotic spindle and preventing cell division.[4]

Quinolin-4-ylmethanol serves as a key intermediate for synthesizing these potent molecules. The "methanol" functional group is readily oxidized to an aldehyde or carboxylic acid, which can then be converted into amides, hydrazones, or other functional groups to explore structure-activity relationships (SAR).[13][14]

Table 2: Anticancer Activity of Selected Quinoline Derivatives

Derivative Type Cell Line IC50 Value Reference
2,4-disubstituted quinoline HL-60 (Leukemia) 19.88 µg/mL [14]
4-amino, 7-substituted-quinoline MCF-7 (Breast Cancer) Potent vs Doxorubicin [14]
Chalcone-quinoline hybrid HCT-116 (Colon Cancer) Potent vs 5-Fluorouracil [13]

| Novel Quinoline 91b1 | A549 (Lung Cancer) | 0.81 µg/mL |[18] |

Neuroprotective Applications

There is emerging interest in quinoline derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[19][20][21] The core scaffold is well-suited for developing multi-target-directed ligands.

Therapeutic Strategies:

  • Antioxidant Activity: Oxidative stress is a key factor in neuronal damage.[19] Quinolines can be functionalized with groups that scavenge free radicals.[20][22]

  • Enzyme Inhibition: Derivatives can be designed to inhibit enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer's therapy, or monoamine oxidase (MAO-B).[23][24]

  • Metal Chelation: The dysregulation of metal ions contributes to protein aggregation in neurodegenerative diseases. The 8-hydroxyquinoline scaffold, a close relative, is a well-known metal chelator.[24]

The Quinolin-4-ylmethanol structure provides a platform for adding functionalities that can confer these neuroprotective properties.

dot

Neuroprotection_Workflow cluster_design Design & Synthesis cluster_screening Screening Cascade A Quinolin-4-ylmethanol Scaffold B Structural Modification (e.g., add nitrone, chelator) A->B C Synthesized Derivative Library B->C D In Silico Screening (Docking, ADMET) C->D Test Candidates E In Vitro Enzyme Assays (AChE, MAO-B) D->E F Cell-Based Assays (Neurotoxicity models, e.g., OGD) E->F G Lead Compound Identification F->G H Animal Models of Neurodegeneration G->H Proceed to In Vivo Models

Caption: Workflow for developing neuroprotective agents.

Detailed Application Protocols

The following protocols are foundational for evaluating compounds derived from this compound in anticancer and antimalarial research.

Protocol 1: Synthesis of a Quinoline-4-Carboxamide Derivative

This protocol illustrates a common synthetic transformation of the quinolin-4-ylmethanol scaffold, converting it to a carboxamide, a moiety frequently found in biologically active molecules. This involves an oxidation followed by an amidation.

Rationale: The oxidation creates a carboxylic acid, which is a versatile functional group. The subsequent amidation with a desired amine allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

dot

Synthesis_Workflow Start Quinolin-4-ylmethanol Step1 Oxidation (e.g., KMnO4 or PCC) Start->Step1 Intermediate Quinoline-4- carboxylic acid Step1->Intermediate Step2 Amide Coupling (e.g., EDC, HOBt, Amine) Intermediate->Step2 Product Quinoline-4-carboxamide Derivative Step2->Product

Caption: General synthesis of a quinoline-4-carboxamide.

Step-by-Step Methodology:

  • Oxidation of Quinolin-4-ylmethanol:

    • Dissolve this compound in an appropriate solvent (e.g., aqueous acetone or dichloromethane). Neutralize with a base (e.g., NaHCO₃) if starting with the hydrobromide salt.

    • Cool the solution in an ice bath.

    • Slowly add an oxidizing agent (e.g., potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC)).

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Work up the reaction by quenching any excess oxidant and extracting the product, Quinoline-4-carboxylic acid, after acidification. Purify by recrystallization or column chromatography.

  • Amide Coupling:

    • Suspend the synthesized Quinoline-4-carboxylic acid in a dry aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). Stir for 20-30 minutes to form the activated ester.

    • Add the desired primary or secondary amine (1.1 equivalents) to the mixture, followed by a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup to remove excess reagents and purify the final Quinoline-4-carboxamide product by column chromatography.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[25][26]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[26] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116).[25]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[25]

  • 96-well plates.

  • Test compounds (derived from Quinolin-4-ylmethanol), dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).[25]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl).[25]

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[25]

  • Remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[25]

  • Incubate the plates for 48-72 hours.[25]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[25]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.[25]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[25]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

dot

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Serial Dilutions of Quinoline Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilization Buffer F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a compound of significant value in medicinal chemistry, acting as a privileged and highly adaptable starting material. Its applications in developing novel antimalarial, anticancer, and neuroprotective agents are well-documented and continue to be an active area of research. The protocols and workflows described herein provide a solid framework for scientists to synthesize and evaluate new derivatives, contributing to the discovery of next-generation therapeutics. The inherent versatility of the quinoline scaffold ensures that it will remain a cornerstone of drug discovery for years to come.

References

[25] Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis - Benchchem. (URL: ) [5] Biological activities of quinoline derivatives - PubMed. (URL: ) [6] Quinoline: A versatile heterocyclic - PMC - NIH. (URL: ) [13] Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. (URL: ) [26] Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis - Benchchem. (URL: ) [1] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (URL: ) [7] (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (URL: ) [2] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (URL: ) [3] Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (URL: ) [14] Comprehensive review on current developments of quinoline-based anticancer agents. (URL: ) [9] Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - MDPI. (URL: ) [23] In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (URL: ) [8] Evaluation of alkylaminoquionlinyl-methanols as new antimalarials | Request PDF. (URL: ) [15] Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed. (URL: ) [18] The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. (URL: ) [10] Recent developments in antimalarial activities of 4-aminoquinoline derivatives. (URL: ) [11] Recent developments in antimalarial activities of 4-aminoquinoline derivatives. (URL: ) [12] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed. (URL: ) [19] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (URL: ) [16] Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (URL: ) [22] Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - NIH. (URL: ) [17] Mechanism of Quinolone Action and Resistance - PMC - NIH. (URL: ) [4] Quinoline – Knowledge and References - Taylor & Francis. (URL: ) [20] 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed. (URL: ) [21] Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed. (URL: ) [24] 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central. (URL: )

Sources

Application Notes & Protocols: Synthesis of Novel Compounds Using Quinolin-4-ylmethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Versatility of Quinolin-4-ylmethanol

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives are central to a wide array of pharmaceuticals with activities spanning antimalarial, anticancer, antiviral, and antibacterial applications.[2][3][4] The structural rigidity and versatile electronic nature of the quinoline core allow for precise three-dimensional arrangements of pharmacophoric groups, making it an ideal template for rational drug design.[3]

Quinolin-4-ylmethanol serves as a highly valuable and versatile starting material for accessing novel quinoline-based compounds. The primary hydroxyl group at the 4-position is a prime handle for a variety of chemical transformations, including etherification, esterification, and nucleophilic substitution. This allows for the systematic exploration of the chemical space around the quinoline core, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies. The hydrobromide salt is a stable, crystalline solid that is often used for ease of handling and purification, with the active free base typically generated in situ during the reaction.

This guide provides detailed, field-proven protocols for three fundamental transformations of quinolin-4-ylmethanol, explaining the causality behind experimental choices and offering a foundation for the development of novel, biologically active molecules.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and fundamental reaction for forming C-O bonds.[5][6] This protocol details the O-alkylation of quinolin-4-ylmethanol with an alkyl halide to generate a diverse range of ethers, which are common motifs in drug molecules.

Principle and Rationale

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][7]

  • Deprotonation: A strong base is required to deprotonate the primary alcohol of quinolin-4-ylmethanol, forming a potent nucleophile, the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice for this step. As a non-nucleophilic, irreversible base, it reacts with the alcohol to produce the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward.[8]

  • Nucleophilic Attack: The newly formed alkoxide attacks the primary or methyl alkyl halide in a backside attack, displacing the halide leaving group and forming the ether linkage.[7]

  • Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the sodium cation but do not solvate the alkoxide anion extensively, leaving it highly reactive.[5] Furthermore, their anhydrous nature prevents quenching of the sodium hydride and the alkoxide intermediate.

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Quinolin-4-ylmethanol HBr + Anhydrous THF B Add NaH (60% disp.) (0°C to RT) A->B Deprotonation C Add Alkyl Halide (R-X) (0°C) B->C Alkoxide Formation D Stir at RT (Monitor by TLC) C->D SN2 Reaction E Quench with H₂O D->E Reaction Complete F Extract with EtOAc E->F G Purify via Column Chromatography F->G H 4-(Alkoxymethyl)quinoline G->H Final Product Mitsunobu_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Quinolin-4-ylmethanol + PPh₃ + Nucleophile (Nu-H) in Anhydrous THF B Add DIAD/DEAD dropwise (at 0°C) A->B Reagent Mix C Stir at RT (Monitor by TLC) B->C Redox Reaction D Concentrate Solvent C->D Reaction Complete E Purify via Column Chromatography D->E Remove Byproducts (TPPO, Hydrazine) F Quinolin-4-ylmethyl-Nu E->F Final Product Appel_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Quinolin-4-ylmethanol + PPh₃ in CCl₄ B Heat to Reflux (Monitor by TLC) A->B Reagent Mix & Heat C Cool and Filter (Remove TPPO) B->C Reaction Complete D Concentrate Filtrate C->D E Purify via Column Chromatography D->E F 4-(Chloromethyl)quinoline E->F Final Product

Sources

Application Notes & Protocols: HPLC Analysis and Purification of Quinolin-4-ylmethanol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust, validated High-Performance Liquid Chromatography (HPLC) methods for the analytical determination and preparative purification of Quinolin-4-ylmethanol hydrobromide. The protocols are designed for researchers, scientists, and drug development professionals requiring accurate quantification and high-purity isolation of this compound. The narrative explains the scientific rationale behind key methodological choices, from stationary phase and mobile phase selection to the seamless scaling from analytical to preparative chromatography.

Introduction: The Importance of Purity

Quinolin-4-ylmethanol and its salts are important heterocyclic building blocks in medicinal chemistry and materials science. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, impact final product yields, and introduce contaminants with potentially confounding biological or material properties. HPLC is an indispensable technique for both assessing the purity of this compound (analytical) and for isolating it from reaction mixtures and by-products (preparative). This document provides a foundational methodology to achieve both objectives with high fidelity.

Foundational Principles: Analyte & Chromatography

A successful separation begins with understanding the analyte's physicochemical properties and how they interact with the chromatographic system.

Physicochemical Properties of Quinolin-4-ylmethanol

The structure of Quinolin-4-ylmethanol dictates its behavior in a reversed-phase HPLC system. The quinoline ring provides a non-polar, hydrophobic core, while the methanol group adds a degree of polarity. As a hydrobromide salt, the compound is readily soluble in polar solvents like water and methanol. The nitrogen atom in the quinoline ring is basic, making the molecule's overall charge and retention sensitive to the pH of the mobile phase.[1]

PropertyValue / CharacteristicSignificance for HPLC Method Development
Structure Quinoline ring with a methanol group at position 4Amphiphilic nature; suitable for reversed-phase chromatography.
UV Absorbance Strong absorbance in the UV range (~225 nm, ~310-320 nm)Enables sensitive detection using a UV detector.[2][3]
Solubility Soluble in water, methanol, acetonitrileCompatible with typical reversed-phase mobile phases.
pKa (Quinoline) ~4.9The quinoline nitrogen is basic. Mobile phase pH should be controlled for consistent retention and peak shape.
The Logic of Reversed-Phase HPLC

Reversed-phase (RP) HPLC is the method of choice for compounds of moderate polarity like Quinolin-4-ylmethanol.[4] The principle relies on a non-polar stationary phase (typically silica bonded with C18 alkyl chains) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[4]

  • Retention Mechanism : The hydrophobic quinoline core of the analyte interacts with the non-polar C18 chains of the stationary phase. More hydrophobic molecules interact more strongly and are retained longer.

  • Elution : By increasing the proportion of the organic solvent (the "strong" solvent) in the mobile phase, the analyte's affinity for the mobile phase increases, causing it to elute from the column.

Analytical Method Development & Protocol

The goal of the analytical method is to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurities, within a practical runtime.

Rationale for Method Parameters
  • Stationary Phase Selection : A C18 column is the standard and most versatile choice for reversed-phase separations and serves as an excellent starting point. Its strong hydrophobic interactions are well-suited for retaining the quinoline ring system.

  • Mobile Phase Selection : A combination of water and acetonitrile (ACN) is chosen for its low viscosity and UV transparency.[5] Methanol is a viable alternative but ACN often provides sharper peaks and different selectivity.[6]

  • The Critical Role of pH Control : Since Quinolin-4-ylmethanol is a basic compound, operating at a low pH is crucial. Adding an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase ensures that the quinoline nitrogen is consistently protonated (positively charged). This prevents peak tailing that can occur from interactions between the analyte and residual, negatively charged silanols on the silica support of the stationary phase.[6] A pH of ~2.5-3.5 is ideal.

  • Detection Wavelength : Based on the UV spectrum of the quinoline chromophore, a wavelength of 225 nm is selected to ensure high sensitivity for detecting the main compound and a broad range of potential aromatic impurities.[2][7]

  • Gradient Elution : A gradient elution (where the organic solvent percentage is increased over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a single run.

Workflow for Analytical Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Gradient Optimization cluster_2 Phase 3: Finalization A Select C18 Column (e.g., 4.6x150 mm, 5 µm) B Define Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN A->B C Set Detector: UV @ 225 nm B->C D Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) C->D E Identify Elution Time of Target Peak D->E F Design Focused Gradient around Target Elution Time E->F G Fine-tune Gradient Slope for Optimal Resolution F->G H Confirm Peak Purity & System Suitability G->H I Method Ready for Validation H->I

Caption: Workflow for analytical HPLC method development.

Detailed Analytical Protocol

1. Sample Preparation:

  • Accurately weigh ~1 mg of this compound.
  • Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
  • Dilute as necessary for analysis (e.g., to 0.1 mg/mL).

2. HPLC System & Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 225 nm
Gradient Program Time (min)
0.0
15.0
17.0
19.0
19.1
25.0

3. Data Analysis:

  • Integrate the peak corresponding to this compound.
  • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Preparative Purification Method & Protocol

The primary goal of preparative HPLC is to isolate the target compound with high purity and yield, which requires scaling the analytical method appropriately.[8]

Principles of Scaling: From Analytical to Preparative

Scaling up a method is not merely about injecting more sample. To maintain the separation quality (resolution) achieved at the analytical scale, the flow rate and injection volume must be adjusted proportionally to the change in column geometry.[9]

cluster_0 Analytical Scale cluster_1 Scaling Calculations cluster_2 Preparative Scale A Optimized Analytical Method (4.6 mm ID Column) Flow (F1), Inj. Vol (V1) B Select Preparative Column (e.g., 21.2 mm ID) Same Length & Packing A->B C Calculate New Flow Rate (F2) F2 = F1 * (D2/D1)² B->C D Calculate Max Injection Vol (V2) V2 = V1 * (D2/D1)² * (L2/L1) B->D E Implement Scaled Method Flow (F2), Inj. Vol (V2) D->E F Perform Loading Study to Maximize Throughput E->F G Collect Fractions & Analyze for Purity F->G

Caption: Logic for scaling from analytical to preparative HPLC.

Detailed Preparative Protocol

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Methanol or DMSO), ensuring complete dissolution. The final concentration may be high (e.g., 50-100 mg/mL), depending on the loading study results.

2. Preparative HPLC System & Conditions:

ParameterCondition
Column C18, 21.2 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
Flow Rate 21.2 mL/min (Scaled from 1.0 mL/min)
Column Temp. Ambient
Injection Vol. Start with a scaled injection; optimize via a loading study.
Detection UV at 225 nm (using a flow cell with a shorter pathlength to avoid detector saturation)
Gradient Program Time (min)
0.0
15.0
17.0
19.0
19.1
25.0

3. Fraction Collection & Post-Processing:

  • Collect fractions corresponding to the main peak based on the UV signal.
  • Analyze the purity of each collected fraction using the analytical HPLC method described in Section 3.3.
  • Pool the fractions that meet the desired purity specification.
  • Remove the HPLC solvents (water, acetonitrile, formic acid) via rotary evaporation or lyophilization to yield the purified solid product.

Method Validation

To ensure the analytical method is reliable, accurate, and precise, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] Key parameters to assess include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity : Demonstrating that the detector response is directly proportional to the analyte concentration over a given range.

  • Accuracy : The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision : The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Range : The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the quality control and purification of this compound. By understanding the physicochemical properties of the analyte and applying sound chromatographic principles, researchers can confidently assess purity and obtain high-quality material for subsequent research and development activities. The analytical method is specific and suitable for quantitative analysis, while the preparative method allows for efficient isolation at scale.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria . Taylor & Francis Online. [Link]

  • Analytical to Preparative HPLC Method Transfer . Ingenieria Analitica Sl. [Link]

  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract . Waters Corporation. [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria . Taylor & Francis Online. [Link]

  • LC Scaling Analytical Methods Technical Tip 2 . Phenomenex. [Link]

  • How can I scale up from analytical to preparative HPLC? . ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Application Note | Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product . YouTube. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column . SIELC Technologies. [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives . ResearchGate. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Jones Chromatography. [Link]

  • Reversed Phase HPLC Method Development . Phenomenex. [Link]

  • Reverse Phase Chromatography Techniques . Chrom Tech, Inc. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives . MDPI. [Link]

  • UV absorbance for quinoline in methanol . ResearchGate. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues . NIH. [Link]

  • The recorded UV spectra of the model compounds in methanol (A) . ResearchGate. [Link]

  • Physicochemical properties, pharmacokinetics and drug-likeness of identified compounds according to SwissADME software . ResearchGate. [Link]

  • The Physical and Chemical Properties of Quinoline . ResearchGate. [Link]

  • Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer . Journal of Pharmaceutical Research International. [Link]

  • (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives . ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Quinoline-Based Scaffolds from Quinolin-4-ylmethanol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[4] Quinolin-4-ylmethanol hydrobromide is a readily accessible starting material that serves as a versatile node for the synthesis of a diverse library of quinoline-based scaffolds. This guide provides detailed protocols and expert insights into the chemical transformations of this compound, focusing on oxidation, etherification, and esterification reactions to generate key intermediates for drug discovery programs.

Introduction: The Enduring Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered immense interest due to their wide-ranging pharmacological activities.[5][6] From the historical antimalarial quinine to modern anticancer and antiviral drugs, the quinoline nucleus is a privileged scaffold in drug design.[2] The ability to modify the quinoline ring at various positions allows for the creation of compounds with tailored biological activities.[4] This document focuses on leveraging this compound as a strategic starting material for the synthesis of diverse quinoline-based molecular frameworks.

The Starting Material: this compound

This compound provides a versatile entry point for derivatization at the 4-position of the quinoline ring. The primary alcohol functionality is ripe for a variety of chemical transformations.

Physicochemical Properties
PropertyValue (Estimated)Source
Molecular FormulaC₁₀H₁₀BrNOInferred
Molecular Weight240.10 g/mol Inferred
AppearanceOff-white to pale yellow solidTypical for similar compounds
SolubilitySoluble in water, methanol, ethanolTypical for hydrobromide salts
Safety and Handling

Warning: Quinoline and its derivatives are classified as hazardous.[7][8] They can be harmful if swallowed or in contact with skin, cause skin and serious eye irritation, are suspected of causing genetic defects, and may cause cancer.[7][8]

Precautionary Measures:

  • P201: Obtain special instructions before use.[7][8]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P308+P313: IF exposed or concerned: Get medical advice/attention.[7]

Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for quinoline before handling any of its derivatives.[7][8][9]

Synthetic Pathways from Quinolin-4-ylmethanol

The primary alcohol of quinolin-4-ylmethanol is a versatile handle for various synthetic transformations. The following diagram illustrates three key pathways: oxidation to the aldehyde, etherification, and esterification.

G cluster_start Starting Material cluster_products Synthetic Scaffolds Quinolin-4-ylmethanol Quinolin-4-ylmethanol Quinoline-4-carbaldehyde Quinoline-4-carbaldehyde Quinolin-4-ylmethanol->Quinoline-4-carbaldehyde Oxidation Quinolin-4-ylmethyl ether Quinolin-4-ylmethyl ether Quinolin-4-ylmethanol->Quinolin-4-ylmethyl ether Etherification Quinolin-4-ylmethyl ester Quinolin-4-ylmethyl ester Quinolin-4-ylmethanol->Quinolin-4-ylmethyl ester Esterification

Caption: Key synthetic transformations of Quinolin-4-ylmethanol.

Detailed Application Notes and Protocols

Oxidation to Quinoline-4-carbaldehyde

The oxidation of quinolin-4-ylmethanol to quinoline-4-carbaldehyde provides a crucial intermediate for further reactions such as the synthesis of Schiff bases, imines, and for use in multicomponent reactions like the Doebner reaction for the synthesis of quinoline-4-carboxylic acids.[10][11]

A variety of oxidizing agents can be employed for the conversion of primary alcohols to aldehydes. A common and mild method involves the use of pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). These reagents offer high selectivity for the aldehyde, minimizing over-oxidation to the carboxylic acid. The reaction with PCC involves the formation of a chromate ester followed by a 1,2-elimination.

G A 1. Dissolve Quinolin-4-ylmethanol hydrobromide in DCM B 2. Add Pyridinium Chlorochromate (PCC) and Celite® A->B C 3. Stir at room temperature (monitor by TLC) B->C D 4. Filter through a pad of silica gel C->D E 5. Concentrate the filtrate in vacuo D->E F 6. Purify by column chromatography E->F G Quinoline-4-carbaldehyde F->G

Caption: Workflow for the oxidation of Quinolin-4-ylmethanol.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) and an equal weight of Celite® or silica gel.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and filter through a short pad of silica gel, eluting with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure quinoline-4-carbaldehyde.

Technique Expected Data
¹H NMR Signals corresponding to the aldehyde proton (around 10.0 ppm) and aromatic protons of the quinoline ring.[12]
¹³C NMR A peak for the carbonyl carbon (around 190 ppm) and signals for the aromatic carbons.[13]
IR (KBr) A strong absorption band for the C=O stretch of the aldehyde (around 1700 cm⁻¹).[13]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 157.17.[4]
Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers by the reaction of an alkoxide with a primary alkyl halide.[14] This allows for the introduction of a wide variety of alkyl or aryl groups to the quinoline scaffold.

The reaction proceeds via an SN2 mechanism where the alkoxide, generated by deprotonating the alcohol with a strong base like sodium hydride (NaH), acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.[15] The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates this reaction.

G A 1. Suspend Quinolin-4-ylmethanol hydrobromide in anhydrous DMF B 2. Add Sodium Hydride (NaH) portion-wise at 0 °C A->B C 3. Stir for 30 min at 0 °C B->C D 4. Add Alkyl Halide (e.g., Iodomethane) dropwise at 0 °C C->D E 5. Allow to warm to room temperature and stir overnight D->E F 6. Quench with water and extract with ethyl acetate E->F G 7. Dry organic layer, concentrate, and purify F->G H Quinolin-4-ylmethyl ether G->H

Caption: Workflow for the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (2.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Esterification Reactions

Esterification of quinolin-4-ylmethanol introduces an ester functionality, which can act as a prodrug moiety or a handle for further chemical modifications. Two common methods are the Fischer and Steglich esterifications.

The Fischer esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[5][16] The reaction is an equilibrium process, and the equilibrium is typically driven towards the product by using an excess of one reactant or by removing water as it is formed.[16]

G A 1. Dissolve Quinolin-4-ylmethanol hydrobromide in excess Carboxylic Acid B 2. Add catalytic concentrated Sulfuric Acid A->B C 3. Heat to reflux and stir B->C D 4. Cool to room temperature and pour into ice-water C->D E 5. Neutralize with saturated sodium bicarbonate D->E F 6. Extract with ethyl acetate E->F G 7. Dry, concentrate, and purify F->G H Quinolin-4-ylmethyl ester G->H

Caption: Workflow for the Fischer esterification.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired carboxylic acid (which also acts as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and stir for several hours, monitoring by TLC.[17]

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water.

  • Neutralize the solution by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

The Steglich esterification is a milder method that uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[6][18] This method is particularly useful for substrates that are sensitive to strong acids.

G A 1. Dissolve this compound, Carboxylic Acid, and DMAP in DCM B 2. Cool to 0 °C A->B C 3. Add EDC•HCl B->C D 4. Stir at room temperature overnight C->D E 5. Wash with dilute HCl and saturated sodium bicarbonate D->E F 6. Dry, concentrate, and purify E->F G Quinolin-4-ylmethyl ester F->G

Caption: Workflow for the Steglich esterification.

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add EDC•HCl (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

For a simple ester like quinolin-4-ylmethyl acetate, the following spectroscopic characteristics would be expected:

  • ¹H NMR: A singlet for the acetate methyl protons around 2.1 ppm, a singlet for the methylene protons adjacent to the oxygen around 5.3 ppm, and the aromatic protons of the quinoline ring.[19][20]

  • ¹³C NMR: A peak for the ester carbonyl carbon around 170 ppm, a peak for the methyl carbon of the acetate around 21 ppm, and a signal for the methylene carbon adjacent to the oxygen around 65 ppm.

  • IR: A strong C=O stretching band for the ester at approximately 1735-1750 cm⁻¹.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of quinoline-based scaffolds. The protocols detailed in this guide for oxidation, etherification, and esterification provide robust and reproducible methods for generating key intermediates in drug discovery. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can efficiently access a diverse chemical space for the development of novel therapeutic agents.

References

  • Heravi, M. M., et al. (2021). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. RSC Advances, 11(58), 36821-36843.
  • Ito, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12247–12256.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 21, 2026, from [Link]

  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved January 21, 2026, from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Lee, J., et al. (2010). Enhanced Detection and Structural Characterization of Flavonoids by Complexation with N,O-Bis(trimethysilyl)trifluoroacetamide Using Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1935-1945.
  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved January 21, 2026, from [Link]

  • Neises, B., & Steglich, W. (1985).
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved January 21, 2026, from [Link]

  • Sari, Y., et al. (2023).
  • Huan, T. T. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • Unnamed Publisher. (n.d.). Fischer Esterification. Retrieved January 21, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Reddit. (2024). Steglich Esterification with EDC. Retrieved January 21, 2026, from [Link]

  • Unnamed Publisher. (n.d.). External oxidant-free alkylation of quinoline and pyridine derivatives - Supporting Information. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 21, 2026, from [Link]

  • Munawar, S., et al. (2023).
  • Szychowski, J., et al. (2021).
  • SpectraBase. (n.d.). 4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum. Retrieved January 21, 2026, from [Link]

  • LibreTexts. (2023). Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

  • Unnamed Publisher. (n.d.). 22. The Fischer Esterification. Retrieved January 21, 2026, from [Link]

  • JoVE. (2022, February 19). Synthesis of Esters Via Steglich Esterification in Acetonitrile [Video]. YouTube. [Link]

  • Al-dujaili, A. H., & Al-karawi, A. J. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molbank, 2021(2), M1234.
  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved January 21, 2026, from [Link]

Sources

The Strategic Application of Quinolin-4-ylmethanol Hydrobromide in the Genesis of Novel Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent structural features allow it to interact with a multitude of biological targets, making it a cornerstone in the development of therapeutic agents across various disease areas. In oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, targeting fundamental processes of cancer cell proliferation and survival.[2][3] These mechanisms include, but are not limited to, the intercalation into DNA, the inhibition of topoisomerase enzymes crucial for DNA replication, and the modulation of key signaling pathways that govern cell growth, angiogenesis, and metastasis.[2]

Quinolin-4-ylmethanol hydrobromide, a stable salt of 4-(hydroxymethyl)quinoline, represents a versatile and strategically important starting material for the synthesis of a diverse library of potential anticancer agents. The primary alcohol functionality at the 4-position of the quinoline nucleus serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the fine-tuning of the molecule's physicochemical and biological properties. This guide provides an in-depth exploration of the synthetic utility of this compound and its derivatives in the generation of novel anticancer drug candidates, complete with detailed protocols and mechanistic insights.

Synthetic Strategies and Applications

The primary alcohol of quinolin-4-ylmethanol is readily amenable to a range of chemical modifications. Key transformations include oxidation to the corresponding aldehyde, esterification, etherification, and conversion to a leaving group for nucleophilic substitution. These reactions open the door to a vast chemical space for the creation of new chemical entities with potential anticancer activity.

A particularly fruitful avenue of research has been the oxidation of quinolin-4-ylmethanol derivatives to quinoline-4-carbaldehydes, which can then serve as electrophiles in various carbon-carbon bond-forming reactions. One such powerful reaction is the Morita-Baylis-Hillman (MBH) reaction, which allows for the creation of densely functionalized molecules with significant biological potential.[4]

Workflow for the Synthesis of Quinoline-Based Anticancer Agents from a Quinolin-4-ylmethanol Precursor

G cluster_0 Synthesis Pathway A This compound B Quinolin-4-ylmethanol (Free Base) A->B Base Treatment (e.g., NaHCO3) C Quinoline-4-carbaldehyde B->C Oxidation (e.g., MnO2) D Morita-Baylis-Hillman (MBH) Adducts C->D MBH Reaction (Activated Alkenes, DABCO) E Further Derivatization D->E Functional Group Manipulation F Anticancer Drug Candidates D->F E->F G cluster_0 Cancer Cell Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Quinoline Quinoline-based Kinase Inhibitor Quinoline->RTK Inhibition

Sources

Application Notes and Protocols: Quinolin-4-ylmethanol Hydrobromide in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of new therapeutic agents with novel mechanisms of action.[1][2] Quinoline-based compounds have long been a cornerstone in the fight against infectious diseases, with a rich history that includes the natural antimalarial quinine and the synthetic fluoroquinolone antibiotics.[3][4] The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design of molecules that can interact with various biological targets.[1][5] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of quinolin-4-ylmethanol hydrobromide as a key starting material for the synthesis of novel antimicrobial compounds. We will delve into the rationale behind experimental design, provide step-by-step synthetic protocols, and discuss methods for the evaluation of antimicrobial efficacy. The protocols described herein are designed to be self-validating, with clear explanations of the underlying chemical principles.

Quinolin-4-ylmethanol, with the chemical formula C₁₀H₉NO, is a heterocyclic aromatic alcohol.[8] Its hydrobromide salt provides a stable and readily handleable precursor for further chemical modification. The strategic location of the hydroxymethyl group at the 4-position of the quinoline ring offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores to modulate biological activity.

Core Concepts and Rationale

The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens.[4] A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][9] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state that leads to double-strand DNA breaks, ultimately causing cell death.[9]

The structural features of the quinoline nucleus and its substituents play a critical role in determining the potency and spectrum of antimicrobial activity. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the quinoline ring can significantly impact a compound's efficacy and target selectivity.[5] The strategic use of this compound allows for the exploration of these SARs by enabling the synthesis of a diverse library of derivatives.

Experimental Design Philosophy

The protocols outlined in this guide are based on established and reliable synthetic methodologies. The choice of reagents and reaction conditions is guided by the principles of green chemistry, aiming for efficiency, safety, and reduced environmental impact where possible.[10] Each protocol is designed to be reproducible, with clear instructions for reaction setup, monitoring, workup, and purification.

Part 1: Synthesis of Key Intermediates

The conversion of the hydroxyl group of quinolin-4-ylmethanol into other functional groups is a key strategy for derivatization. Here, we describe the synthesis of two important intermediates: 4-(chloromethyl)quinoline hydrochloride and 4-(bromomethyl)quinoline hydrobromide.

Protocol 1.1: Synthesis of 4-(Chloromethyl)quinoline Hydrochloride

This protocol details the conversion of quinolin-4-ylmethanol to 4-(chloromethyl)quinoline hydrochloride using thionyl chloride. This intermediate is a versatile building block for subsequent nucleophilic substitution reactions.

Materials:

  • Quinolin-4-ylmethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, suspend quinolin-4-ylmethanol (1.0 eq) in anhydrous dichloromethane (20 mL).

  • Cool the suspension in an ice bath with continuous stirring.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the cooled suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add diethyl ether to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether to remove any unreacted thionyl chloride and byproducts.

  • Dry the resulting white to off-white solid under vacuum to obtain 4-(chloromethyl)quinoline hydrochloride.

Expected Outcome: The reaction should yield a solid product with a high degree of purity. The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 1.2: Synthesis of 4-(Bromomethyl)quinoline Hydrobromide

This protocol describes the synthesis of 4-(bromomethyl)quinoline hydrobromide using phosphorus tribromide. This bromo derivative offers an alternative reactive intermediate for further modifications.

Materials:

  • Quinolin-4-ylmethanol

  • Phosphorus tribromide (PBr₃)

  • Chloroform (CHCl₃), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve quinolin-4-ylmethanol (1.0 eq) in anhydrous chloroform (30 mL) in a 100 mL round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Add phosphorus tribromide (0.4 eq) dropwise from a dropping funnel over 30 minutes. Caution: Phosphorus tribromide is corrosive and reacts with moisture. Handle in a fume hood.

  • After the addition, allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water to quench the excess PBr₃.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure 4-(bromomethyl)quinoline hydrobromide.

Part 2: Synthesis of Antimicrobial Quinoline Derivatives

With the key chloro and bromo intermediates in hand, a variety of nucleophiles can be introduced to synthesize a library of potential antimicrobial agents. The following protocols provide examples of such transformations.

Protocol 2.1: Synthesis of Quinoline-4-yl-thioether Derivatives

This protocol details the synthesis of thioether derivatives by reacting 4-(chloromethyl)quinoline hydrochloride with various thiols. Thioether linkages are common in many biologically active molecules.

Materials:

  • 4-(Chloromethyl)quinoline hydrochloride (from Protocol 1.1)

  • Substituted thiol (e.g., thiophenol, benzyl thiol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-(chloromethyl)quinoline hydrochloride (1.0 eq) and the desired thiol (1.1 eq) in DMF (15 mL).

  • Add potassium carbonate (2.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure quinoline-4-yl-thioether derivative.

Protocol 2.2: Synthesis of Quinoline-4-yl-amine Derivatives

This protocol describes the synthesis of amine derivatives by reacting 4-(chloromethyl)quinoline hydrochloride with primary or secondary amines. The introduction of an amino group can significantly influence the physicochemical properties and biological activity of the final compound.

Materials:

  • 4-(Chloromethyl)quinoline hydrochloride (from Protocol 1.1)

  • Primary or secondary amine (2.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 4-(chloromethyl)quinoline hydrochloride (1.0 eq) in acetonitrile (20 mL), add the desired amine (2.2 eq) and triethylamine (2.5 eq).

  • Stir the reaction mixture at 50-60 °C for 6-10 hours. Monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline-4-yl-amine derivative.

Visualization of Synthetic Workflow

SynthesisWorkflow A Quinolin-4-ylmethanol Hydrobromide B Quinolin-4-ylmethanol A->B Base C 4-(Chloromethyl)quinoline Hydrochloride B->C SOCl₂ D 4-(Bromomethyl)quinoline Hydrobromide B->D PBr₃ E Quinoline-4-yl-thioether Derivatives C->E R-SH, K₂CO₃ F Quinoline-4-yl-amine Derivatives C->F R₂NH, Et₃N

Caption: General synthetic scheme for the derivatization of quinolin-4-ylmethanol.

Part 3: Evaluation of Antimicrobial Activity

Once a library of quinoline derivatives has been synthesized, it is crucial to evaluate their antimicrobial efficacy. The following protocols describe standard methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the synthesized compounds.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • In the 96-well plate, perform a serial two-fold dilution of each compound in MHB to obtain a range of concentrations.

  • Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with no compound).

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Data Presentation

The antimicrobial activity of the synthesized compounds should be summarized in a clear and concise table for easy comparison.

Compound IDR-Group (Thioether)R-Group (Amine)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Q-S1 Phenyl-1632
Q-S2 Benzyl-816
Q-N1 -Diethylamino3264
Q-N2 -Piperidinyl1632
Ciprofloxacin --0.50.25
Visualization of Antimicrobial Evaluation Workflow

AntimicrobialWorkflow A Synthesized Quinoline Derivatives B Prepare Stock Solutions A->B D Serial Dilution in 96-well Plate B->D C Prepare Bacterial Inoculum E Inoculate with Bacteria C->E D->E F Incubate (37°C, 18-24h) E->F G Determine MIC F->G H Determine MBC G->H

Caption: Workflow for determining the antimicrobial activity of synthesized compounds.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of novel quinoline derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the quinoline scaffold in the quest for new antimicrobial agents. The derivatization strategies presented can be expanded to include a wider variety of nucleophiles and reaction types, leading to the discovery of compounds with improved potency, a broader spectrum of activity, and novel mechanisms of action.

Future work should focus on optimizing the lead compounds identified through these initial screens. This includes further SAR studies to refine the chemical structure for enhanced activity and reduced toxicity. Mechanistic studies should also be undertaken to elucidate the specific molecular targets of the most promising compounds. The integration of computational methods, such as molecular docking, can aid in the rational design of next-generation quinoline-based antimicrobials.[11]

References

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • Protocol for the synthesis of quinoline derivatives. ResearchGate. [Link]

  • Mechanism of Quinolone Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols: An Overview. ACS Omega. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • 4-(Hydroxymethyl)quinoline. PubChem. [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

  • Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. [Link]

  • Quinolin-3-ylmethanol hydrochloride. PubChem. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules. [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. [Link]

  • Quinoline. Wikipedia. [Link]

Sources

Experimental setup for reactions involving Quinolin-4-ylmethanol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Utilization of Quinolin-4-ylmethanol Hydrobromide

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the experimental considerations and detailed protocols for chemical transformations involving this compound. The quinoline moiety is a privileged scaffold in pharmacology, forming the core of numerous therapeutic agents.[1] This document emphasizes the causality behind experimental design, focusing on the unique reactivity imparted by the quinolin-4-yl core and the primary alcohol functional group. Protocols are presented as self-validating systems, incorporating in-process controls and analytical checkpoints to ensure reaction fidelity. Safety protocols for handling hydrobromide salts and quinoline-based compounds are also integrated throughout.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and drug discovery.[2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[3][4] Quinolin-4-ylmethanol, in particular, serves as a versatile building block, offering a reactive hydroxyl handle at the 4-position for diverse functionalization pathways. It is supplied as a hydrobromide salt to enhance its stability and ease of handling as a crystalline solid. Understanding the interplay between the salt form, the aromatic core, and the alcohol functionality is paramount for its successful application in multi-step organic synthesis.

Physicochemical Properties & Core Safety Mandates

Before commencing any experimental work, a thorough understanding of the reagent's properties and associated hazards is essential.

Compound Properties
PropertyValueSource
Chemical Formula C₁₀H₁₀BrNOPubChem
Molecular Weight 240.10 g/mol PubChem
Appearance Off-white to light yellow crystalline solidSupplier Data
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in ethanol.General Lab Experience
Stability Stable under standard conditions. The hydrobromide salt is less susceptible to air oxidation than the free base.[5]

Note: The hydrobromide salt renders the quinoline nitrogen protonated, significantly increasing its water solubility compared to the free base.

Safety & Handling

Quinoline derivatives and hydrobromide salts demand strict adherence to safety protocols.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle the solid powder in a well-ventilated fume hood to avoid inhalation.[7] Quinoline compounds can be irritating to the skin, eyes, and respiratory tract.[7][8]

  • Acid Liberation: Reactions involving this salt, especially under basic conditions, will liberate hydrobromic acid (HBr). While often neutralized in the reaction, this should be considered. Procedures involving strong acids like HBr should always be performed in a chemical fume hood.[9][10]

  • Waste Disposal: Dispose of all chemical waste in accordance with local institutional and environmental regulations.

Principles of Reactivity & Experimental Design

The synthetic utility of this compound stems from two primary centers of reactivity: the hydroxymethyl group and the quinoline ring itself.

  • The Hydroxymethyl Group: As a primary alcohol, this group is amenable to a wide array of classical transformations:

    • Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid.

    • Esterification/Etherification: Can be readily converted to esters or ethers, providing a common linkage strategy in medicinal chemistry.

    • Conversion to a Leaving Group: The hydroxyl group can be transformed into a superior leaving group (e.g., tosylate, mesylate, or halide), activating the benzylic position for nucleophilic substitution reactions (SN2).

  • The Quinoline Nitrogen: In the hydrobromide salt, the pyridine nitrogen is protonated (pKa ≈ 5). This has two key consequences:

    • Deactivation: The protonated ring is electron-deficient, deactivating it towards electrophilic aromatic substitution.

    • Requirement for Base: For reactions requiring a neutral quinoline nitrogen (e.g., as a ligand or nucleophile), at least one equivalent of a base must be added to liberate the free base in situ.

The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for O-alkylation, whereas milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine, DIPEA) are used in other contexts to neutralize the HBr salt and facilitate the desired reaction.

General Experimental Workflow

A systematic approach is crucial for reproducibility and success. The following workflow is recommended for all protocols described herein.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis prep_reagents Reagent Preparation & Stoichiometry Calculation prep_glass Glassware Drying (Oven/Flame) prep_reagents->prep_glass prep_atmos Inert Atmosphere Setup (N₂/Ar) prep_glass->prep_atmos reaction_setup Assemble Apparatus & Charge Reagents prep_atmos->reaction_setup reaction_run Execute Reaction (Heating/Cooling) reaction_setup->reaction_run reaction_monitor Monitor Progress (TLC/LC-MS) reaction_run->reaction_monitor workup_quench Reaction Quenching reaction_monitor->workup_quench workup_extract Aqueous Workup & Extraction workup_quench->workup_extract workup_purify Purification (Chromatography/Recrystallization) workup_extract->workup_purify analysis_char Characterization (NMR, MS, IR) workup_purify->analysis_char analysis_yield Yield & Purity Calculation analysis_char->analysis_yield

Caption: General experimental workflow for organic synthesis.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for tracking reaction progress.[11]

  • Principle: Separates compounds based on polarity. The consumption of starting material and the appearance of the product spot indicate reaction progress.[12]

  • Typical Procedure:

    • Spot a baseline on a silica gel plate.

    • Apply a spot of the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

    • Elute with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

    • Visualize under UV light (254 nm), where quinolines are typically visible as dark spots.[11]

  • Interpretation: The reaction is complete when the starting material spot in the RM lane has disappeared.

Detailed Application Protocols

The following protocols have been designed to be robust and illustrative of common transformations.

Protocol 1: Synthesis of (Quinolin-4-yl)methyl acetate (Esterification)

This protocol details the conversion of the primary alcohol to an acetate ester using acetic anhydride. The causality for using pyridine is twofold: it acts as a nucleophilic catalyst and as a base to neutralize both the hydrobromide salt and the acetic acid byproduct.

Reaction Scheme: (Quinolin-4-yl)methanol·HBr + Acetic Anhydride --(Pyridine)--> (Quinolin-4-yl)methyl acetate

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
Quinolin-4-ylmethanol·HBr240.101.00 g4.16
Pyridine79.1010 mL-
Acetic Anhydride102.090.64 mL6.24 (1.5 eq)
Dichloromethane (DCM)-20 mL-
Saturated NaHCO₃ (aq)-30 mL-
Brine-20 mL-
Anhydrous MgSO₄---

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.16 mmol).

  • Dissolution: Add pyridine (10 mL) and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice bath. The pyridine acts as the solvent and base.

  • Reagent Addition: Slowly add acetic anhydride (0.64 mL, 6.24 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (Mobile Phase: 50% Ethyl Acetate/Hexanes). The product will have a higher Rf value (less polar) than the starting material. The reaction is complete when the starting alcohol spot is no longer visible.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel containing DCM (20 mL) and saturated aqueous NaHCO₃ (30 mL). This step neutralizes excess acid and removes pyridine.

    • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure ester as a pale yellow oil or solid.

Protocol 2: Synthesis of 4-(Chloromethyl)quinoline Hydrochloride and Subsequent Amination

This two-step protocol demonstrates the activation of the alcohol as a chloride, followed by a classic SN2 displacement. This is a foundational strategy for introducing diverse side chains.

G A Quinolin-4-ylmethanol·HBr B 4-(Chloromethyl)quinoline·HCl A->B Step 1: SOCl₂ (Chlorination) C 4-((Morpholin-4-yl)methyl)quinoline B->C Step 2: Morpholine, K₂CO₃ (Nucleophilic Substitution)

Caption: Two-step synthesis via a chloromethyl intermediate.

Step 2A: Synthesis of 4-(Chloromethyl)quinoline Hydrochloride

Causality: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, and the byproducts (SO₂ and HCl gas) are volatile, simplifying the workup. The reaction is performed neat or in a non-nucleophilic solvent.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
Quinolin-4-ylmethanol·HBr240.101.00 g4.16
Thionyl Chloride (SOCl₂)118.972.0 mL27.4 (6.6 eq)
Toluene-5 mL-

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a stir bar and reflux condenser (with a gas outlet to a scrubber containing NaOH solution), suspend this compound (1.00 g, 4.16 mmol) in toluene (5 mL). CAUTION: This operation must be performed in a well-ventilated fume hood.

  • Reagent Addition: Slowly add thionyl chloride (2.0 mL, 27.4 mmol) to the suspension at room temperature. Vigorous gas evolution (HCl, SO₂) will occur.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 3 hours. The suspension should become a clear solution.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully remove the excess thionyl chloride and toluene under reduced pressure. CAUTION: The vapors are corrosive.

    • Add fresh toluene (10 mL) and co-evaporate to remove residual SOCl₂. Repeat this step.

  • Isolation: The resulting solid is crude 4-(chloromethyl)quinoline hydrochloride, which is often used directly in the next step without further purification.

Step 2B: Synthesis of 4-((Morpholin-4-yl)methyl)quinoline

Causality: The benzylic chloride is now highly activated for SN2 displacement. A base (K₂CO₃) is required to neutralize the HCl salt of the starting material and the HCl generated during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)
Crude 4-(Chloromethyl)quinoline·HCl~214.09~0.89 g4.16
Morpholine87.120.73 mL8.32 (2.0 eq)
Potassium Carbonate (K₂CO₃)138.211.73 g12.5 (3.0 eq)
Acetonitrile (MeCN)-20 mL-

Step-by-Step Methodology:

  • Setup: To the flask containing crude 4-(chloromethyl)quinoline hydrochloride, add acetonitrile (20 mL), potassium carbonate (1.73 g, 12.5 mmol), and morpholine (0.73 mL, 8.32 mmol).

  • Reaction: Stir the suspension vigorously at 60 °C for 4-8 hours.

  • Monitoring: Follow the reaction by TLC (Mobile Phase: 10% Methanol/DCM). The product is more polar than the starting chloride.

  • Workup:

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0% to 10% methanol in dichloromethane) to afford the desired product.

References

  • Musiol, R. (2017). Quinoline-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 22(7), 1203. [Link]

  • Trivedi, A. R., et al. (2015). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Current Topics in Medicinal Chemistry, 15(12), 1147-1163. [Link]

  • PubChem. (n.d.). 4-(Hydroxymethyl)quinoline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Clark, W. M. (n.d.). Monitoring Reactions by TLC. Washington State University. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Pauvert, M., et al. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3027-3046. [Link]

  • da Gama, A. N. S., & Soeiro, M. N. C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, 27(15), 1757-1762. [Link]

  • Organic Syntheses. (n.d.). Preparation of Alkyl Halides. Coll. Vol. 1, p.25 (1941); Vol. 1, p.15 (1921). [Link]

  • Organic Syntheses. (n.d.). Preparation of 3-Bromocyclohexene. Coll. Vol. 4, p.108 (1963); Vol. 35, p.18 (1955). [Link]

Sources

Quinoline derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a cornerstone in medicinal chemistry.[1][2][3][4][5] The fusion of a benzene ring to a pyridine ring at two adjacent carbon atoms creates a privileged scaffold that is readily amenable to chemical modification. This structural versatility has allowed for the development of a vast library of quinoline derivatives exhibiting a remarkable breadth of biological activities. Researchers, scientists, and drug development professionals continuously explore this chemical space, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of quinoline derivatives, offering detailed protocols and field-proven insights to empower your research endeavors.

Part 1: Anticancer Properties of Quinoline Derivatives

The quest for novel and effective anticancer therapeutics has identified quinoline derivatives as a highly promising class of compounds.[1][3] Their mechanisms of action are diverse, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][6]

Mechanisms of Anticancer Action

Quinoline-based compounds exert their anticancer effects through multiple pathways:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription.[7] Furthermore, they can inhibit topoisomerase enzymes (both type I and II), which are crucial for resolving DNA topological problems during cellular processes. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis.[7]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]

  • Kinase Inhibition: A significant number of quinoline derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. These include:

    • Tyrosine Kinase Inhibitors (TKIs): Targeting receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) can block signaling pathways that drive tumor growth and angiogenesis.[6][7]

    • Pim Kinase Inhibition: Pim kinases are overexpressed in several cancers and are involved in cell survival and proliferation. Quinoline-based inhibitors of Pim-1 kinase have shown potent anti-proliferative effects.[7]

    • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline-chalcone hybrids have been reported to inhibit this pathway, leading to cytotoxic effects in cancer cells.[6]

  • Induction of Apoptosis: Quinoline derivatives can induce programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspase cascades.[1][8]

Key Anticancer Signaling Pathway

The following diagram illustrates a simplified representation of how a quinoline derivative might inhibit the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.

PI3K_Akt_mTOR_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

Experimental Protocols for Anticancer Activity Evaluation

This protocol outlines a standard method for determining the cytotoxic effects of quinoline derivatives on cancer cell lines.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • Test quinoline derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete culture medium. The final DMSO concentration should not exceed 0.5%.[8] Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[8]

Materials:

  • Cells treated with the quinoline derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the quinoline derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).[8]

  • Cell Harvesting: Collect both adherent and floating cells. Gently detach adherent cells using trypsin.[8]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Quantitative Data Summary
Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[9]
HCT-116 (Colon)5.34[9]
MCF-7 (Breast)5.21[9]
2-ArylquinolinesQuinoline 13HeLa (Cervical)8.3[8]
Quinoline 12PC3 (Prostate)31.37[8]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolineTetrahydroquinoline 18HeLa (Cervical)13.15[8]

Part 2: Antimicrobial Properties of Quinoline Derivatives

The emergence of antimicrobial resistance is a critical global health threat, necessitating the development of new antimicrobial agents.[10] Quinoline derivatives have a long history in this field, with some of the earliest antimalarial drugs belonging to this class.[5]

Mechanisms of Antimicrobial Action
  • Antibacterial Activity:

    • DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of antibacterial quinoline derivatives, target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). Inhibition of these enzymes prevents DNA replication and repair, leading to bacterial cell death.[11]

    • Disruption of Bacterial Cell Processes: Other quinoline derivatives can disrupt various cellular processes, including cell wall synthesis and membrane integrity.[10]

  • Antifungal Activity: The mechanisms of antifungal action are less well-defined but may involve the inhibition of essential enzymes like lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.[11]

  • Antimalarial Activity: In the context of malaria, quinoline derivatives like chloroquine are thought to interfere with the detoxification of heme in the parasite's food vacuole.[12] The accumulation of toxic free heme leads to the death of the parasite.[12]

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Screening Workflow Start Synthesized Quinoline Derivatives Primary_Screening Primary Screening (e.g., Agar Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MIC_Determination->Mechanism_Study Cytotoxicity_Assay Cytotoxicity Assay (e.g., on VERO cells) MIC_Determination->Cytotoxicity_Assay Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound Cytotoxicity_Assay->Lead_Compound

Caption: A typical workflow for screening quinoline derivatives for antimicrobial activity.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test quinoline derivative

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the quinoline derivative in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Part 3: Anti-inflammatory Properties of Quinoline Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and pathways.[14][15]

Mechanisms of Anti-inflammatory Action
  • Cyclooxygenase (COX) Inhibition: Some quinoline derivatives can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[14][16]

  • Inhibition of Pro-inflammatory Cytokines: Quinoline-based compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the inflammatory response. Novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, blocking the release of the pro-inflammatory cytokine IL-1β.[17]

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule with anti-inflammatory properties. Inhibition of PDE4 by certain quinoline derivatives can lead to an increase in intracellular cAMP levels, thereby reducing inflammation.[14]

In Vivo Anti-inflammatory Assay: Xylene-Induced Ear Edema in Mice

This protocol describes a common in vivo model for evaluating the acute anti-inflammatory activity of a compound.[16]

Materials:

  • Mice

  • Test quinoline derivative

  • Positive control (e.g., diclofenac)

  • Vehicle (e.g., saline)

  • Xylene

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test quinoline derivative, positive control, or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of Edema: After a specific time (e.g., 30 minutes), apply a fixed volume of xylene to the inner and outer surfaces of one ear of each mouse. The other ear serves as a control.[16]

  • Edema Measurement: After a set period (e.g., 2 hours), sacrifice the mice and cut a standard-sized section from both ears.[16]

  • Data Analysis: Weigh the ear sections and calculate the difference in weight between the xylene-treated and untreated ears. The percentage inhibition of edema is calculated relative to the vehicle-treated group.

Part 4: Synthesis of Quinoline Derivatives

A variety of synthetic methods are available for the preparation of the quinoline scaffold, ranging from classical named reactions to modern, more environmentally friendly approaches.[18]

Classical Synthesis Methods
  • Skraup Synthesis: This involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[18][19]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[18]

  • Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[19][20]

  • Combes Synthesis: The acid-catalyzed cyclization of an enamine derived from an aniline and a β-diketone.[19]

  • Conrad-Limpach-Knorr Synthesis: The reaction of an aniline with a β-ketoester.[19]

Green Synthesis Approaches

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable methods for quinoline synthesis.[21] These include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[21]

  • Ultrasound-Assisted Synthesis: Sonication can also accelerate reactions and enhance product formation.[21]

  • Use of Green Catalysts and Solvents: The development of reusable and non-toxic catalysts, along with the use of environmentally benign solvents like water and ethanol, is a key focus.[21]

General Protocol for Microwave-Assisted Quinoline Synthesis

This protocol provides a general framework for the microwave-assisted synthesis of quinoline derivatives.

Materials:

  • Aromatic amine

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Aldehyde or ketone

  • Catalyst (e.g., a green catalyst)

  • Solvent (e.g., ethanol)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe vessel, combine the aromatic amine, active methylene compound, aldehyde or ketone, and a catalytic amount of the chosen catalyst in a suitable solvent.[21]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specific power and temperature for a predetermined time.[21]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.[21]

Conclusion and Future Perspectives

The quinoline scaffold continues to be a rich source of inspiration for the design and development of new therapeutic agents. The diverse biological activities of its derivatives, coupled with the ever-expanding toolkit of synthetic methodologies, ensure that quinolines will remain at the forefront of medicinal chemistry research. Future efforts will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target effects. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly accelerate the discovery of novel quinoline-based drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [No source provided]. Retrieved January 21, 2026.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21). RSC Advances.
  • Quinoline Derivatives as Anticancer Agents: A Comparative Analysis. (n.d.). BenchChem.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022-10-05). Journal of the Iranian Chemical Society. Retrieved January 21, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (2009-12-01). Bentham Science Publishers. Retrieved January 21, 2026, from [Link]

  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (n.d.). BenchChem.
  • Different biological activities of quinoline. (2024-10-25). [No source provided]. Retrieved January 21, 2026.
  • Biological activities of quinoline derivatives. (2009). Mini reviews in medicinal chemistry. Retrieved January 21, 2026, from [Link]

  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Biological activities of quinoline derivatives. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025-08-27). RSC Advances. Retrieved January 21, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022-09-17). Biointerface Research in Applied Chemistry. Retrieved January 21, 2026, from [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025-08-06). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). RSC Advances. Retrieved January 21, 2026, from [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Catalyzed protocol in the development of new quinoline derivatives: Recent updates. (2025-10-27). Chemical Papers. Retrieved January 21, 2026, from [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2013-11-01). Current medicinal chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]

  • Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. (n.d.). European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). Molecules. Retrieved January 21, 2026, from [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (n.d.). Journal of biochemical and molecular toxicology. Retrieved January 21, 2026, from [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). Iranian journal of basic medical sciences. Retrieved January 21, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). DARU Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). Molecules. Retrieved January 21, 2026, from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022-12-28). ACS Omega. Retrieved January 21, 2026, from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). ACS infectious diseases. Retrieved January 21, 2026, from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021-11-04). Biointerface Research in Applied Chemistry. Retrieved January 21, 2026, from [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). Molecules. Retrieved January 21, 2026, from [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025-08-05). Chemical Papers. Retrieved January 21, 2026, from [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015-12-15). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019-02-02). Molecules. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019-02-02). PubMed. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. (2019-09-15). European journal of medicinal chemistry. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Journal of Biomolecular Structure & Dynamics. Retrieved January 21, 2026, from [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025-10-30). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features | Request PDF. (2025-10-29). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023-07-21). Journal of biomolecular structure & dynamics. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • The mechanism of action of quinolines and related anti-malarial drugs. (n.d.). Sabinet African Journals. Retrieved January 21, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025-08-27). RSC Advances. Retrieved January 21, 2026, from [Link]

  • Selected quinoline derivatives with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). [No source provided]. Retrieved January 21, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Quinolin-4-ylmethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Quinolin-4-ylmethanol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important quinoline derivative. Here, we provide in-depth, field-proven insights and troubleshooting strategies to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Quinolin-4-ylmethanol?

A1: The most prevalent and reliable method for synthesizing Quinolin-4-ylmethanol is a two-step process. It begins with the synthesis of a quinoline-4-carboxylic acid derivative, which is then reduced to the corresponding alcohol. The choice of the initial quinoline synthesis can vary, with the Doebner and Pfitzinger reactions being common choices for constructing the quinoline-4-carboxylic acid core.[1]

Q2: Why is Lithium Aluminum Hydride (LiAlH₄) a common choice for the reduction of quinoline-4-carboxylic acid?

A2: Lithium aluminum hydride is a powerful reducing agent capable of converting carboxylic acids to primary alcohols in high yields.[2][3] Unlike milder reagents such as sodium borohydride, LiAlH₄ is sufficiently reactive to reduce the relatively stable carboxylate intermediate that forms after the initial acid-base reaction between the carboxylic acid and the hydride reagent.[2][4]

Q3: What are the primary safety concerns when working with LiAlH₄?

A3: LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[2] Therefore, all reactions must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). The workup procedure also requires careful, slow quenching of the excess reagent at low temperatures.

Q4: How is the hydrobromide salt of Quinolin-4-ylmethanol typically prepared?

A4: The hydrobromide salt is generally formed by treating a solution of the free base, Quinolin-4-ylmethanol, with a solution of hydrobromic acid (HBr). The salt then typically precipitates from the solution and can be isolated by filtration. The choice of solvent is crucial to ensure good recovery of the salt.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of Quinolin-4-ylmethanol During the Reduction Step

Possible Cause 1: Inactive LiAlH₄

  • Explanation: LiAlH₄ is highly sensitive to moisture. Improper storage or handling can lead to its decomposition and loss of reactivity.

  • Solution: Always use freshly opened or properly stored LiAlH₄. Ensure all glassware is oven-dried or flame-dried before use, and all solvents are anhydrous.

Possible Cause 2: Incomplete Reaction

  • Explanation: The reduction of carboxylic acids with LiAlH₄ can sometimes be sluggish, especially if there are steric hindrances or competing side reactions.

  • Solution:

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

    • Increase reaction time or temperature: If the reaction is proceeding slowly, consider extending the reaction time or gently heating the mixture according to established protocols. However, be cautious as excessive heat can lead to side reactions.

    • Ensure sufficient reagent: An excess of LiAlH₄ is typically required for the reduction of carboxylic acids due to the initial acid-base reaction.[2] Ensure you are using the correct stoichiometry as per a reliable protocol.

Possible Cause 3: Complex Formation and Workup Issues

  • Explanation: During the reaction, the product alcohol forms an aluminum alkoxide complex. An improper workup can lead to the loss of product in the aqueous layer or as an emulsion.

  • Solution: Follow a well-established workup procedure, such as the Fieser workup, which involves the sequential and careful addition of water, followed by an aqueous base (like 15% NaOH), and then more water to precipitate the aluminum salts as a granular solid that is easily filtered.[5]

Problem 2: Formation of Impurities During the Reduction

Possible Cause 1: Over-reduction or Side Reactions

  • Explanation: While LiAlH₄ is generally selective for the carboxylic acid group, under harsh conditions, it can potentially reduce the quinoline ring itself, leading to tetrahydroquinoline derivatives.

  • Solution:

    • Control the temperature: Perform the addition of the reducing agent at a low temperature (e.g., 0 °C) and allow the reaction to proceed at room temperature or with gentle heating as specified in the protocol. Avoid excessive refluxing for extended periods.

    • Use alternative reducing agents: If over-reduction is a persistent issue, consider alternative, milder reducing agents such as borane-tetrahydrofuran complex (BH₃·THF), which is also effective for reducing carboxylic acids.[2]

Possible Cause 2: Impurities in the Starting Material

  • Explanation: The purity of the starting quinoline-4-carboxylic acid is crucial. Impurities from the initial quinoline synthesis can be carried over and may react with LiAlH₄, leading to a complex mixture of products.

  • Solution: Ensure the quinoline-4-carboxylic acid is thoroughly purified before the reduction step. Recrystallization is a common and effective method for purifying carboxylic acids.

Problem 3: Difficulty in Isolating and Purifying this compound

Possible Cause 1: "Oiling Out" During Crystallization

  • Explanation: The hydrobromide salt may separate as an oil instead of a crystalline solid if the solution is too concentrated or cooled too quickly.

  • Solution:

    • Use a more dilute solution.

    • Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal if available.

Possible Cause 2: Product is a Gummy or Sticky Solid

  • Explanation: This can be due to the presence of residual solvent or impurities.

  • Solution:

    • Thorough drying: Dry the product under vacuum for an extended period to remove all traces of solvent.

    • Recrystallization: If the product is still not a free-flowing solid, recrystallization from an appropriate solvent system can help to remove impurities and improve the crystal habit.

Experimental Protocols

Protocol 1: Synthesis of Quinolin-4-ylmethanol from Quinoline-4-carboxylic Acid

This protocol is a representative procedure and should be adapted based on specific literature precedents for your substrate.

Materials:

  • Quinoline-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Water

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF in the reaction flask and cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the quinoline-4-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC until the starting material is consumed. Gentle heating may be required for some substrates.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x is the number of grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).

  • Filtration and Extraction: Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. The aluminum salts should precipitate as a white, granular solid. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Isolation: Combine the filtrate and washings, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Quinolin-4-ylmethanol.

Protocol 2: Preparation of this compound

Materials:

  • Quinolin-4-ylmethanol

  • Diethyl ether

  • Ethanol

  • 48% Hydrobromic acid (HBr)

Procedure:

  • Dissolution: Dissolve the crude Quinolin-4-ylmethanol in a minimal amount of a suitable solvent, such as a mixture of ethanol and diethyl ether.

  • Acidification: Cool the solution in an ice bath and add a stoichiometric amount of 48% hydrobromic acid dropwise with stirring.

  • Precipitation: The hydrobromide salt should precipitate from the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Data Summary Table

ParameterRecommended ConditionRationale
Reduction Reagent LiAlH₄ or BH₃·THFLiAlH₄ is a powerful and common choice. BH₃·THF is a milder alternative that can prevent over-reduction.[2]
Solvent (Reduction) Anhydrous THF or Diethyl EtherAprotic and can dissolve the reactants. Must be anhydrous to prevent quenching of LiAlH₄.[2]
Temperature (Addition) 0 °CTo control the initial exothermic reaction between LiAlH₄ and the carboxylic acid.
Workup Procedure Fieser Method (sequential H₂O, NaOH, H₂O)Forms easily filterable aluminum salts, simplifying product isolation.[5]
Salt Formation Acid Hydrobromic Acid (HBr)To form the desired hydrobromide salt.
Purification Method Crystallization/RecrystallizationEffective for removing impurities and obtaining a solid product with a sharp melting point.

Workflow and Decision Making

The following diagram illustrates the general workflow for the synthesis of this compound and key decision points for troubleshooting.

SynthesisWorkflow cluster_0 Step 1: Reduction of Quinoline-4-carboxylic Acid cluster_1 Step 2: Salt Formation and Purification Start Quinoline-4-carboxylic Acid Reduction Reduction with LiAlH₄ in Anhydrous THF Start->Reduction Workup Quench and Workup (Fieser Method) Reduction->Workup Low_Yield Low Yield? Reduction->Low_Yield Check Reagent/Conditions Crude_Alcohol Crude Quinolin-4-ylmethanol Workup->Crude_Alcohol Impurities Impurities Present? Workup->Impurities Optimize Workup/Purify Start Material Salt_Formation Dissolve in Ether/Ethanol + Add HBr Crude_Alcohol->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Final_Product Quinolin-4-ylmethanol HBr Crystallization->Final_Product Oiling_Out Oiling Out? Crystallization->Oiling_Out Adjust Solvent/Cooling

Caption: Synthetic workflow for Quinolin-4-ylmethanol HBr.

References

  • Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
  • Lahna, O. (2022).
  • Preparation method for quinoline-4-carboxylic acid derivative.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis and molecular modeling of new quinoline deriv
  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S.
  • Reduction of carboxylic acids by LiAlH4. Chemistry Stack Exchange.
  • Lithium Aluminum Hydride (LiAlH4)
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI.
  • The Role of LiAlH4 in Transforming Carboxylic Acids.
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
  • Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. RSC Publishing.
  • Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline deriv
  • The crystallization of quinoline.
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. NIH.
  • Editors' Collection: Greener synthetic approaches towards quinoline deriv
  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Impurity Occurrence and Removal in Crystalline Products
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
  • Metal Hydride Reduction.
  • Quinolin-4-ylmethanol. PubChem.
  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. NIH.
  • Quinolin-8-ylmethanol. PubChem.
  • An insight into sustainable and green chemistry approaches for the synthesis of quinoline deriv
  • SOP: CRYSTALLIZ
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
  • Purification: How To. Department of Chemistry : University of Rochester.

Sources

Common side reactions and byproducts with Quinolin-4-ylmethanol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Quinolin-4-ylmethanol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the synthesis, purification, and handling of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during your experiments.

Structure of This Guide

This support center is divided into two main sections:

  • Troubleshooting Guide: This section addresses specific problems you may encounter during the synthesis and purification of this compound in a question-and-answer format. Each answer provides a detailed explanation of the potential causes and step-by-step protocols for resolution.

  • Frequently Asked Questions (FAQs): This section covers broader topics related to the stability, storage, and handling of this compound.

Troubleshooting Guide

Synthesis & Purification Issues

Question 1: My synthesis of this compound resulted in a low yield and a significant amount of a tarry, intractable byproduct. What is the likely cause and how can I mitigate this?

Answer:

This is a common issue, often stemming from the initial synthesis of the precursor, quinoline-4-carboxylic acid, especially when using classical methods like the Doebner reaction.

Causality:

The Doebner reaction, which condenses an aniline, an aldehyde, and pyruvic acid, can be highly exothermic and sensitive to the electronic properties of the aniline. Electron-deficient anilines, in particular, can lead to lower yields and the formation of polymeric or tarry byproducts. One identified byproduct in similar reactions is benzylamine, which can arise from side reactions of the aldehyde component.

Troubleshooting Protocol:

  • Reaction Control: Carefully control the reaction temperature. Use a dropwise addition of the reagents and ensure efficient stirring to dissipate heat.

  • Catalyst Choice: While some Doebner reactions are run without a catalyst, the use of a Lewis acid like Boron Trifluoride etherate (BF₃·Et₂O) can improve yields and reduce byproduct formation.

  • Solvent Selection: Acetonitrile has been shown to be an effective solvent for this reaction.

  • Purification of Precursor: Ensure the intermediate, quinoline-4-carboxylic acid, is thoroughly purified before proceeding to the reduction step. This will prevent carrying over impurities that can interfere with the subsequent reduction.

Question 2: During the reduction of quinoline-4-carboxylic acid to Quinolin-4-ylmethanol, I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side products?

Answer:

The presence of multiple products during the reduction of quinoline-4-carboxylic acid points to either incomplete reaction or over-reduction. The choice of reducing agent and reaction conditions are critical.

Likely Side Products & Their Formation:

  • Quinoline-4-carbaldehyde (Incomplete Reduction): Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) reduce carboxylic acids to primary alcohols in a two-step process (acid to aldehyde, then aldehyde to alcohol). If the reaction is not driven to completion (e.g., insufficient reducing agent, low temperature, or short reaction time), the intermediate aldehyde may be present as a significant impurity.

  • 1,2,3,4-Tetrahydroquinolin-4-ylmethanol (Over-reduction): The quinoline ring itself is susceptible to reduction, particularly under catalytic hydrogenation conditions (e.g., H₂/Pd-C). The pyridine ring is typically reduced first, leading to the formation of 1,2,3,4-tetrahydroquinoline derivatives. While LiAlH₄ is less prone to reducing the aromatic ring, prolonged reaction times or excessive temperatures can lead to this over-reduced byproduct.

  • Unreacted Quinoline-4-carboxylic Acid: If the initial acid-base reaction between the carboxylic acid and the hydride reagent is incomplete, or if the reducing agent is quenched prematurely, you may have unreacted starting material.

Data Summary: Common Byproducts in Quinolin-4-ylmethanol Synthesis

Byproduct/ImpurityFormation PathwayTypical Analytical Signature (TLC/HPLC)
Quinoline-4-carbaldehydeIncomplete reduction of quinoline-4-carboxylic acidMore non-polar than the alcohol and carboxylic acid
1,2,3,4-Tetrahydroquinolin-4-ylmethanolOver-reduction of the quinoline ringMore polar than the starting quinoline derivative
Unreacted Quinoline-4-carboxylic acidIncomplete reactionMore polar than the alcohol and aldehyde

Experimental Workflow: Troubleshooting the Reduction Step

G start Multiple Spots on TLC Post-Reduction check_sm Is Starting Material (Carboxylic Acid) Present? start->check_sm incomplete_reduction Incomplete Reaction check_sm->incomplete_reduction Yes check_aldehyde Is an Intermediate Polarity Spot Present? (Likely Aldehyde) check_sm->check_aldehyde No aldehyde_byproduct Incomplete Reduction to Alcohol check_aldehyde->aldehyde_byproduct Yes check_overreduction Is a More Polar Spot Present? (Likely Tetrahydroquinoline) check_aldehyde->check_overreduction No overreduction_byproduct Over-reduction of Quinoline Ring check_overreduction->overreduction_byproduct Yes

Caption: Troubleshooting workflow for identifying reduction byproducts.

Question 3: How can I effectively purify this compound from the common byproducts identified in Question 2?

Answer:

Purification can be achieved through a combination of techniques, leveraging the differences in polarity and chemical properties of the desired product and the impurities.

Step-by-Step Purification Protocol:

  • Initial Work-up: After the reduction reaction, carefully quench the excess reducing agent (e.g., dropwise addition of water followed by aqueous NaOH for LiAlH₄). An extraction with a suitable organic solvent (e.g., ethyl acetate) will separate the product from inorganic salts.

  • Column Chromatography (for the free base): Before forming the hydrobromide salt, it is highly recommended to purify the free base, Quinolin-4-ylmethanol, using silica gel column chromatography.

    • Rationale: The polarity differences between the desired alcohol, the less polar aldehyde, and the more polar over-reduced product and starting acid allow for effective separation.

    • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective. The exact ratio will depend on the specific byproducts present.

  • Crystallization of the Hydrobromide Salt: Once the pure free base is isolated, the hydrobromide salt can be formed by dissolving the free base in a suitable solvent (e.g., isopropanol or ethanol) and adding a stoichiometric amount of hydrobromic acid. Cooling the solution will induce crystallization of the pure this compound.

    • Rationale: Crystallization is an excellent final purification step that can remove trace impurities.

Purification Workflow Diagram

G start Crude Reaction Mixture extraction Aqueous Work-up & Extraction start->extraction column Silica Gel Column Chromatography (Free Base) extraction->column fractions Collect Pure Fractions of Quinolin-4-ylmethanol column->fractions salt_formation Dissolve in Alcohol & Add HBr fractions->salt_formation crystallization Crystallization salt_formation->crystallization final_product Pure Quinolin-4-ylmethanol HBr crystallization->final_product

Caption: General purification workflow for Quinolin-4-ylmethanol HBr.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Quinoline derivatives can be sensitive to light, which can cause gradual degradation. The hydrobromide salt is acidic and hygroscopic, so protection from moisture is also crucial to prevent potential acid-catalyzed degradation or hydrolysis.

Q2: I've noticed a color change in my sample of this compound over time (e.g., from off-white to yellowish). What could be the cause?

A2: A color change often indicates the formation of minor impurities due to degradation. The most likely cause is slow oxidation of the methanol group to the corresponding quinoline-4-carbaldehyde, which can be colored. Exposure to air (oxygen) and light can accelerate this process. While a slight color change may not significantly impact the outcome of many reactions, for high-purity applications, it is advisable to use fresh material or re-purify if the discoloration is significant.

Q3: Can I use a different reducing agent besides Lithium Aluminum Hydride (LiAlH₄) for the synthesis of Quinolin-4-ylmethanol?

A3: Yes, other reducing agents can be used, but each has its own advantages and disadvantages.

  • Borane (BH₃·THF): This is another common reagent for the reduction of carboxylic acids and is generally less reactive towards other functional groups than LiAlH₄. It can be a good alternative if you have other sensitive groups in your molecule.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): While effective for reducing some carboxylic acids, this method carries a higher risk of over-reducing the quinoline ring to a tetrahydroquinoline derivative. Careful control of reaction conditions (pressure, temperature, and catalyst loading) is essential to achieve selectivity.

Q4: Is the hydrobromide salt necessary, or can I use the free base, Quinolin-4-ylmethanol, directly in my experiments?

A4: The choice between the hydrobromide salt and the free base depends on your specific application.

  • Hydrobromide Salt: The salt form is often more crystalline and easier to handle as a solid. It is also typically more stable for long-term storage. However, the acidic nature of the salt may not be compatible with all reaction conditions.

  • Free Base: The free base is required for reactions that are sensitive to acid. It is typically an oil or a lower-melting solid and may be less stable over time. You can generate the free base from the hydrobromide salt by neutralizing it with a mild base (e.g., sodium bicarbonate) and extracting it into an organic solvent.

References

  • Doebner Hydrogen-Transfer Reaction for Quinoline Synthesis. The Journal of Organic Chemistry, 2023 . [Link]

  • Reduction of Carboxylic Acids using Lithium Aluminum Hydride. Mastering Organic Chemistry. [Link]

  • Catalytic Hydrogenation of Quinolines. Catalysis Science & Technology, 2025 . [Link]

  • General Information on Quinolin-4-ylmethanol. PubChem. [Link]

  • Acid-Catalyzed Decomposition. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Troubleshooting low yields in reactions with Quinolin-4-ylmethanol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinolin-4-ylmethanol hydrobromide. This guide is designed to provide in-depth troubleshooting assistance for common synthetic challenges, particularly focusing on overcoming low reaction yields. My approach is rooted in mechanistic principles to help you not only solve immediate issues but also build a robust understanding for future experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with this compound.

Q1: My this compound is not dissolving in the reaction solvent. What should I do?

This is the most frequent issue and it stems from the salt form of the starting material. This compound is a salt, making it highly polar and generally insoluble in many common non-polar organic solvents like toluene, hexane, or diethyl ether.[1][2]

  • Immediate Action: Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP. For some reactions, polar protic solvents like ethanol or isopropanol can also be effective.

  • Chemical Explanation: The hydrobromide salt means the quinoline nitrogen is protonated, creating a positive charge and significantly increasing its polarity. To achieve solubility, the solvent must be able to solvate this ionic species effectively.

  • Pro-Tip: If the reaction requires a non-polar solvent, you must first neutralize the hydrobromide salt. This can be done as a separate workup step or in situ. Add a mild inorganic base like NaHCO₃, K₂CO₃, or an organic base like triethylamine (Et₃N) to the reaction mixture to generate the free base form of quinolin-4-ylmethanol, which is significantly more soluble in a wider range of organic solvents.

Q2: I neutralized the hydrobromide salt, but my reaction yield is still low. Is the free base unstable?

Yes, the free base of quinolin-4-ylmethanol can be unstable, especially under certain conditions. The quinoline ring is an electron-deficient system, which can make the benzylic-like carbinol group susceptible to side reactions.[3]

  • Common Side Reactions:

    • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, especially if air is present or if using certain catalysts at elevated temperatures.

    • Dimerization/Polymerization: Under strongly acidic or basic conditions, or at high temperatures, intermolecular etherification (dimerization) can occur.

  • Recommended Strategy: Generate the free base in situ just before it is consumed in the next reaction step. Avoid isolating the free base unless absolutely necessary, and if you do, store it under an inert atmosphere (N₂ or Ar) at low temperature and use it promptly.

Q3: My reaction is turning dark brown or black. What does this indicate?

A significant color change to dark brown or black often suggests decomposition or the formation of polymeric side products.[4] Quinoline derivatives, in general, can be sensitive to harsh reaction conditions.

  • Primary Cause: This is often due to excessive heat or the use of overly strong acids or bases, which can lead to degradation of the quinoline ring system.[5]

  • Troubleshooting Steps:

    • Lower the Temperature: Determine if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

    • Use Milder Reagents: Switch to a milder base (e.g., from NaOH to K₂CO₃) or a less aggressive catalyst.

    • Ensure Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidative decomposition.

Part 2: Systematic Troubleshooting Guide for Low Yields

This section provides a structured approach to diagnosing and solving low yields in common reactions involving Quinolin-4-ylmethanol.

Issue 1: Low Yield in O-Alkylation (Williamson Ether Synthesis)

The O-alkylation of Quinolin-4-ylmethanol is a common way to introduce various side chains. Low yields are often traced back to base selection and substrate reactivity.

Start Low Yield in O-Alkylation Base Base Selection Issue? Start->Base Reactivity Reactivity Issue? Start->Reactivity Solvent Solvent Issue? Start->Solvent Deprotonation Incomplete Deprotonation of Alcohol? Base->Deprotonation Cause SideReaction Base-Induced Side Reactions? Base->SideReaction Cause Sol1 Use Stronger Base (e.g., NaH) Deprotonation->Sol1 Solution Sol2 Use Milder Base (e.g., K₂CO₃, Cs₂CO₃) SideReaction->Sol2 Solution LeavingGroup Poor Leaving Group on Electrophile? Reactivity->LeavingGroup Cause Steric Steric Hindrance? Reactivity->Steric Cause Sol3 Convert -OH to -OTs or use Alkyl Iodide LeavingGroup->Sol3 Solution Solubility Poor Solubility of Reactants? Solvent->Solubility Cause Sol4 Use Polar Aprotic Solvent (DMF, DMSO) Solubility->Sol4 Solution

Caption: Troubleshooting logic for O-alkylation reactions.

Potential CauseScientific ExplanationRecommended Solution
Incomplete Deprotonation The pKa of the alcohol is too high for the base being used. Weak bases like K₂CO₃ may not fully deprotonate the alcohol to form the reactive alkoxide.Use a stronger base such as sodium hydride (NaH). Add the Quinolin-4-ylmethanol solution dropwise to a suspension of NaH in an anhydrous polar aprotic solvent like THF or DMF.
Base-Induced Decomposition Strong bases like NaOH or NaH can promote side reactions or degradation of the quinoline ring, especially at higher temperatures.[5]Use a milder, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). These are often effective in DMF and can minimize degradation.
Poor Leaving Group If your electrophile is an alkyl chloride or bromide, the reaction may be slow.Convert the alkyl halide to an alkyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction). Alternatively, use an electrophile with a better leaving group, like a tosylate (-OTs) or mesylate (-OMs).
Competing Elimination If using a secondary or tertiary alkyl halide, the alkoxide can act as a base, leading to E2 elimination instead of Sₙ2 substitution.Use a less hindered base and lower the reaction temperature. If possible, use a primary alkyl halide.
Issue 2: Low Yield in Esterification Reactions

Ester formation from Quinolin-4-ylmethanol can be challenging due to steric hindrance and the electronic nature of the quinoline ring. Standard Fischer esterification (acid-catalyzed reaction with a carboxylic acid) is often low-yielding.[6]

Potential CauseScientific ExplanationRecommended Solution
Unfavorable Equilibrium (Fischer) Fischer esterification is a reversible reaction. The presence of water, a byproduct, pushes the equilibrium back towards the starting materials.Use a large excess of the carboxylic acid or remove water as it forms using a Dean-Stark apparatus. However, better methods are available.
Protonation of Quinoline Nitrogen Under acidic conditions (Fischer or acid chloride methods), the quinoline nitrogen becomes protonated. This makes the entire ring system strongly electron-withdrawing, deactivating the alcohol and making it less nucleophilic.[7]Use coupling-agent-based methods under neutral or basic conditions. The Steglich esterification, using DCC (or EDC) and a catalytic amount of DMAP, is highly effective for converting acids and alcohols to esters without strong acid.[8][9]
Poor Acylating Agent Using a carboxylic acid directly is inefficient. An activated acyl species is required for high yield, especially with a deactivated alcohol.1. Convert the carboxylic acid to an acid chloride: Use thionyl chloride (SOCl₂) or oxalyl chloride.[6] Then, react the isolated acid chloride with Quinolin-4-ylmethanol in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.2. Use an anhydride: If available, the corresponding anhydride is more reactive than the carboxylic acid.
Product Hydrolysis During Workup If the workup involves strongly acidic or basic aqueous solutions, the newly formed ester bond can be cleaved.Perform the aqueous workup using mild conditions, such as washing with a saturated NaHCO₃ solution followed by brine. Ensure the pH does not become strongly acidic or basic.
  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Solvent & Base: Add anhydrous dichloromethane (DCM) or DMF as the solvent, followed by triethylamine (1.2 eq.) to neutralize the hydrobromide. Stir for 10 minutes at room temperature.

  • Coupling Agent: Cool the mixture to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.[10]

  • Workup: Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.[11]

Part 3: Purification and Characterization
Q4: I have a crude product, but it's an oil and difficult to purify. What are my options?

Oily products are common, especially when residual solvent (like DMF or DMSO) is present or if side products are of similar polarity to the desired product.

  • Recrystallization: This is the most effective method for purifying solid compounds.[11] Even if your product is an oil, try to induce crystallization.

    • Technique: Dissolve the crude oil in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate). Slowly cool the solution to room temperature, then in an ice bath or freezer. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. A good solvent system is one where the compound is soluble when hot but sparingly soluble when cold.[11]

  • Column Chromatography: If recrystallization fails, flash column chromatography is the standard alternative.

    • Solvent System: Use TLC to determine an optimal solvent system (e.g., mixtures of hexanes and ethyl acetate) that gives good separation between your product and impurities (target Rf of ~0.3).

  • Salt Formation: If the final product is a free base, you can often purify it by converting it back into a salt (e.g., hydrochloride or hydrobromide). Dissolve the crude oil in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or HBr in acetic acid. The salt will often precipitate as a pure, crystalline solid.

References
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. (2025). BenchChem.
  • Purification of isoquinoline. (n.d.).
  • What are some common causes of low reaction yields?. (2024). Reddit.
  • Ester synthesis by esterific
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Chemoselective Etherification of Benzyl Alcohols.... (2008). Organic Chemistry Portal.
  • Esterification of Carboxylic Acids.... (n.d.). Organic Syntheses Procedure.
  • Acid to Ester - Common Conditions. (n.d.). Organic-chemistry.org.
  • Properties of Common Organic Solvents. (2022). University of Minnesota.
  • Aryl ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
  • Ester Coupling Reactions– an Enduring Challenge.... (2014). The Royal Society of Chemistry.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). BenchChem.
  • Troubleshooting low yield in O-(3-quinolyl)methylhydroxylamine reactions. (2025). BenchChem.
  • Shows the list of common organic solvents, their formula and melting.... (n.d.).

Sources

Improving the purity of Quinolin-4-ylmethanol hydrobromide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

technical support center for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the purification of quinolin-4-ylmethanol hydrobromide derivatives. As a Senior Application Scientist, this content is structured to deliver not only procedural steps but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound derivatives, offering step-by-step solutions and preventative measures.

Issue 1: Persistent Impurities After Recrystallization

Q: My this compound derivative remains impure after multiple recrystallization attempts. What factors should I investigate?

A: Successful recrystallization hinges on the differential solubility of your target compound and its impurities in a given solvent system. If impurities persist, consider the following:

  • Inadequate Solvent System: The chosen solvent may not provide a steep enough solubility curve for effective purification.

    • Solution: Conduct a systematic solvent screen. Ideal solvents should fully dissolve the compound at elevated temperatures but exhibit poor solubility at lower temperatures. A two-solvent system (one in which the compound is soluble and another in which it is insoluble) can also be effective.

  • Impurity Co-crystallization: Some impurities, particularly those structurally similar to the target molecule, may co-crystallize.

    • Solution: If co-crystallization is suspected, an alternative purification method like column chromatography is recommended.

  • Incomplete Dissolution or Premature Crystallization: Not fully dissolving the crude product or allowing it to cool too quickly can trap impurities within the crystal lattice.

    • Solution: Ensure the crude material is completely dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of pure, well-defined crystals. Seeding with a pure crystal can aid in initiating crystallization.

Experimental Protocol: Optimized Recrystallization

  • Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof) to identify a suitable system.

  • Dissolution: In a flask, add the minimum volume of the chosen hot solvent to the crude this compound derivative to achieve complete dissolution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period. Hot-filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Product Decomposition or Streaking During Column Chromatography

Q: I'm observing streaking and potential decomposition of my this compound derivative on the silica gel column. How can I mitigate this?

A: The basic nature of the quinoline nitrogen can lead to strong interactions with the acidic silica gel, causing streaking and, in some cases, acid-catalyzed degradation.[1]

  • Acidic Stationary Phase: Standard silica gel is acidic and can interact strongly with basic compounds.

    • Solution 1: Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with the eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).[1]

    • Solution 2: Use an Alternative Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic) or a polymer-based support.[1]

  • Inappropriate Mobile Phase Polarity: An eluent with insufficient polarity will result in poor mobility, while one that is too polar may not provide adequate separation.

    • Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC). A good starting point for quinoline derivatives is often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[2] A gradient elution, gradually increasing the polarity, is often effective.[3]

Workflow for Optimizing Column Chromatography

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification cluster_3 Implementation A Streaking or Decomposition on Silica Gel TLC B Add Triethylamine (0.1-1%) to Eluent A->B Neutralize Acidity C Switch to Alumina (Neutral or Basic) A->C Change Stationary Phase D Optimize Mobile Phase (Gradient Elution) A->D Adjust Polarity E Run TLC with Modified Conditions B->E C->E D->E F Perform Column Chromatography E->F If TLC is successful

Caption: Troubleshooting workflow for column chromatography issues.

Issue 3: Difficulty Removing Starting Materials or Reagents

Q: After my synthesis, I'm struggling to remove unreacted starting materials and other reagents from my crude this compound product. What is an effective strategy?

A: An acid-base extraction is a powerful technique to separate basic quinoline derivatives from neutral or acidic impurities.[4][5]

  • Principle: The basic quinoline nitrogen can be protonated by an acid to form a water-soluble salt. Neutral organic impurities will remain in the organic phase, and acidic impurities can be removed by a subsequent basic wash.

    • Solution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl) to move the protonated quinoline derivative into the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to deprotonate the quinoline, causing it to precipitate or allowing it to be extracted back into an organic solvent.

Diagram of Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent extract_acid Extract with Aqueous Acid (e.g., 1M HCl) start->extract_acid separate1 Separate Layers extract_acid->separate1 organic1 Organic Layer: Neutral Impurities (Discard) separate1->organic1 Phase 1 aqueous1 Aqueous Layer: Protonated Product separate1->aqueous1 Phase 2 basify Add Base (e.g., NaOH) to Aqueous Layer aqueous1->basify extract_organic Extract with Organic Solvent basify->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous2 Aqueous Layer: (Discard) separate2->aqueous2 Phase 1 organic2 Organic Layer: Pure Product separate2->organic2 Phase 2 end Evaporate Solvent to Obtain Purified Product organic2->end

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might expect in the synthesis of this compound derivatives?

A1: The nature of impurities is highly dependent on the synthetic route employed.[6][7]

  • Skraup or Doebner-von Miller Synthesis: Common impurities include regioisomers (if unsymmetrical anilines or carbonyl compounds are used), polymerization products of the carbonyl substrate, and over- or under-oxidized byproducts.[8]

  • Friedländer Synthesis: Impurities often arise from the self-condensation of the ketone reactant (aldol condensation) or the formation of regioisomers with unsymmetrical ketones.[9][10]

  • General Impurities: Unreacted starting materials and residual catalysts or reagents are common across all synthetic methods.

Q2: How can I assess the purity of my final this compound product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are quantitative methods to determine the percentage purity.[11][12]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.[2]

    • Mass Spectrometry (MS): Can confirm the molecular weight of the product and detect impurities with different masses.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.[13]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity, whereas a broad range suggests the presence of impurities.

Q3: Are there any "green" or more environmentally friendly purification methods for quinoline derivatives?

A3: Yes, there is growing interest in developing more sustainable purification techniques.

  • Supercritical Fluid Chromatography (SFC): Uses supercritical carbon dioxide as the primary mobile phase, significantly reducing the use of organic solvents.

  • Aqueous-Based Extractions: Utilizing natural deep eutectic solvents (NaDES) has been explored for the extraction of quinoline and other nitrogen-containing heterocycles, offering a less toxic alternative to traditional organic solvents.[5]

  • Solvent Selection: Choosing greener solvents for recrystallization and chromatography, based on their safety, health, and environmental impact, is a crucial step.

Q4: Can I use preparative HPLC for the purification of my this compound derivative?

A4: Preparative HPLC is a very effective method for achieving high purity, especially for challenging separations or when dealing with small quantities of material. It offers high resolution but may be less practical for large-scale purifications due to solvent consumption and cost.[4]

Quantitative Data Summary

Purification TechniqueKey ParametersTypical Values/RangesNotes
Recrystallization Solvent RatioMinimum volume for dissolution at high temp.Varies greatly with compound and solvent.
Cooling RateSlow cooling is optimalPromotes larger, purer crystals.
Column Chromatography AdsorbentSilica gel, AluminaSilica is acidic; Alumina can be basic or neutral.
Eluent Modifier (Base)0.1 - 1% Triethylamine in eluentFor basic compounds on silica gel.[1]
Eluent Gradiente.g., 0-100% Ethyl Acetate in HexaneOptimized based on TLC analysis.
Acid-Base Extraction Aqueous Acid1M HClTo protonate the basic quinoline.
Aqueous Base1M NaOH or saturated NaHCO3To deprotonate and recover the quinoline.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • (2025-01-03).
  • (2025-08-06).
  • (2025-11-20).
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • (2022-12-14). CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives).
  • (n.d.). The crystallization of quinoline.
  • Benchchem. (n.d.).
  • (n.d.). Purification method of 8-hydroxyquinoline crude product.
  • (n.d.). Process for purification of quinoline yellow.
  • (n.d.).
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • (2024-04-25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI.
  • (n.d.).
  • (n.d.). Quinoline. Wikipedia.
  • (n.d.). Purification of Quinoline. Chempedia - LookChem.
  • (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • (2022-06-20).
  • (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central - NIH.
  • (n.d.). Quinoline-impurities.
  • (2016-09-12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Benchchem. (n.d.).
  • (2024-02-28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Erotic Solvents and Separation Study Using a Centrifugal Extractor. MDPI.
  • (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.
  • (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
  • (2017-05-10). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing.
  • (2025-12-10). Different catalytic approaches of Friedländer Synthesis of Quinolines.

Sources

Stability issues of Quinolin-4-ylmethanol hydrobromide under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for Quinolin-4-ylmethanol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered during its handling and use in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

Q1: What are the general characteristics and recommended storage conditions for this compound?

A: this compound is the hydrobromide salt form of Quinolin-4-ylmethanol[1][2]. The salt form is typically used to enhance properties such as solubility and thermal stability compared to the free base[3]. Like many quinoline derivatives, it can be sensitive to environmental factors. Aged or improperly stored samples, particularly when exposed to light, may discolor, turning yellow and eventually brown[4].

Recommended Storage:

  • Solid Form: Store in a tightly sealed, light-resistant container (amber glass vial) in a cool, dry, and dark place. A desiccator is recommended to protect against moisture, as hydrobromide salts can be hygroscopic[3][5].

  • In Solution: Solutions should be freshly prepared whenever possible. For short-term storage, use amber vials or wrap containers in aluminum foil and store at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C, but be aware that freeze-thaw cycles can promote degradation.

Q2: Why is my solid this compound turning yellow?

A: The yellowing of quinoline compounds is a classic sign of degradation, often initiated by exposure to light (photodegradation) or air (oxidation)[4]. The quinoline ring system is susceptible to photolytic reactions, which can generate colored impurities[6][7]. To prevent this, always handle and store the solid material with protection from light.

Q3: What are the best solvents for preparing stable solutions of this compound?

A: The choice of solvent is critical for maintaining the stability of the compound.

  • Aqueous Buffers: For biological experiments, buffered aqueous solutions are common. The stability of the quinoline and hydroxymethyl groups can be pH-dependent[8]. It is crucial to work within a pH range that minimizes hydrolysis. A neutral or slightly acidic pH (e.g., pH 5-7) is often a good starting point. Avoid strongly acidic or basic conditions unless required by the experiment, as these can catalyze degradation[9].

  • Organic Solvents: Methanol and ethanol are common solvents for quinoline derivatives[10][11]. For analytical purposes like HPLC, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is standard[10][12]. Ensure you use high-purity or HPLC-grade solvents to avoid reactive impurities.

Q4: How does the hydrobromide salt form impact the compound's stability compared to the free base?

A: Converting a basic compound like a quinoline derivative to its hydrobromide salt generally increases its thermal stability and often improves its aqueous solubility and dissolution rate[3]. The salt is a crystalline solid with higher lattice energy than the free base, which can make it less susceptible to thermal decomposition[5]. However, the hydrobromide form can make the compound more hygroscopic (prone to absorbing moisture), which can compromise long-term stability if not stored under dry conditions[3].

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a structured, cause-and-effect approach to solving specific problems encountered during experiments.

Issue 1: My solution of this compound rapidly turns yellow or brown during an experiment.

  • Potential Cause 1: Photodegradation. The quinoline ring is known to be photosensitive. Exposure to ambient lab lighting, especially for extended periods, can initiate degradation pathways leading to colored byproducts[6][7][13].

    • Solution: Conduct all experimental steps under minimized light conditions. Use amber-colored glassware or reaction vessels wrapped in aluminum foil. If light is required for a specific reaction step (e.g., photochemistry), this degradation is an expected outcome.

  • Potential Cause 2: Oxidation. The electron-rich quinoline ring and the primary alcohol (methanol) group are susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents or dissolved oxygen[7].

    • Solution: Use de-gassed solvents (e.g., by sparging with nitrogen or argon) before dissolving the compound. If the reaction is sensitive to air, perform it under an inert atmosphere (N₂ or Ar). Avoid sources of radical initiators.

  • Potential Cause 3: pH Instability. Extreme pH values can catalyze the degradation of the molecule.

    • Solution: Ensure your reaction medium is buffered to a stable pH range. If your reaction generates acid or base, the initial pH may shift, pushing the compound into an unstable region. Monitor and adjust the pH as needed.

Issue 2: I'm observing a new, significant peak in my HPLC chromatogram that grows over time.

  • Potential Cause 1: Oxidation of the Hydroxymethyl Group. The primary alcohol is a likely site for oxidation, which would convert it to an aldehyde (Quinoline-4-carbaldehyde) and subsequently to a carboxylic acid (Quinoline-4-carboxylic acid). These species will have different retention times on a reverse-phase HPLC column.

    • Troubleshooting Step: To confirm if the new peak is an oxidation product, run a control reaction where the solution is sparged with an inert gas to remove oxygen. If the peak's growth is suppressed, oxidation is the likely cause. You can also analyze the peak using LC-MS to determine its mass and compare it to the expected masses of the aldehyde or carboxylic acid derivatives[14].

  • Potential Cause 2: Hydrolytic Degradation. While generally stable, under forcing conditions (e.g., strong acid/base, high temperature), other parts of the molecule could undergo hydrolysis, though this is less common for the core quinoline structure.

    • Troubleshooting Step: Analyze samples incubated under controlled acidic, basic, and neutral pH conditions. Comparing the chromatograms will help identify pH-dependent degradation products, a key part of forced degradation studies[15].

  • Potential Cause 3: Photodegradation. As mentioned, light can generate a variety of degradation products.

    • Troubleshooting Step: Compare a sample kept in the dark to one exposed to light for the same duration. If the new peak is present only in the light-exposed sample, it is a photolytic degradant[13].

Issue 3: The compound is precipitating from my aqueous buffer.

  • Potential Cause 1: Solubility Limit Exceeded. The desired concentration may be higher than the compound's intrinsic solubility in that specific buffer system.

    • Solution: First, confirm the solubility limit. If precipitation persists, consider lowering the final concentration. Gentle warming or sonication can sometimes help dissolve the compound, but ensure it is thermally stable under these conditions[8].

  • Potential Cause 2: pH-Dependent Solubility. The solubility of the hydrobromide salt can be highly dependent on the pH of the medium. A change in pH could cause the compound to convert to its less soluble free-base form.

    • Solution: Measure the pH of your final solution. Ensure the buffer has sufficient capacity to maintain the desired pH after the addition of the compound. The solubility is often highest at a pH where the compound is fully ionized.

  • Potential Cause 3: Common Ion Effect. If your buffer contains bromide ions, it could potentially decrease the solubility of the hydrobromide salt.

    • Solution: If possible, switch to a buffer system that does not contain common ions.

Section 3: Key Degradation Pathways

Understanding the potential chemical transformations of this compound is essential for designing robust experiments and interpreting stability data. The following diagram and table summarize the most probable degradation pathways based on the chemical structure and established reactivity of related compounds[7].

Diagram: Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_photolysis Photodegradation main Quinolin-4-ylmethanol Hydrobromide aldehyde Quinoline-4-carbaldehyde main->aldehyde O₂ / Light / Heat quinone Quinoline-5,8-dione (Ring Oxidation) main->quinone Strong Oxidants hydroxylated Hydroxylated Quinoline Species main->hydroxylated UV/Vis Light acid Quinoline-4-carboxylic acid aldehyde->acid Further Oxidation polymers Colored Polymers hydroxylated->polymers

Caption: Plausible degradation routes for Quinolin-4-ylmethanol.

Table: Summary of Forced Degradation Behavior

Forced degradation studies are designed to intentionally degrade a compound to understand its stability profile and identify potential degradants[15].

Stress ConditionTypical Reagents & ConditionsExpected Primary Degradation PathwayPotential Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60-80°CGenerally stable, potential for minor degradation at the quinoline ring under harsh conditions.Minimal degradation expected.
Base Hydrolysis 0.1 M NaOH, 60-80°CGenerally stable, potential for minor degradation at the quinoline ring under harsh conditions.Minimal degradation expected.
Oxidation 3-30% H₂O₂, RT or elevated temp.Oxidation of the primary alcohol to an aldehyde, then a carboxylic acid. Oxidation of the quinoline ring.Quinoline-4-carbaldehyde, Quinoline-4-carboxylic acid, N-oxides, Quinone-like species.
Thermal Dry Heat, >100°CThermal decomposition.Complex mixture of unspecified degradation products.
Photolytic UV/Vis light exposure (ICH Q1B)[13]Photochemical reactions on the quinoline nucleus.Hydroxylated quinoline species, colored polymeric products.
Section 4: Experimental Protocols & Workflows
Protocol 4.1: Recommended Procedure for Stable Solution Preparation
  • Preparation: Work in an area with subdued lighting. Use analytical or HPLC-grade solvents. If using an aqueous buffer, ensure it is freshly prepared and filtered.

  • De-gassing (for oxygen-sensitive applications): Sparge the chosen solvent with an inert gas (e.g., high-purity nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the this compound in a low-light environment using a calibrated analytical balance.

  • Dissolution: Add the weighed solid to a volumetric flask (amber glass is preferred). Add a portion of the de-gassed solvent and gently swirl or sonicate briefly to dissolve. Avoid excessive heating.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent. Mix thoroughly.

  • Storage: Immediately transfer the solution to a tightly capped, amber glass storage vial. If amber vials are unavailable, wrap a clear vial securely in aluminum foil. Store at the recommended temperature (2-8°C for short-term, ≤ -20°C for long-term).

Protocol 4.2: Conducting a Forced Photodegradation Study

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing[13].

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Aliquot Samples: Transfer the solution into chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials).

  • Prepare Controls:

    • Dark Control: Wrap an identical sample completely in aluminum foil. This sample will be exposed to the same temperature conditions but protected from light. It serves to distinguish between thermal degradation and photodegradation.

    • Zero-Time Sample: Analyze a sample immediately after preparation to establish the initial purity and concentration.

  • Exposure: Place the transparent sample and the dark control in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV light. The ICH guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter[13].

  • Sampling & Analysis: At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from the light-exposed sample and the dark control.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method, typically with a UV or DAD detector. The method must be able to separate the parent compound from all significant degradation products[15][16].

  • Evaluation:

    • Compare the chromatogram of the light-exposed sample to the zero-time sample to identify photolytic degradation products.

    • Compare the light-exposed sample to the dark control to confirm that the degradation is due to light and not thermal stress.

    • Calculate the percentage of degradation and the relative amounts of each degradant.

Diagram: Logical Troubleshooting Workflow

G start Instability Observed (e.g., Color Change, New Peak) q1 Is the sample exposed to light? start->q1 a1_yes Protect from light: Use amber vials, work in low light. q1->a1_yes Yes q2 Is the solution pH controlled/buffered? q1->q2 No a1_yes->q2 a2_no Use a suitable buffer. Monitor pH during reaction. q2->a2_no No q3 Are you using de-gassed solvents? q2->q3 Yes a2_no->q3 a3_no Sparge solvents with N₂/Ar. Work under inert atmosphere. q3->a3_no No end_node Re-evaluate Stability q3->end_node Yes a3_no->end_node

Caption: A step-by-step workflow for troubleshooting stability issues.

Section 5: References
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Royal Society of Chemistry. (2025). Influence on the in vitro dissolution behavior and food effect. CrystEngComm. [Link]

  • ResearchGate. (2025). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines. PMC. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • ACS Publications. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond | Accounts of Chemical Research. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • ResearchGate. (2025). (PDF) Study of bromide salts solubility in the (m1KBr+m2CaBr2)(aq) system at T=323.15K. Thermodynamic model of solution behaviour and (solid+liquid) equilibria in the ternaries (m1KBr+m2CaBr2)(aq), and (m1MgBr2+m2CaBr2)(aq), and in the quinary (Na+. [Link]

  • National Institutes of Health. (n.d.). Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)quinoline. PubChem. [Link]

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • National Institutes of Health. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

  • IWA Publishing. (2025). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. [Link]

  • National Center for Biotechnology Information. (n.d.). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • National Institutes of Health. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • National Institutes of Health. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of the major degradation pathways of ticagrelor. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinolin-8-ylmethanol. PubChem. [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • SciSpace. (n.d.). Development and Validation of Analytical Method for Simultaneous Estimation of Citicoline Sodium and Preservative Methyl Paraben. [Link]

  • Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL. [Link]

Sources

How to avoid the formation of impurities in Quinolin-4-ylmethanol hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of Quinolin-4-ylmethanol hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to help you proactively avoid the formation of common impurities, thereby improving yield, purity, and the overall success of your synthesis.

Overview of the Synthetic Pathway and Critical Control Points

The synthesis of this compound is typically a multi-step process. A common and effective route begins with a cyclization reaction to form a substituted quinoline-4-carboxylic acid, followed by reduction to the corresponding alcohol, and finally, formation of the hydrobromide salt. Each stage presents unique challenges and potential for impurity generation. Understanding these critical points is the first step toward effective control.

Synthesis_Workflow cluster_0 Stage 1: Quinoline Ring Formation cluster_1 Stage 2: Selective Reduction cluster_2 Stage 3: Salt Formation & Purification A Aniline Derivative + Pyruvic Acid + Aldehyde B Doebner Reaction A->B C Quinoline-4-carboxylic Acid B->C E Reduction C->E D Reducing Agent (e.g., LiAlH4) D->E F Quinolin-4-ylmethanol (Free Base) E->F H Salt Formation F->H G Hydrobromic Acid (HBr) G->H I Quinolin-4-ylmethanol HBr (Crude) H->I J Recrystallization I->J K Final Pure Product J->K

Caption: A typical three-stage workflow for synthesizing Quinolin-4-ylmethanol HBr.

Frequently Asked Questions (FAQs) on Impurity Control

This section addresses the most common questions and issues encountered during the synthesis.

Q1: What are the primary impurities I should be looking for, and where do they come from?

A1: Impurities can arise at every stage of the synthesis. Proactively identifying them is key to developing a robust process. The most common impurities are summarized below.

Impurity NameSource StageReason for Formation
Unreacted Starting Materials Stage 1 & 2Incomplete reaction due to insufficient time, incorrect temperature, or improper stoichiometry.
Polymeric Byproducts (Tar) Stage 1Acid-catalyzed polymerization is a common side reaction in classic quinoline syntheses like the Doebner-von Miller or Skraup reactions.[1][2]
Regioisomers Stage 1Use of unsymmetrical starting materials in reactions like the Combes or Friedländer synthesis can lead to different isomers.[1]
Over-reduced Species Stage 2The quinoline ring itself can be reduced under harsh conditions, leading to tetrahydroquinoline derivatives.
Oxidized Byproducts All StagesExposure to air/oxidants, especially at high temperatures, can lead to the formation of N-oxides or hydroxylated quinolines.[3][4]
Residual Free Base Stage 3Incomplete protonation during salt formation due to incorrect stoichiometry of HBr.
Q2: My Doebner reaction (Stage 1) is yielding a dark, tarry material with very low yield. What's causing this and how can I fix it?

A2: This is a classic problem in acid-catalyzed quinoline syntheses. The harsh conditions that drive the cyclization also promote polymerization of the α,β-unsaturated carbonyl intermediates.[2]

Causality: Strong acids and high temperatures, while necessary for the main reaction, provide the perfect environment for uncontrolled side reactions.

Troubleshooting Strategies:

  • Moderate the Reaction Conditions: Instead of strong mineral acids like H₂SO₄ or HCl, consider using milder catalysts like p-toluenesulfonic acid (p-TSA) or even iodine, which can promote the reaction under less harsh conditions.[1]

  • Control Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Perform initial trials at lower temperatures and gradually increase if necessary.

  • Use a Two-Phase System: A biphasic reaction medium (e.g., water/toluene) can sometimes improve yields by sequestering the product in the organic phase, protecting it from the acidic aqueous phase where polymerization is more likely.[2]

Q3: During the reduction of Quinoline-4-carboxylic acid (Stage 2), I'm seeing both unreacted starting material and a new spot on my TLC that I suspect is an over-reduced product. How do I improve selectivity?

A3: Achieving selective reduction of the carboxylic acid without affecting the aromatic quinoline ring is a delicate balance of reagent choice and reaction conditions.

Causality: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are highly reactive and can reduce both the carboxylic acid and the heterocyclic ring if the reaction is not carefully controlled.

Troubleshooting Strategies:

  • Reagent Choice: LiAlH₄ is effective but aggressive. An alternative is to first convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) and then reduce the ester with the milder Sodium borohydride (NaBH₄), which typically will not reduce the quinoline ring.

  • Temperature Control: The reduction is highly exothermic. Always add the reducing agent slowly to a cooled solution (0 °C) of your substrate. Allowing the temperature to rise uncontrollably is a primary cause of over-reduction.

  • Stoichiometry: Use the minimum effective amount of reducing agent. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient. A large excess dramatically increases the risk of side reactions.

  • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, quench the reaction immediately to prevent further reduction.

Q4: After adding HBr for the salt formation (Stage 3), my product has a yellowish or brownish tint. Is this normal?

A4: While a slight off-white color can sometimes occur, a distinct yellow or brown color often indicates the presence of degradation impurities.

Causality: Quinoline and its derivatives can be sensitive to strong acids and oxidation.[5] The combination of HBr and exposure to atmospheric oxygen, especially if heated, can cause degradation.

Troubleshooting Strategies:

  • Purify the Free Base First: Before forming the salt, ensure the Quinolin-4-ylmethanol free base is as pure as possible. Purify it via column chromatography or a preliminary recrystallization.

  • Use High-Purity HBr: Use a fresh, high-quality source of HBr. Older solutions of HBr can contain bromine (Br₂), which is colored and highly oxidizing.

  • Inert Atmosphere: Perform the salt formation under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Avoid Heat: If possible, perform the salt formation and subsequent precipitation/recrystallization at room temperature or below. Avoid heating the acidic mixture unless absolutely necessary for solubility.

Troubleshooting Protocols and Methodologies

This section provides detailed experimental procedures designed to minimize impurity formation.

Protocol 3.1: Optimized Doebner Reaction for Quinoline-4-carboxylic Acid

This protocol uses milder conditions to suppress tar formation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 eq.), the aldehyde (1.0 eq.), and ethanol as the solvent.

  • Reagent Addition: Slowly add pyruvic acid (1.1 eq.) to the stirring mixture.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 80 °C) and monitor by TLC. Rationale: Using ethanol as a solvent and maintaining a controlled reflux avoids the extreme temperatures and harsh acidic conditions of traditional methods that lead to polymerization.[1]

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. A solid product should precipitate.

  • Purification: Filter the solid and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by neutralizing a basic aqueous solution to precipitate the purified acid, which is then filtered and dried.

Protocol 3.2: Selective Reduction of Quinoline-4-carboxylic Acid

This protocol emphasizes precise control to prevent over-reduction.

  • Reaction Setup: Add the dry Quinoline-4-carboxylic acid (1.0 eq.) to a flame-dried, three-neck flask under an argon atmosphere. Add anhydrous THF as the solvent.

  • Cooling: Cool the stirring suspension to 0 °C using an ice bath. Rationale: This is critical for controlling the exothermicity of the reaction.

  • Reagent Addition: Slowly add a solution of LiAlH₄ in THF (1.5 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor completion by TLC (stain with KMnO₄ to visualize the alcohol).

  • Quenching: Once complete, cool the flask back to 0 °C and very carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Extraction: Filter the resulting aluminum salts and wash thoroughly with ethyl acetate. Collect the organic filtrate, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 3.3: Purification and Hydrobromide Salt Formation

This protocol focuses on achieving high purity in the final active pharmaceutical ingredient (API).

  • Free Base Purification: Purify the crude Quinolin-4-ylmethanol from Protocol 3.2 using column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes). Rationale: Removing all reduction-related impurities before salt formation is crucial for final purity.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: While stirring under a nitrogen atmosphere, add a solution of 48% aqueous HBr or HBr in acetic acid (1.05 eq.) dropwise. The hydrobromide salt should precipitate.

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. If needed, cool to 0 °C.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold isopropanol, and then with diethyl ether to facilitate drying. Dry the final product under vacuum.

Visualizing Impurity Formation Pathways

Understanding how and when side reactions occur can help in designing preventative measures. The diagram below illustrates the main synthesis pathway versus common impurity-forming side reactions.

Impurity_Pathways Main_Start Quinoline-4-carboxylic Acid Reduction Reduction (LiAlH4) Main_Start->Reduction Desired Path Main_Product Quinolin-4-ylmethanol (Target) Reduction->Main_Product Impurity_1 Incomplete Reduction (Unreacted Acid) Reduction->Impurity_1 Side Reaction: Insufficient Reagent/Time Impurity_2 Over-reduction (Tetrahydroquinoline derivative) Reduction->Impurity_2 Side Reaction: Excess Reagent/High Temp Salt_Formation HBr Addition Main_Product->Salt_Formation Impurity_3 Oxidation Product (N-Oxide) Main_Product->Impurity_3 Degradation: Air/Heat Final_Product Final HBr Salt Salt_Formation->Final_Product Impurity_4 Residual Free Base Salt_Formation->Impurity_4 Process Error: Insufficient HBr

Sources

Quinolin-4-ylmethanol hydrobromide reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of Quinolin-4-ylmethanol Hydrobromide. This resource is designed for researchers, chemists, and process development professionals. We will move beyond simple procedural steps to explore the underlying chemical and engineering principles that govern a successful scale-up campaign. Our focus is to empower you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the development of a robust and scalable process.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for a successful scale-up project.

Q1: What is the most common and scalable synthetic route to Quinolin-4-ylmethanol?

A common and highly scalable route begins with the reduction of a suitable precursor, quinoline-4-carboxaldehyde. This aldehyde can be prepared through various established methods for quinoline synthesis, such as the Pfitzinger or Doebner reactions, followed by functional group manipulation.[1][2] The critical step for producing the desired methanol is the selective reduction of the aldehyde.

The overall pathway can be visualized as:

cluster_0 Precursor Synthesis cluster_1 Core Synthesis Scale-Up Isatin Isatin + Carbonyl Pfitzinger Pfitzinger Reaction Isatin->Pfitzinger Aniline Aniline + Aldehyde + Pyruvic Acid Doebner Doebner Reaction Aniline->Doebner QuinolineAcid Quinoline-4-carboxylic acid Pfitzinger->QuinolineAcid Doebner->QuinolineAcid FGI Functional Group Interconversion (e.g., SOCl2, then reduction) QuinolineAcid->FGI Aldehyde Quinoline-4-carboxaldehyde FGI->Aldehyde Reduction Selective Reduction (e.g., NaBH4) Aldehyde->Reduction FreeBase Quinolin-4-ylmethanol (Free Base) Reduction->FreeBase SaltFormation Salt Formation (HBr) FreeBase->SaltFormation FinalProduct Quinolin-4-ylmethanol HBr SaltFormation->FinalProduct

Caption: General synthetic workflow for Quinolin-4-ylmethanol HBr.

Q2: For the aldehyde reduction step, why is sodium borohydride (NaBH₄) generally preferred over lithium aluminum hydride (LiAlH₄) for scale-up?

This is a critical process safety and practicality consideration. While both are effective reducing agents, NaBH₄ offers significant advantages in a production environment:

  • Milder Reactivity: LiAlH₄ is extremely reactive and pyrophoric, reacting violently with water and other protic solvents. NaBH₄ is much more stable and can be used in alcoholic or even aqueous solvent systems, which are easier to handle on a large scale.

  • Easier Work-Up: The work-up for a LiAlH₄ reaction typically involves a carefully controlled, sequential addition of water and base (e.g., a Fieser work-up) to quench the reagent and precipitate aluminum salts, which can be difficult to filter. The work-up for NaBH₄ is often a simpler quench with a weak acid or acetone, followed by standard extraction.

  • Safety Profile: The generation of large volumes of hydrogen gas during the quenching of LiAlH₄ poses a significant fire and explosion risk that requires specialized engineering controls in a plant setting. While NaBH₄ also produces hydrogen upon quenching, the reaction is far less violent and more controllable.

Q3: What are the primary differences and challenges when moving from a 10-gram bench scale to a 1-kilogram pilot scale?

The transition from lab to plant introduces new variables that are often negligible on a small scale. The core challenge is the change in the surface-area-to-volume ratio.[3]

ParameterBench Scale (10 g)Pilot Scale (1 kg)Key Scale-Up Challenge
Heat Transfer High surface-area-to-volume ratio; heat dissipates quickly via flask walls.Low surface-area-to-volume ratio; heat removal is much less efficient.Exotherm Management: The reduction is exothermic. Poor heat transfer can lead to temperature spikes, runaway reactions, and increased impurity formation.[3]
Mixing Efficient mixing with a small magnetic stir bar.Requires a powerful overhead mechanical stirrer with an appropriate impeller design.Homogeneity: Inefficient mixing creates localized hot spots and concentration gradients, leading to incomplete reactions and byproduct formation.
Reagent Addition Quick addition via pipette or powder funnel.Slow, controlled addition via a pump or pressure-equalizing dropping funnel is critical.Controlling Reaction Rate: The rate of addition directly controls the rate of heat generation. This is the primary handle for managing the exotherm.
Work-up/Quench Performed in a beaker or separatory funnel.Requires careful, slow addition to a large, well-stirred, and cooled reactor to manage gas evolution and exotherms.Safety & Efficiency: Quenching can be highly energetic. A proper phase split and extraction are more critical and challenging at a larger scale.[4]
Purification Flash column chromatography.Recrystallization.Scalability & Economics: Chromatography is not economically viable for large quantities. Developing a robust crystallization protocol is essential for achieving high purity at scale.[4]
Troubleshooting Guide

This guide addresses specific, common problems encountered during the scale-up process in a direct question-and-answer format.

Q1: My reaction yield dropped from 95% at the 50g scale to 65% at the 2kg scale. What are the likely causes?

A significant drop in yield upon scale-up is a classic problem often rooted in heat and mass transfer limitations.

Possible Causes & Solutions:

  • Poor Temperature Control: The reaction exotherm likely increased the internal temperature beyond the optimal range, causing decomposition of the product or starting material, or promoting side reactions.

    • Solution: Ensure your reactor's cooling jacket is functioning efficiently and set to a lower temperature than on the bench. Most importantly, control the rate of NaBH₄ addition. A slower addition rate will generate heat more slowly, allowing the cooling system to keep up.

  • Inefficient Mixing: In a large volume, the reagents may not be mixing properly. This can leave pockets of unreacted starting material.

    • Solution: Switch from magnetic stirring to overhead mechanical stirring. Use an impeller (like a pitched-blade turbine) designed to create good top-to-bottom turnover in the specific geometry of your reactor.

  • Localized Excess of Reducing Agent: Dumping the reducing agent in too quickly, especially with poor mixing, creates a localized, highly reactive zone. This can lead to over-reduction of the quinoline ring system or other undesired side reactions.

    • Solution: Add the NaBH₄ portion-wise as a solid or, for better control, as a slurry in a suitable solvent. This ensures a more controlled release of the reactive species.

Start Low Yield at Scale? Temp Was Internal Temp Monitored & Controlled? Start->Temp Mix Was Mixing Adequate (Overhead Stirrer)? Temp->Mix Yes Sol_Temp Solution: 1. Improve Cooling Efficiency 2. Slow Addition Rate Temp->Sol_Temp No Addition Was Reagent Addition Slow & Controlled? Mix->Addition Yes Sol_Mix Solution: 1. Use Overhead Stirring 2. Optimize Impeller Mix->Sol_Mix No Sol_Addition Solution: 1. Add Reagent Portion-wise 2. Consider a Slurry Addition->Sol_Addition No Success Yield Improved Addition->Success Yes Sol_Temp->Success Sol_Mix->Success Sol_Addition->Success

Caption: Troubleshooting Decision Tree for Low Yield on Scale-Up.

Q2: After adding HBr, my product is an oil or a sticky solid that is very difficult to filter. How can I achieve a clean, crystalline product?

This is a common crystallization problem, often indicating issues with purity or the crystallization conditions themselves.

Possible Causes & Solutions:

  • Impure Free Base: The most common cause. Oils and impurities from the preceding step can act as crystallization inhibitors.

    • Solution: Before salt formation, ensure the quinolin-4-ylmethanol free base is pure. Consider a simple filtration through a plug of silica gel or a charcoal treatment to remove baseline impurities. An HPLC or NMR of the free base should show >98% purity before proceeding.

  • Incorrect Solvent System: The solvent used for the salt formation may be too good a solvent for the hydrobromide salt, preventing it from crashing out.

    • Solution: Perform a solvent screen. The ideal system is one where the free base is soluble, but the hydrobromide salt has low solubility. Often, this involves adding an "anti-solvent." For example, if your free base is in ethanol, the slow addition of a non-polar solvent like methyl tert-butyl ether (MTBE) or heptane after HBr addition can induce clean crystallization.

  • pH and Stoichiometry Control: Adding a large excess of HBr can sometimes lead to the formation of oily, non-crystalline species.

    • Solution: Add HBr slowly while monitoring the pH of the solution. Aim for a final pH in the range of 2-3. Use a calculated amount of HBr (e.g., 1.05-1.1 equivalents).

  • Rapid Precipitation: Crashing the product out too quickly by adding the anti-solvent too fast or cooling rapidly traps impurities and leads to small, poorly-formed crystals.

    • Solution: Cool the solution slowly after HBr addition. If using an anti-solvent, add it dropwise at a slightly elevated temperature and then cool slowly to room temperature, and finally to 0-5 °C to maximize yield. Using a seed crystal from a previous successful batch can be highly effective at promoting controlled crystallization.

Q3: My final product contains 5% of the starting quinoline-4-carboxaldehyde and 3% of 4-methylquinoline. How can I improve the purity?

This points to an incomplete reaction and an over-reduction side reaction, respectively.

Possible Causes & Solutions:

  • Unreacted Starting Material (Aldehyde):

    • Cause: Insufficient reducing agent or deactivation of the NaBH₄. This can happen if the NaBH₄ is old or if it is added to a wet solvent, where it can be quenched before it reacts with the aldehyde.

    • Solution: Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents). Ensure your solvent is dry and that the NaBH₄ is of good quality. Most importantly, monitor the reaction by TLC or HPLC. Do not begin the work-up until the starting material is consumed (<1%).

  • Over-reduction Product (4-methylquinoline):

    • Cause: This impurity is formed by the complete reduction of the carbinol intermediate. This side reaction is often promoted by excessive temperatures or prolonged reaction times after the initial aldehyde has been consumed.

    • Solution: Maintain strict temperature control (e.g., 0-10 °C) during the reaction. Once in-process controls (IPCs) show the reaction is complete, proceed with the quench immediately. Do not let the reaction stir for extended periods unnecessarily.

Experimental Protocols

Disclaimer: These protocols are for informational purposes for trained professionals. All operations should be conducted with appropriate personal protective equipment (PPE) in a controlled environment. A thorough safety review and risk assessment must be completed before any scale-up operation.[5][6][7][8][9]

Protocol 1: Scale-Up Synthesis of Quinolin-4-ylmethanol (Free Base)

This protocol describes the reduction of 1.0 kg of quinoline-4-carboxaldehyde.

Materials:

  • Quinoline-4-carboxaldehyde: 1.00 kg (6.36 mol)

  • Sodium borohydride (NaBH₄): 361 g (9.54 mol, 1.5 equiv)

  • Methanol (MeOH): 10 L

  • Acetone: 1 L

  • Ethyl Acetate (EtOAc): 15 L

  • Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃): 5 L

  • Brine: 5 L

  • Magnesium Sulfate (MgSO₄): 500 g

Procedure:

  • Setup: Equip a 50 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Charging: Charge the reactor with quinoline-4-carboxaldehyde (1.00 kg) and Methanol (10 L).

  • Cooling: Start agitation and cool the resulting slurry to 0-5 °C using the reactor jacket.

  • Reagent Addition: Once the target temperature is reached, begin the portion-wise addition of sodium borohydride (361 g) over 2-3 hours. Crucially, monitor the internal temperature and do not let it exceed 15 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C. Monitor the reaction progress every 30 minutes using TLC or HPLC. The reaction is typically complete within 1-2 hours after the final addition.

  • Quenching: Once the starting material is consumed (<1% by HPLC), slowly add acetone (1 L) dropwise over 1 hour, ensuring the temperature does not exceed 20 °C. This will quench any excess NaBH₄. (Note: Hydrogen gas will be evolved).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol, resulting in a thick slurry.

  • Work-up: Add Ethyl Acetate (10 L) and Saturated NaHCO₃ solution (5 L) to the slurry. Stir vigorously for 15 minutes.

  • Phase Split: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Extraction: Extract the aqueous layer with an additional portion of Ethyl Acetate (5 L).

  • Washing: Combine the organic layers and wash with Brine (5 L).

  • Drying and Filtration: Dry the combined organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield Quinolin-4-ylmethanol as a solid free base.

Protocol 2: Formation and Purification of this compound

Materials:

  • Quinolin-4-ylmethanol (Free Base): (Assuming ~1.0 kg from previous step, ~6.28 mol)

  • Ethanol (EtOH): 8 L

  • Hydrobromic Acid (HBr, 48% aqueous): ~635 mL (5.65 mol, 1.1 equiv - adjust based on actual free base input and purity)

  • Methyl tert-butyl ether (MTBE): 16 L

Procedure:

  • Dissolution: In a 50 L reactor, charge the crude Quinolin-4-ylmethanol free base and Ethanol (8 L). Stir and warm gently to 35-40 °C to ensure complete dissolution.

  • Acid Addition: Slowly add the 48% HBr solution over 30-45 minutes, maintaining the temperature below 45 °C.

  • Crystallization Initiation: The hydrobromide salt should begin to precipitate during the HBr addition. After the addition is complete, stir the resulting thick slurry at 40 °C for 1 hour.

  • Anti-Solvent Addition: Begin the slow, dropwise addition of MTBE (16 L) over 2-3 hours. This will further decrease the solubility of the salt and ensure maximum precipitation.

  • Cooling: Once the MTBE addition is complete, slowly cool the slurry to room temperature over 2 hours, and then further cool to 0-5 °C and hold for at least 2 hours.

  • Filtration: Isolate the product by filtration using a suitable filter (e.g., Nutsche filter).

  • Washing: Wash the filter cake with a cold (0-5 °C) mixture of EtOH/MTBE (1:2 ratio, 2 x 2 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

References
  • Maiti, G., & Kundu, P. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(43), 22355-22389. [Link]

  • Kouznetsov, V. V., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1993. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Kumar, A., & Srivastava, V. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Cieplik, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Nishikawa, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12151-12160. [Link]

  • Nishikawa, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Panico, A., et al. (2025). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.).
  • Matthew, B. (2025). Industrial Scale-Up Challenges in Catalytic Methanol Production. ResearchGate. [Link]

  • Singh, P., et al. (2018). design and synthesis series of novel quinolinyl methanol's derivatives. ResearchGate. [Link]

  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. [Link]

  • Taylor & Francis Online. (n.d.). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. [Link]

  • Kulkarni, A., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Possible pathways for quinoline reduction. [Link]

  • ResearchGate. (2025). Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst. [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. [Link]

  • National Institutes of Health. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. [Link]

Sources

Effect of temperature and catalyst on Quinolin-4-ylmethanol hydrobromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinolin-4-ylmethanol Hydrobromide Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth, field-proven insights into the nuanced effects of temperature and catalysts on reactions involving this substrate. Our goal is to move beyond simple procedural lists and equip you with the causal understanding needed to troubleshoot and optimize your experiments effectively.

Critical Safety Advisory

Before commencing any experimental work, it is imperative to consult the full Material Safety Data Sheet (MSDS) for this compound and all other reagents and catalysts being used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated fume hood.[3]

  • Handling: Avoid inhalation of dust, vapor, or mist.[1][2] Prevent contact with skin and eyes.[2][4] After handling, wash hands and any exposed skin thoroughly.[4]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.[1][2]

Troubleshooting and Optimization Guide (Q&A)

This section addresses specific issues you may encounter during your experiments, focusing on the interplay between reaction temperature and catalyst performance.

I. Issues with Reaction Rate and Yield

Question: My reaction has stalled, showing low or no conversion of the this compound. What are the primary catalyst- and temperature-related causes?

Answer: A stalled reaction is a common issue that can typically be traced back to either catalyst inactivity or suboptimal temperature conditions.

  • Catalyst Inactivity:

    • Inherent Basicity Requirement: this compound is an ammonium salt. The protonated quinoline nitrogen is electron-withdrawing, which deactivates the ring system towards certain reactions like C-H functionalization. Many catalytic cycles, particularly those involving transition metals like Palladium or Copper, require a neutral, electron-rich substrate to proceed.[6] Your reaction likely requires the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) to deprotonate the quinoline nitrogen in situ, liberating the free base which is the active form for the catalytic reaction.

    • Catalyst Poisoning: Quinolines are known to be potential ligands that can coordinate strongly to metal centers and act as catalyst poisons. If your starting materials or solvent contain impurities (e.g., sulfur compounds, other strongly coordinating species), they can irreversibly bind to the catalyst's active sites.

    • Inappropriate Catalyst Choice: The selected catalyst may not be active for the desired transformation under your chosen conditions. For instance, a catalyst effective for oxidizing the methanol group may be completely ineffective for a C-C coupling reaction.

  • Suboptimal Temperature:

    • Insufficient Energy: The reaction temperature may be too low to overcome the activation energy barrier. This is particularly true for C-H activation reactions, which often require significant thermal energy.[7]

    • Excessive Temperature: Conversely, while counterintuitive for a stalled reaction, excessively high temperatures can lead to the rapid decomposition of a sensitive catalyst or reactant before a significant amount of product can be formed.[8]

Question: My reaction yield is consistently low (<30%). How can I strategically adjust the temperature and catalyst to improve this?

Answer: Low yield is a classic optimization problem. A systematic approach is required to find the "sweet spot" for your specific reaction.[9]

  • Confirm Deprotonation: First, ensure you are using an adequate amount of base (typically 1.5-2.5 equivalents) to neutralize the hydrobromide and facilitate the reaction.

  • Temperature Screening: Run a series of small-scale parallel reactions, keeping all variables constant except for temperature. Start at a lower temperature (e.g., 60 °C) and increase it in 20 °C increments (e.g., 80 °C, 100 °C, 120 °C).[8] Monitor each reaction by TLC or LC-MS to track the consumption of starting material and the formation of the product and byproducts. This will help you identify the temperature at which the reaction proceeds efficiently without significant degradation.

  • Catalyst Loading: If temperature optimization alone is insufficient, consider increasing the catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). Sometimes, a higher catalyst concentration is needed to achieve a reasonable reaction rate.

  • Ligand Modification (For Transition Metal Catalysis): The electronic and steric properties of the ligand bound to the metal center are critical. If you are using a palladium catalyst, for example, switching from a simple phosphine ligand to a more electron-rich and bulky biarylphosphine ligand can dramatically enhance catalytic activity and improve yield.

  • Solvent Choice: The solvent can significantly impact both solubility and catalyst stability. A change from a non-polar solvent like toluene to a polar aprotic solvent like DMF or DMSO might improve the solubility of the salt-like starting material and enhance the reaction rate.[10]

II. Challenges in Selectivity and Purity

Question: I am observing significant byproduct formation, particularly a compound that appears to be a quinolinone. What causes this and how can it be prevented?

Answer: The formation of a quinolinone (specifically, quinolin-4-one) from a 4-substituted quinoline derivative is a strong indication of a hydrolysis reaction.[10] This is a common pitfall, especially when working with haloquinolines, but the principle applies if any reaction intermediate is susceptible to nucleophilic attack by water.

  • Causality: This side reaction occurs when water, acting as a nucleophile, attacks the C4 position of the quinoline ring. This is often facilitated by the presence of aqueous bases (like NaOH, KOH) or even trace amounts of water in "wet" solvents, especially at elevated temperatures.

  • Mitigation Strategies:

    • Employ Anhydrous Conditions: This is the most critical control parameter. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10]

    • Use Non-Aqueous Bases: If a base is required, switch from aqueous inorganic bases to non-nucleophilic organic bases (e.g., triethylamine, DBU) or anhydrous inorganic bases (e.g., anhydrous potassium carbonate).[10]

    • Careful Work-up: When quenching the reaction, do so at a low temperature (e.g., 0 °C) and minimize the time the product is in contact with an aqueous phase, particularly if the solution is acidic or basic.

Question: My reaction is producing a mixture of regioisomers (e.g., substitution at C2 or C8). How can catalyst and temperature be manipulated to favor a single product?

Answer: Achieving high regioselectivity in the functionalization of the quinoline ring is a significant challenge because multiple positions are electronically activated.[10]

  • Electronic vs. Steric Control: The C2 and C4 positions are electronically activated for nucleophilic attack due to the electron-withdrawing nitrogen atom.[10] C-H functionalization reactions, often catalyzed by metals like Rhodium or Palladium, frequently target the C2 or C8 positions.[11] The outcome is a delicate balance between electronics, sterics, and the catalyst's mechanism.

  • Strategies for Improving Regioselectivity:

    • Catalyst/Ligand Choice: This is the most powerful tool. For C-H functionalization, the choice of a directing group is often necessary to achieve high selectivity. However, without a directing group, the ligand on the metal catalyst can exert significant steric influence. A bulkier ligand may block access to a more sterically hindered position, thereby favoring reaction at an alternative site. For example, to favor substitution at the less hindered C4 position over C2, a bulkier nucleophile or a catalyst with a bulky ligand could be employed.[10]

    • Temperature Modification: Lowering the reaction temperature generally increases selectivity.[10] At higher temperatures, there may be enough energy to overcome the activation barrier for multiple reaction pathways, leading to a mixture of products. By lowering the temperature, you can favor the kinetically controlled product, which proceeds via the lowest energy pathway.

    • Solvent Polarity: Changing the solvent can sometimes influence the regiochemical outcome by altering the solvation of the transition states for the competing pathways.

// Nodes Start [label="Low Yield or Stalled Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBase [label="Is a suitable base present\n(>1.5 eq) to neutralize HBr?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TempScreen [label="Perform Temperature Screen\n(e.g., 60-120 °C)", shape=box]; CatLoading [label="Increase Catalyst Loading\n(e.g., 2 mol% -> 5 mol%)", shape=box]; Byproducts [label="Byproduct Formation Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Check for Quinolinone\n(Hydrolysis Product)", shape=box]; Anhydrous [label="Switch to Anhydrous Conditions\n(Dry Solvent, Inert Gas)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Regioisomers [label="Mixture of Regioisomers", shape=box]; LowerTemp [label="Lower Reaction Temperature\nto increase selectivity", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeLigand [label="Modify Catalyst Ligand\n(e.g., increase bulk)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Yield / Purity Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckBase; CheckBase -> TempScreen [label="Yes"]; CheckBase -> Start [label="No, Add Base"]; TempScreen -> CatLoading [label="Yield still low"]; CatLoading -> Byproducts [label="Yield improved, check purity"]; TempScreen -> Byproducts [label="Yield improved, check purity"]; Byproducts -> Hydrolysis [label="Yes"]; Byproducts -> Regioisomers [label="Yes, other byproducts"]; Byproducts -> Success [label="No"]; Hydrolysis -> Anhydrous; Anhydrous -> Success; Regioisomers -> LowerTemp; LowerTemp -> ChangeLigand [label="Still a mixture"]; ChangeLigand -> Success; LowerTemp -> Success [label="Selectivity improved"]; } dot Caption: A flowchart illustrating a troubleshooting workflow for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for transformations of the quinoline core?

A1: The choice of catalyst is entirely dependent on the desired transformation. A wide array of metal-based catalysts are employed for quinoline synthesis and functionalization.[12][13]

Catalyst TypeTypical Application(s)Example(s)
Palladium (Pd) C-C (Suzuki, Heck), C-N (Buchwald-Hartwig) cross-coupling reactions.[14]Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂
Copper (Cu) C-N, C-S, and C-O bond formation; amination, alkylation.[6]CuI, Cu(OAc)₂, CuBr
Iron (Fe) C-H activation, alkenylation; often a greener alternative.[15]FeSO₄, FeCl₃
Rhodium (Rh) C-H activation/C-H cross-coupling.[RhCp*Cl₂]₂
Nickel (Ni) Cross-coupling reactions, amination.[13][14]NiCl₂(dme)
Gold (Au) Milder conditions for cyclization and multicomponent reactions.[13]AuCl₃

Q2: How do I select an appropriate temperature range for my reaction?

A2: There is no universal temperature range, as it is highly dependent on the specific reaction, catalyst stability, and solvent boiling point. However, a general guideline is:

  • Room Temperature to 60 °C: For highly reactive substrates or very active catalytic systems. Some modern syntheses using ionic liquids or specialized nanocatalysts can operate in this range.[16][17]

  • 60 °C to 120 °C: This is the most common range for many transition metal-catalyzed reactions, including cross-coupling and C-H functionalization. It provides a good balance between reaction rate and thermal stability for many catalysts and substrates.[17][18]

  • >120 °C: High temperatures are often required for less reactive substrates or to drive reactions like thermal cyclizations to completion.[19] However, the risk of thermal decomposition of reactants, products, or the catalyst increases significantly.[8]

Q3: What are the best analytical methods for monitoring these reactions?

A3: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time reaction monitoring.[20] It allows you to quickly visualize the consumption of starting materials and the appearance of new product spots. Using a co-spot (a lane where both the starting material and reaction mixture are spotted) is crucial for accurately identifying the starting material spot in the reaction lane.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for unambiguous reaction monitoring. It provides separation of components (like TLC but with higher resolution) and gives the mass of each component, allowing you to confirm the mass of your desired product and identify potential byproducts.[21]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity, HPLC with UV detection is highly effective.[22] It is often used to determine the precise purity of the final isolated product.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC

This protocol provides a standardized method for tracking reaction progress.

  • Preparation: Prepare a TLC developing chamber by adding a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to a depth of ~0.5 cm. Place a piece of filter paper in the chamber to aid solvent vapor saturation and cover it.

  • Sample Preparation: Prepare a dilute solution of your starting material (this compound) in a suitable solvent (e.g., methanol) for use as a standard.

  • Spotting: On a pencil-drawn baseline on a TLC plate, spot three lanes:

    • SM: Starting Material solution.

    • Co: Co-spot (spot the SM, let it dry, then spot the reaction mixture on top).

    • RM: Reaction Mixture (withdraw a small aliquot from the reaction pot using a capillary tube).

  • Development: Place the spotted TLC plate in the saturated chamber and allow the solvent to ascend until it is ~1 cm from the top.[20]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), circling any dark spots.[20]

  • Interpretation: The reaction is progressing if the intensity of the starting material spot in the "RM" lane diminishes over time, and a new spot (the product) appears with a different Rf value. The "Co" spot will confirm the identity of the starting material spot in the "RM" lane.[20]

// Nodes PrepChamber [label="1. Prepare & Saturate\nTLC Chamber"]; PrepSamples [label="2. Prepare Starting\nMaterial (SM) Standard"]; SpotPlate [label="3. Spot Plate\n(SM, Co-spot, Reaction Mixture)"]; DevelopPlate [label="4. Develop Plate\nin Chamber"]; Visualize [label="5. Dry & Visualize\n(UV 254 nm)"]; Interpret [label="6. Interpret Results:\n- SM spot fades in RM lane\n- New Product spot appears", shape=note, fillcolor="#E8F0FE"];

// Edges PrepChamber -> PrepSamples -> SpotPlate -> DevelopPlate -> Visualize -> Interpret; } dot Caption: A workflow for monitoring reaction progress using TLC.

References

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • PubMed. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]

  • Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • NIH PMC. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link]

  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. [Link]

  • ResearchGate. (n.d.). Catalytic pathway for quinoline synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. [Link]

  • NIH PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • NIH PMC. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]

  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]

  • ResearchGate. (n.d.). optimized reaction condition for quinoline synthesis. [Link]

  • ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. [Link]

  • MDPI. (n.d.). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra.... [Link]

  • IOPscience. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • NIH PMC. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • NIH PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • NIH PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • NIH PMC. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]

Sources

The synthesis of quinoline derivatives can sometimes be challenging, with potential for side reactions and purification difficulties.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. We provide field-proven insights and solutions to common experimental challenges, from side reactions to purification difficulties, ensuring your path to the target molecule is as efficient as possible.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate synthetic strategy for my target quinoline derivative?

A1: Selecting the right synthetic pathway depends on the desired substitution pattern on the quinoline core. Each classical named reaction offers a distinct advantage for accessing specific isomers.

  • For heteroring-unsubstituted quinolines: The Skraup synthesis is a primary choice, though it involves harsh conditions.[1]

  • For 2- and/or 4-substituted quinolines: The Doebner-von Miller (for 2-substituted), Combes (for 2,4-disubstituted), and Conrad-Limpach-Knorr (for 2- or 4-quinolones) syntheses are highly effective.[2]

  • For flexible substitution on the new pyridine ring: The Friedländer synthesis is ideal as it constructs the quinoline from an o-aminoaryl aldehyde or ketone and a compound with an α-methylene group, clearly defining the final substitution.[2][3]

The following decision workflow can guide your selection:

G start Define Target Quinoline Substitution Pattern sub_pattern What is the primary substitution? start->sub_pattern heteroring Heteroring Unsubstituted? sub_pattern->heteroring No specific substituents pos_2_4 Substituted at C2 and/or C4? sub_pattern->pos_2_4 Specific substituents heteroring->pos_2_4 No skraup Consider Skraup Synthesis (Aniline + Glycerol) heteroring->skraup Yes quinolone Is the target a 2- or 4-Quinolone? pos_2_4->quinolone Yes friedlander_cond Are ortho-aminoaryl aldehyde/ketone precursors available? pos_2_4->friedlander_cond No quinolone->friedlander_cond No clk Consider Conrad-Limpach-Knorr (Aniline + β-Ketoester) quinolone->clk Yes dvm Consider Doebner-von Miller (Aniline + α,β-Unsaturated Carbonyl) friedlander_cond->dvm No, but α,β-unsaturated carbonyl is available combes Consider Combes Synthesis (Aniline + β-Diketone) friedlander_cond->combes No, but β-diketone is available friedlander Consider Friedländer Synthesis friedlander_cond->friedlander Yes other Explore Modern Methods (e.g., Metal-Catalyzed Cyclizations) friedlander_cond->other Precursors unavailable

Caption: Decision workflow for selecting a quinoline synthesis method.

Q2: My reaction is complete, but purification is challenging due to a dark, tarry crude product. What are the standard purification protocols?

A2: Tar formation is a notorious issue, especially in reactions like the Skraup synthesis that use harsh acidic and oxidizing conditions.[1] The basic nature of the quinoline nitrogen is key to its purification.

  • Acid-Base Extraction:

    • Dissolve or suspend the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1-2 M HCl). The quinoline derivative will protonate and move into the aqueous layer, leaving non-basic impurities and tar behind.

    • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until pH > 10. The deprotonated quinoline will precipitate or can be extracted back into an organic solvent.

    • Wash the resulting organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Steam Distillation: For volatile quinoline derivatives, steam distillation is a classic and effective method to separate the product from non-volatile tar and inorganic salts.[4][5]

  • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is the final step. Use a solvent system like hexane/ethyl acetate or dichloromethane/methanol, often with a small amount of triethylamine (~0.5-1%) to prevent the basic product from streaking on the acidic silica gel.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses common problems encountered during specific named quinoline syntheses.

The Skraup Synthesis

Problem: My Skraup reaction is violently exothermic and difficult to control, leading to extensive charring and low yields.

Causality: The reaction of aniline, glycerol, and sulfuric acid is notoriously exothermic.[3] The initial dehydration of glycerol to acrolein and the subsequent cyclization and oxidation steps release a significant amount of heat, which, if uncontrolled, can cause polymerization and decomposition of starting materials and products into tar.[1][4]

Solution:

  • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It serves as a moderator, making the reaction less violent and more controllable.[4] Boric acid can also be used.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly in portions to the cooled mixture of aniline and glycerol, ensuring the temperature does not rise excessively.

  • Efficient Heat Management: Use a large reaction vessel (no more than half full) and ensure efficient stirring to dissipate heat. Have an ice bath ready to cool the reaction if it becomes too vigorous.[4]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once the exothermic phase begins, remove the external heating and allow the reaction to sustain itself, reapplying heat only after the initial vigorous phase subsides to drive the reaction to completion.[4]

Table 1: Troubleshooting the Skraup Synthesis

Issue Primary Cause Recommended Solution & Self-Validation
Violent, Uncontrolled Exotherm Highly exothermic nature of the reaction. Add FeSO₄ as a moderator. Add H₂SO₄ slowly with cooling. Validation: Monitor internal temperature; it should rise steadily without sudden spikes.
Excessive Tar Formation Polymerization due to harsh acidic/oxidizing conditions and high temperatures.[1] Use a moderator. Avoid excessive heating. Validation: The crude product should be a viscous liquid or solid, not a brittle char.

| Low Yield | Decomposition of product and reactants; incomplete reaction. | Control the exotherm. Ensure the reaction is heated to completion after the initial vigorous phase. Validation: Use TLC to track the consumption of aniline. |

The Doebner-von Miller Synthesis

Problem: My Doebner-von Miller reaction produces a large amount of insoluble polymeric material and a very low yield of the desired 2-substituted quinoline.

Causality: The core issue is the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone reactant.[1][4] This side reaction competes directly with the desired conjugate addition of aniline, significantly reducing the yield.

Solution:

  • Slow Addition of Carbonyl: Add the α,β-unsaturated carbonyl compound slowly and portion-wise to the stirred acidic solution of the aniline. This keeps the instantaneous concentration of the carbonyl low, minimizing its self-polymerization.[4]

  • Use a Biphasic System: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and improve yields.[4]

  • Optimize Acid Catalyst: While strong acid is needed, excessive amounts can accelerate polymerization. Titrate the amount of acid (e.g., HCl or H₂SO₄) to find a balance between efficient cyclization and minimal side reactions.

  • Consider Pre-forming the Anil: In some cases, pre-forming the anil of the saturated aldehyde/ketone before elimination to the unsaturated system can provide a cleaner reaction.

G start Low Yield in Doebner-von Miller Reaction cause Primary Cause: Polymerization of α,β-Unsaturated Carbonyl start->cause solution1 Strategy 1: Control Reactant Concentration cause->solution1 solution2 Strategy 2: Modify Reaction Conditions cause->solution2 action1a Add carbonyl compound slowly to the aniline/acid mixture. solution1->action1a action2a Use a biphasic solvent system to sequester the carbonyl. solution2->action2a action2b Optimize the concentration of the acid catalyst. solution2->action2b outcome Improved Yield and Reduced Side Products action1a->outcome action2a->outcome action2b->outcome

Caption: Troubleshooting workflow for low yields in Doebner-von Miller synthesis.

The Combes Synthesis

Problem: I am using an unsymmetrical β-diketone in a Combes synthesis and obtaining a mixture of two regioisomers that are difficult to separate.

Causality: The Combes synthesis involves the reaction of an aniline with a β-diketone.[6] The initial step is the formation of a β-amino enone intermediate. When the β-diketone is unsymmetrical (R¹ ≠ R³), two different enone intermediates can form, leading to cyclization at two different positions on the aniline ring and yielding a mixture of regioisomers.

Solution:

  • Steric Hindrance: The cyclization step is an intramolecular electrophilic aromatic substitution. You can exploit sterics to direct the reaction.

    • On the Diketone: Using a β-diketone with one bulky substituent and one small substituent (e.g., a tert-butyl group vs. a methyl group) will strongly favor the formation of the enone where the aniline attacks the less sterically hindered carbonyl. The subsequent cyclization will then be directed by this initial adduct.

    • On the Aniline: Aniline substituents also play a role. A bulky ortho substituent on the aniline will disfavor cyclization at that position, directing the reaction to the other ortho position.

  • Electronic Effects: Electron-donating groups on the aniline ring will activate the ortho and para positions, potentially influencing the cyclization rate. Conversely, electron-withdrawing groups will deactivate them. This can sometimes be used to favor one cyclization pathway over another, although steric effects are often more dominant.

  • Choice of Acid Catalyst: The acid catalyst can influence the ratio of regioisomers. While sulfuric acid is common, polyphosphoric acid (PPA) is sometimes used and may offer different regioselectivity.[4] It is worth screening different acid catalysts if regioselectivity is a persistent issue.

Table 2: Controlling Regioselectivity in the Combes Synthesis

Factor Influence on Regioselectivity Practical Application
β-Diketone Structure Steric bulk on one side favors cyclization at the less hindered position.[4] Use diketones like 1,1,1-trifluoro-2,4-pentanedione or pivaloylacetone to direct the initial condensation.
Aniline Substituents Steric and electronic effects direct the intramolecular electrophilic substitution.[4] Use an ortho-substituted aniline to block one cyclization site.

| Acid Catalyst | Can alter the kinetic vs. thermodynamic control of the cyclization.[4] | Screen catalysts like H₂SO₄, PPA, or Lewis acids to optimize the isomer ratio. |

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates ferrous sulfate to control the exothermic reaction.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene (as both solvent and oxidant)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) solution (for work-up)

  • Dichloromethane (DCM) (for extraction)

Procedure:

  • Setup: In a fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add aniline (0.25 mol), nitrobenzene (0.30 mol), glycerol (0.85 mol), and ferrous sulfate heptahydrate (10 g).

  • Acid Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (100 mL) via the dropping funnel over a period of 45-60 minutes, ensuring the internal temperature does not exceed 120 °C.

  • Reaction: After the acid addition is complete, heat the mixture gently with a heating mantle. An exothermic reaction will commence at around 130-140 °C. Immediately remove the heating source. The reaction should continue to reflux on its own. If the reaction becomes too vigorous, cool the flask with the ice bath.[4]

  • Completion: Once the initial exothermic phase subsides, heat the mixture to a gentle reflux for 3 hours to ensure the reaction goes to completion.[4]

  • Work-up: Allow the mixture to cool to below 100 °C and then carefully pour it into 2 L of cold water while stirring.

  • Neutralization & Extraction: Make the solution strongly alkaline by slowly adding 40% NaOH solution with cooling. Perform a steam distillation to isolate the quinoline and unreacted nitrobenzene, or perform a liquid-liquid extraction with DCM (3 x 200 mL).

  • Purification: Combine the organic extracts. The quinoline can be further purified from nitrobenzene by acid-base extraction as described in the FAQ section or by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This protocol uses a slow addition method to minimize polymerization.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Setup: In a fume hood, equip a 500 mL round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.

  • Charging Reactants: Add aniline (0.2 mol) and concentrated HCl (0.4 mol) to the flask. Stir until a homogeneous solution or slurry is formed.[4]

  • Reactant Addition: Slowly add crotonaldehyde (0.22 mol) dropwise from the dropping funnel over 30 minutes. An exothermic reaction will occur. Maintain a gentle reflux by cooling with a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture under reflux for 3 hours.[4]

  • Work-up: Cool the reaction mixture to room temperature and make it strongly alkaline with a concentrated NaOH solution.[4]

  • Extraction: Extract the mixture with DCM (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude 2-methylquinoline can be purified by vacuum distillation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Parrish, J. C., & St. John-Williams, L. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Reactions, 1(1), 5. [Link]

  • Ejigu, A. G., & Tadesse, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19563–19588. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • Bartow, E., & McCollum, E. V. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. Journal of the American Chemical Society, 26(6), 700-704. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Synthetic Communications, 52(18), 1-22. [Link]

  • Chemistry Lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to Quinoline Derivatives in Asymmetric Catalysis: Cinchona Alkaloids vs. Quinolin-4-ylmethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Within the realm of asymmetric organocatalysis, quinoline derivatives have emerged as a versatile and powerful class of catalysts. This guide provides an in-depth technical comparison of the catalytic performance of structurally complex, naturally derived Cinchona alkaloids against the simpler, foundational scaffold of quinolin-4-ylmethanol hydrobromide. By examining their roles in the asymmetric Michael addition, we will elucidate the key structural determinants for high catalytic efficacy and enantioselectivity, offering field-proven insights to guide your experimental choices.

The Quinoline Scaffold: A Privileged Motif in Catalysis

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of natural products and pharmacologically active compounds.[1] Its rigid, planar structure and the presence of a Lewis basic nitrogen atom make it an excellent scaffold for the design of chiral ligands and organocatalysts. The ability to introduce substituents at various positions around the quinoline core allows for fine-tuning of the catalyst's steric and electronic properties, enabling precise control over the stereochemical outcome of a reaction.

The Gold Standard: Cinchona Alkaloids in Asymmetric Michael Additions

The Cinchona alkaloids, including quinine and cinchonine, are naturally occurring quinoline derivatives that have been extensively studied and successfully employed as organocatalysts in a wide range of asymmetric transformations.[2] Their remarkable catalytic activity stems from their unique bifunctional nature: the quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group at the C9 position serves as a hydrogen-bond donor to activate the electrophile and orient the substrates in a chiral environment.[3]

Experimental Insight: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

A classic benchmark for evaluating the performance of quinoline-based catalysts is the asymmetric Michael addition of a soft nucleophile, such as diethyl malonate, to an α,β-unsaturated ketone, like chalcone. This reaction is pivotal for the stereoselective formation of carbon-carbon bonds.

Table 1: Performance of Cinchona Alkaloid Derivatives in the Asymmetric Michael Addition of Diethyl Malonate to Chalcone

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Cinchonine-derived thiourea10Toluene489592[4]
Quinine-derived thiourea10Toluene489390 (opposite enantiomer)[4]
Cinchonidine sulfonamide5CH2Cl2248895[5]

Note: The specific structures of the thiourea and sulfonamide derivatives incorporate additional functionalities designed to enhance catalytic activity and selectivity.

The data clearly demonstrates the high efficiency and enantioselectivity achievable with modified Cinchona alkaloids. The pseudoenantiomeric relationship between cinchonine and quinine often leads to the formation of opposite product enantiomers, providing a convenient method for accessing both chiral outcomes.[2]

Experimental Protocol: Asymmetric Michael Addition Catalyzed by a Cinchonine-Derived Thiourea

This protocol is a representative example of the experimental setup for the asymmetric Michael addition of diethyl malonate to chalcone using a Cinchona alkaloid-based catalyst.

Materials:

  • Cinchonine-derived thiourea catalyst (e.g., (1R,2R)-N,N'-Bis[(R)-1-(quinolin-4-yl)ethyl]cyclohexane-1,2-diamine)

  • Chalcone

  • Diethyl malonate

  • Toluene (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cinchonine-derived thiourea catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and stir until the catalyst is completely dissolved.

  • Add diethyl malonate (0.24 mmol, 1.2 equivalents) to the solution.

  • Cool the reaction mixture to room temperature.

  • Add chalcone (0.20 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial to prevent the quenching of the enolate intermediate by water, which would lead to a decrease in yield.

  • Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.

  • Catalyst Loading: 10 mol% is a typical catalyst loading for this type of reaction, providing a good balance between reaction rate and cost-effectiveness.

  • Solvent: Toluene is a common non-polar solvent for this reaction, as it solubilizes the reactants and catalyst without interfering with the hydrogen-bonding interactions essential for catalysis.

Mechanism of Action: A Bifunctional Approach

The high degree of stereocontrol exerted by Cinchona alkaloid catalysts is a direct result of their ability to organize the reactants in a highly ordered, diastereomeric transition state.

Michael_Addition_Mechanism cluster_0 Catalytic Cycle Catalyst Cinchona Alkaloid (Thiourea Derivative) Enolate Enolate Intermediate Catalyst->Enolate Deprotonation (Base) TS Diastereomeric Transition State Catalyst->TS H-Bond Activation (Thiourea) Nucleophile Diethyl Malonate Nucleophile->Enolate Electrophile Chalcone Electrophile->TS Enolate->TS Nucleophilic Attack Product Chiral Michael Adduct TS->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration

Caption: A simplified workflow of the Cinchona alkaloid-catalyzed asymmetric Michael addition.

In this proposed mechanism, the basic quinuclidine nitrogen deprotonates the diethyl malonate to form a chiral enolate. Simultaneously, the thiourea moiety of the catalyst activates the chalcone via hydrogen bonding, orienting it for a stereoselective attack by the enolate. This dual activation model is key to achieving high enantioselectivity.

This compound: A Simpler Scaffold

In contrast to the intricate architecture of the Cinchona alkaloids, quinolin-4-ylmethanol represents a much simpler quinoline derivative. It possesses the fundamental quinoline core and a hydroxylmethyl group at the 4-position. The hydrobromide salt ensures its stability and ease of handling.

To date, there is a notable absence of published experimental data demonstrating the catalytic efficacy of this compound in asymmetric reactions such as the Michael addition or aldol reaction. This lack of data is in itself informative. While the hydroxyl group could potentially act as a hydrogen-bond donor and the quinoline nitrogen as a Lewis base, the simple, achiral, and conformationally flexible nature of quinolin-4-ylmethanol likely precludes it from creating the well-defined chiral pocket necessary for high stereochemical control.

Hypothesized Role and Limitations

Without a rigid chiral backbone to orient the reacting molecules, any catalytic activity of quinolin-4-ylmethanol would likely be non-stereoselective, leading to a racemic or near-racemic product. The key takeaway for a researcher is that the intricate, stereochemically rich framework of the Cinchona alkaloids is not merely an incidental feature but a prerequisite for their success as asymmetric catalysts.

Structure_Activity_Relationship cluster_0 Key Structural Features and Catalytic Outcome Cinchona Cinchona Alkaloid Quinoline Core Chiral Scaffold (Quinuclidine) Bifunctional (OH and N) High Enantioselectivity Cinchona:f2->Cinchona:f4 Creates Chiral Pocket Q4M Quinolin-4-ylmethanol Quinoline Core Achiral & Flexible Potential H-bond donor/base Low/No Enantioselectivity (Hypothesized) Q4M:f2->Q4M:f4 Lacks Stereochemical Control

Caption: A logical diagram illustrating the structure-activity relationship between Cinchona alkaloids and quinolin-4-ylmethanol.

Synthesis of Quinoline Derivatives: A General Overview

The accessibility of a catalyst is a practical consideration for any synthetic chemist. While Cinchona alkaloids are naturally occurring, their modification to produce high-performance catalysts requires multi-step synthetic sequences. Simpler quinoline derivatives can often be prepared through well-established named reactions.

General Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

The Friedländer synthesis is a classic and versatile method for the preparation of quinolines from 2-aminoaryl aldehydes or ketones and a compound containing an α-methylene group adjacent to a carbonyl.

Materials:

  • 2-Aminobenzaldehyde

  • Cyclohexanone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (10 mmol) in ethanol (20 mL).

  • Add cyclohexanone (12 mmol, 1.2 equivalents) to the solution.

  • Add a catalytic amount of potassium hydroxide (1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the corresponding tetrahydroacridine.

Conclusion: The Devil is in the Details

This comparative guide highlights a crucial principle in asymmetric catalysis: while the quinoline scaffold provides a foundational element for catalyst design, it is the intricate and rigid stereochemical architecture, as exemplified by the Cinchona alkaloids, that is paramount for achieving high levels of enantioselectivity.

For the practicing scientist, the choice is clear:

  • For high enantioselectivity in asymmetric transformations, modified Cinchona alkaloids and their derivatives remain the catalysts of choice, backed by a wealth of experimental data and a well-understood mechanistic framework.

  • This compound, in its current form, is unlikely to be an effective asymmetric catalyst. Its value lies in its simplicity as a building block for more complex, potentially catalytic structures.

Future research may yet uncover novel applications for simpler quinoline alcohols in catalysis, perhaps in non-asymmetric contexts or as ligands in metal-catalyzed reactions. However, for the demanding task of asymmetric synthesis, the lessons learned from the Cinchona alkaloids underscore the necessity of a well-defined, chiral microenvironment to guide the formation of a single, desired enantiomer.

References

  • Moor, C., et al. (2021). Quinoline, a Versatile Building Block for the Design of Potent Antiparasitic Agents. Molecules, 26(15), 4479.
  • Itsuno, S., et al. (2010). Asymmetric Michael addition of β-ketoesters to nitrostyrene catalyzed by a cinchonidine-derived sulfonamide. Tetrahedron: Asymmetry, 21(11-12), 1485-1488.
  • BenchChem. (2025). A Comparative Guide to Cinchonine and Quinine as Chiral Catalysts in Asymmetric Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Cinchonine Hydrochloride-Catalyzed Asymmetric Synthesis.
  • MacMillan, D. W. C. (2003).
  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Drug Development and Therapeutics, 7, 1-15.
  • Wang, J., et al. (2007). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 5(20), 3344-3350.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen des cétones acétylacétiques et de leurs dérivés. Bulletin de la Société Chimique de Paris, 49, 89–92.
  • Skraup, Z. H. (1880). Eine Synthese des Chinolins.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Doebner, O. (1887). Ueber die unter Anwendung von Benzaldehyd und Brenztraubensäure entstehenden α-substituirten Cinchoninsäuren. Justus Liebig's Annalen der Chemie, 242(3), 265–301.
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin und dessen Homologe. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.
  • Knorr, L. (1883). Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Jain, A. K., et al. (2019). Quinoline: A versatile scaffold for the design and development of potent anticancer agents. European Journal of Medicinal Chemistry, 183, 111692.

Sources

A Comparative Benchmarking of Quinolin-4-ylmethanol Hydrobromide and Its Analogs: Biological Activity in Oncology, Microbiology, and Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast array of quinoline derivatives, Quinolin-4-ylmethanol and its analogs have garnered significant interest for their potential applications in oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive comparative analysis of the biological activity of Quinolin-4-ylmethanol hydrobromide and a curated selection of its structural analogs. By examining key experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy and selectivity, offering valuable insights for researchers and drug development professionals.

The Quinoline Core: A Foundation for Diverse Pharmacology

The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a unique electronic and structural framework that allows for diverse chemical modifications. This versatility has been exploited to develop a wide range of drugs with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The substituent at the 4-position of the quinoline nucleus has been shown to be particularly critical for modulating biological activity.[5] This guide will focus on analogs of Quinolin-4-ylmethanol, exploring how modifications to this core structure influence its therapeutic potential across different disease models.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, this section will present experimental data on the anticancer, antimicrobial, and anti-inflammatory activities of this compound and its selected analogs. The data is compiled from various in vitro studies, and the specific experimental conditions are detailed in the protocols section.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7] The proposed mechanisms of action are diverse and include the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[8]

Here, we compare the in vitro anticancer activity of a series of 2,4-disubstituted quinoline derivatives. The cytotoxic effects were evaluated using the MTT assay against human cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Quinoline Analogs

Compound IDR1 (Position 2)R2 (Position 4)Cancer Cell LineIC50 (µM)
3a PhenylN-2-Diphenyl carboxamideNot Specified1.12[5]
3f PhenylN-p-Tolyl carboxamideNot Specified1.15[5]
5a Furo[2,3-b]quinolin-4-ylaminoPhenyl ethanoneFull NCI 60 panelMean GI50: 0.025[9]
14a Furo[3,2-c]quinolin-4-ylamino(E)-phenyl ethanone oximeUO-31, UACC-257, UACC-62<0.01 - 0.03[9]
5h Quinoline-4-aminoN'-(substituted methylene) benzoylhydrazideHepG212.6[10]
5j Quinoline-4-aminoN'-(substituted methylene) benzoylhydrazideHepG227.3[10]

Structure-Activity Relationship (SAR) Insights:

The data in Table 1 suggests that the nature of the substituents at both the 2 and 4-positions of the quinoline ring significantly influences the anticancer potency.

  • Impact of Bulky Aromatic Groups: The presence of bulky aryl groups at both the 2 and 4-positions, as seen in compounds 3a and 3f , appears to enhance anticancer activity.[5]

  • Fused Heterocyclic Systems: The fusion of additional heterocyclic rings, such as in the furo[2,3-b]quinoline and furo[3,2-c]quinoline derivatives (5a and 14a ), can lead to highly potent compounds, with some exhibiting sub-micromolar activity.[9]

  • Side Chain Modifications: Modifications to the side chain at the 4-position, as demonstrated by the benzoylhydrazide derivatives (5h and 5j ), can modulate the cytotoxic effects against specific cancer cell lines like HepG2.[10]

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for evaluating the anticancer activity of novel compounds.

Caption: Workflow for anticancer drug screening.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents.[10] Quinoline derivatives have a long history of use as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class.[11] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

This section compares the in vitro antimicrobial activity of a series of substituted ethyl 2-(quinolin-4-yl)-propanoates. The minimum inhibitory concentration (MIC) was determined against a panel of pathogenic bacteria and fungi.

Table 2: Comparative in vitro Antimicrobial Activity of Quinoline Analogs

Compound IDR (Substituent)S. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
10b 6-Cl>128>128128>128>128
10c 7-Cl64>12864>128>128
10d 8-Cl3212832>128>128
10e 6-F>128>128>128>128>128
10f 6-Br64>12864>128>128
10g 6-I3212832>12864
10h 6-Me>128>128>128>128>128
10i 8-Me64>12864>128>128
10j 6-OMe>128>128>128>128>128
10k 8-OMe64>12864>128>128
10l 6-CF33212832>12864
10m 7-CF3166416>12832
10n 8-CF3166416>12832
10o 7-MeO>128>128>128>128>128
10p 6,8-di-Cl166416>12832

Data extracted from a study by Muscia et al. (2013).[11]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial data in Table 2 reveals several key SAR trends:

  • Halogen Substitution: The presence and position of halogen substituents on the quinoline ring play a crucial role. Compounds with chlorine, bromine, iodine, and trifluoromethyl groups generally exhibit better activity than unsubstituted or methyl/methoxy-substituted analogs.

  • Positional Effects: The position of the substituent is critical. For instance, 8-chloro (10d ) is more active than 6-chloro (10b ) and 7-chloro (10c ). Similarly, 7- and 8-trifluoromethyl (10m , 10n ) and 6,8-dichloro (10p ) analogs are among the most potent compounds in the series.

  • Gram-Negative vs. Gram-Positive Activity: Most of the active compounds show better efficacy against Gram-positive bacteria (S. aureus, E. faecalis) and some Gram-negative bacteria (E. coli) but are largely inactive against Pseudomonas aeruginosa.

  • Antifungal Activity: Some of the more potent antibacterial agents also exhibit moderate antifungal activity against Candida albicans.

Experimental Workflow for Antimicrobial Activity Screening

The following diagram outlines a standard workflow for assessing the antimicrobial properties of new chemical entities.

Caption: Workflow for antimicrobial drug discovery.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Quinoline derivatives have been investigated for their anti-inflammatory properties, with many acting through the inhibition of key inflammatory mediators and signaling pathways.[12]

This section presents a comparative analysis of the anti-inflammatory activity of pyrazolo[4,3-c]quinoline derivatives, focusing on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 3: Comparative in vitro Anti-inflammatory Activity of Quinoline Analogs

Compound IDR (Substituent on Phenylamino Group)NO Production IC50 (µM)
2a H0.39
2i 4-OH~1 (Potency similar to control)
2m 4-COOH~1 (Potency similar to control)
8-(tosylamino)quinoline N/A1-5

Structure-Activity Relationship (SAR) Insights:

The data from these studies provides initial insights into the SAR for the anti-inflammatory activity of these quinoline analogs:

  • Substituents on the Phenylamino Moiety: The substituents on the phenylamino group at the 4-position of the pyrazolo[4,3-c]quinoline core significantly impact the anti-inflammatory potency. The unsubstituted analog (2a ) shows potent inhibition of NO production, although it also exhibits high cytotoxicity. The introduction of a hydroxyl (2i ) or a carboxylic acid group (2m ) at the 4-position of the phenyl ring maintains significant anti-inflammatory activity, comparable to the positive control.

  • Tosylamino Substitution: The presence of a tosylamino group at the 8-position of the quinoline ring, as in 8-(tosylamino)quinoline , confers potent anti-inflammatory effects, with IC50 values in the low micromolar range for the suppression of various inflammatory mediators.

Signaling Pathway for Macrophage-Mediated Inflammation

The following diagram depicts a simplified signaling pathway involved in the production of inflammatory mediators in macrophages upon stimulation with LPS.

Inflammation_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 TNFa TNF-α Nucleus->TNFa NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Cytokines Pro-inflammatory Cytokines TNFa->Cytokines

Caption: LPS-induced inflammatory pathway in macrophages.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a vehicle control and a positive control (a known anti-inflammatory drug). Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production relative to the LPS-stimulated control. The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

This comparative guide highlights the significant and diverse biological activities of this compound and its analogs. The presented data underscores the importance of the quinoline scaffold as a versatile platform for the development of novel therapeutic agents. The structure-activity relationship analyses reveal that strategic modifications to the quinoline core, particularly at the 2, 4, and 7/8 positions, can profoundly influence potency and selectivity across different biological targets.

While promising in vitro data has been presented, further research is warranted to fully elucidate the therapeutic potential of these compounds. Future studies should focus on:

  • Comprehensive in vivo evaluation of the most promising analogs in relevant animal models of cancer, infectious diseases, and inflammation.

  • In-depth mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of lead candidates.

The continued exploration of the chemical space around the Quinolin-4-ylmethanol scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, microbiology, and inflammatory diseases.

References

  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Muscia, K. C., et al. (2013). Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)
  • Kaur, K., & Kumar, V. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), 2000219.
  • Xia, Y., et al. (1998). Design and synthesis of a novel series of 6,7,2′,3′,4-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as cytotoxic agents. Journal of medicinal chemistry, 41(8), 1151-1157.
  • Ghorab, M. M., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry, 15(14), 4878-4885.
  • Mai, A., et al. (2019).
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Shobeiri, N., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 223, 113645.
  • RJ Wave. (n.d.). An Antimicrobial And Antifungal Activity Of Iridium Rare Metal Complexes With Quinoline Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of compounds 4a-4l on cancer cell lines and Vero... Retrieved from [Link]

  • Zhang, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC advances, 10(49), 29424-29432.
  • Semantic Scholar. (n.d.). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Retrieved from [Link]

  • Tzeng, C. C., et al. (2005). Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. Bioorganic & medicinal chemistry, 13(13), 4165-4173.
  • Li, Y., et al. (2020). Synthesis and biological evaluations of N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazides as potential anti-hepatoma agents. Bioorganic chemistry, 96, 103592.
  • Academia.edu. (n.d.). Synthesis and Biological Screening of Some New Substituted-3H-Quinazolin-4-one Analogs as Antimicrobial Agents. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812.
  • Kim, B. H., et al. (2012). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica, 33(7), 927-936.
  • Sun, M., et al. (2024). Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. European Journal of Medicinal Chemistry, 275, 116611.
  • El-Sayed, W. M., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Drug Design, Development and Therapy, 18, 1947-1965.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Chen, Y. L., et al. (2015). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 20(10), 17951-17963.
  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug discovery today, 18(7-8), 389-398.
  • Wang, Y., et al. (2018). Discovery of novel small molecule TLR4 inhibitors as potent anti-inflammatory agents. European journal of medicinal chemistry, 157, 122-136.

Sources

A Comparative Guide to the Structural Validation of Quinolin-4-ylmethanol hydrobromide using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the entire process.[1][2] An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules, providing unparalleled insight into the atomic-level connectivity and chemical environment.[3][4] This guide provides an in-depth, comparative analysis for validating the structure of a key heterocyclic building block, Quinolin-4-ylmethanol hydrobromide, using fundamental 1D NMR techniques—¹H, ¹³C, and DEPT-135 spectroscopy.

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[5] The specific functionalization at the 4-position, as seen in Quinolin-4-ylmethanol, offers a versatile handle for further synthetic elaboration. The compound's existence as a hydrobromide salt, common for improving solubility and stability, introduces specific spectral features that must be correctly interpreted. This guide is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal reasoning behind spectral predictions and experimental design, ensuring a self-validating and trustworthy analytical workflow.

The Target Structure: this compound

Before delving into the spectral analysis, let us define our target structure and numbering convention. The hydrobromide salt leads to the protonation of the quinoline nitrogen, a critical feature that significantly influences the electronic environment and, consequently, the NMR spectra.

Chemical structure of this compound with atom numbering.

Figure 1. Structure of this compound with standard IUPAC numbering for NMR assignment.

Part 1: Theoretical Prediction of NMR Spectra

An expert approach to spectral interpretation begins not with the experimental data, but with a robust prediction based on established principles. This allows for a hypothesis-driven analysis, where the experimental spectrum serves as confirmation or refutation of the predicted structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted by considering three primary factors: the inherent electronic properties of the quinoline ring, the influence of the -CH₂OH substituent, and the powerful deshielding effect of the protonated nitrogen (N-H⁺).[6] Protons on the pyridinium ring (H2, H3) and the peri-proton (H5) are expected to be the most downfield due to proximity to the electron-withdrawing N-H⁺ group and anisotropic effects.

Predicted ¹³C NMR and DEPT-135 Spectra

In the ¹³C NMR spectrum, carbons are influenced by their hybridization and the electronegativity of nearby atoms. The protonated nitrogen will strongly deshield adjacent carbons (C2, C8a) and others within the pyridinium ring (C4).[7] The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is a crucial complementary technique that differentiates carbon signals based on the number of attached protons.[8][9] It provides an unambiguous method to identify methine (CH), methylene (CH₂), and methyl (CH₃) groups, which is essential for a self-validating analysis.

  • CH and CH₃ groups appear as positive peaks.

  • CH₂ groups appear as negative (inverted) peaks.

  • Quaternary carbons (C) do not appear in a DEPT-135 spectrum.[10][11]

The combined predicted data for this compound is summarized in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Atom LabelPredicted ¹H δ (ppm)¹H MultiplicityPredicted ¹³C δ (ppm)Carbon Type (from DEPT-135)
H29.0 - 9.2d148 - 150CH (Positive)
H37.8 - 8.0d120 - 122CH (Positive)
C4--145 - 147C (No Signal)
C4a--126 - 128C (No Signal)
H58.2 - 8.4d124 - 126CH (Positive)
H67.7 - 7.9t129 - 131CH (Positive)
H77.9 - 8.1t130 - 132CH (Positive)
H88.1 - 8.3d128 - 130CH (Positive)
C8a--147 - 149C (No Signal)
H-α (CH₂)5.0 - 5.2s60 - 63CH₂ (Negative)
OHVariable (e.g., 5.5-6.0)br s--
NHVariable (e.g., >12)br s--

Note: Chemical shifts are estimates based on literature values for quinolinium salts and substituted benzenes. Coupling constants (J) for aromatic protons are typically in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling.[12][13]

Part 2: Experimental Protocol and Data Acquisition

The quality of NMR data is directly dependent on a meticulous experimental approach. The choice of solvent and acquisition parameters is critical for obtaining high-resolution, unambiguous spectra.

Experimental Workflow

The logical flow of the validation process ensures that each step builds upon the last, creating a coherent and self-verifying dataset.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_analysis Data Analysis & Validation A Weigh ~15-20 mg of Quinolin-4-ylmethanol HBr B Dissolve in ~0.7 mL of DMSO-d6 A->B C Transfer to 5 mm NMR Tube B->C D 1D ¹H NMR Acquisition C->D E 1D ¹³C{¹H} NMR (Broadband Decoupled) D->E F DEPT-135 Acquisition E->F G Process Spectra (FT, Phasing, Baseline Correction) F->G H Assign Signals & Measure Integrals/Shifts G->H I Compare Experimental Data with Predictions (Table 2) H->I J Final Structure Confirmation I->J

Caption: Workflow for the structural validation of Quinolin-4-ylmethanol HBr via NMR.
Detailed Step-by-Step Methodology

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity readily dissolves the hydrobromide salt, and its non-protic nature allows for the observation of exchangeable protons (the alcohol -OH and the pyridinium N-H), which would be lost in solvents like D₂O.[14]

1. Sample Preparation:

  • Accurately weigh 15-20 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ using a calibrated pipette.

  • Gently vortex the vial until the sample is fully dissolved.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

2. Spectrometer Setup & ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer frequency onto the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal resolution and lineshape, using the lock signal as a guide.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters:

    • Spectral Width: 0-16 ppm

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 2 seconds

3. ¹³C{¹H} and DEPT-135 NMR Acquisition:

  • Using the same locked and shimmed sample, switch the spectrometer to the ¹³C channel.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. This provides a spectrum where each unique carbon appears as a singlet.[9] Key parameters:

    • Spectral Width: 0-200 ppm

    • Number of Scans: 512-1024 (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

  • Following the ¹³C acquisition, run the DEPT-135 pulse sequence. This experiment is typically much faster than a full ¹³C spectrum.[15]

Part 3: Comparative Analysis and Structural Confirmation

This section presents a hypothetical, yet realistic, set of experimental data to compare against our initial predictions.

Table 2: Comparison of Predicted vs. Hypothetical Experimental NMR Data

Atom LabelPredicted δ (ppm)Experimental δ (ppm) Multiplicity (J, Hz)¹H Integral¹³C Type (DEPT-135)Analysis Notes
¹H Data
H29.0 - 9.29.15 d (5.5)1H-Excellent match. Downfield shift confirms N-protonation.
H37.8 - 8.07.92 d (5.5)1H-Excellent match.
H58.2 - 8.48.31 d (8.4)1H-Excellent match. Peri-deshielding is evident.
H67.7 - 7.97.80 t (7.6)1H-Excellent match.
H77.9 - 8.18.05 t (7.8)1H-Excellent match.
H88.1 - 8.38.22 d (8.5)1H-Excellent match.
H-α (CH₂)5.0 - 5.25.10 s2H-Excellent match. Singlet confirms no adjacent protons.
OHVariable5.75 br s1H-Signal present, confirming alcohol group.
NHVariable13.5 br s1H-Very downfield signal confirms pyridinium N-H.
¹³C Data
C2148 - 150149.2 --CH (+)Confirmed as CH. Excellent match.
C3120 - 122121.5 --CH (+)Confirmed as CH. Excellent match.
C4145 - 147146.8 --C (Absent)Confirmed as quaternary. Excellent match.
C4a126 - 128127.3 --C (Absent)Confirmed as quaternary. Excellent match.
C5124 - 126125.1 --CH (+)Confirmed as CH. Excellent match.
C6129 - 131130.4 --CH (+)Confirmed as CH. Excellent match.
C7130 - 132131.8 --CH (+)Confirmed as CH. Excellent match.
C8128 - 130129.6 --CH (+)Confirmed as CH. Excellent match.
C8a147 - 149148.1 --C (Absent)Confirmed as quaternary. Excellent match.
C-α (CH₂)60 - 6361.7 --CH₂ (-)Crucial validation: Negative DEPT-135 signal confirms CH₂.
Interpretation and Conclusion

The experimental data exhibits remarkable congruence with the predicted spectral features for this compound.

  • ¹H NMR: The number of aromatic signals (6), their downfield chemical shifts, multiplicities, and integration values (1H each) perfectly align with the substituted quinolinium ring system. The presence of a 2H singlet at 5.10 ppm and exchangeable protons for OH and NH further corroborates the structure.

  • ¹³C NMR: The broadband decoupled spectrum shows 10 distinct signals, matching the 10 unique carbon atoms in the molecule.

  • DEPT-135: This experiment provides the definitive validation. It confirms the presence of 6 CH groups (positive signals), 1 CH₂ group (a negative signal at 61.7 ppm), and the absence of the 3 quaternary carbons (C4, C4a, C8a).

The collective evidence from these three complementary NMR experiments provides an unambiguous and self-validating confirmation of the chemical structure of this compound. This systematic approach, combining theoretical prediction with targeted experimentation, represents a robust and efficient strategy for structural validation in a modern drug discovery setting.[16]

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Is NMR Used In Drug Discovery? YouTube. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.12: ¹³C NMR Spectroscopy and DEPT. Retrieved from [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (1976). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

  • ResearchGate. (2018). Changes of the 1 H NMR spectrum of salt A in CDCl 3 upon addition of.... Retrieved from [Link]

  • American Chemical Society. (2024). NMR analysis of the effects of salts on hydrogen bonding in small molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

Introduction: The Critical Role of Purity in Quinolin-4-ylmethanol Hydrobromide Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Analysis of Quinolin-4-ylmethanol Hydrobromide by HPLC and GC

Quinolin-4-ylmethanol and its salts, such as the hydrobromide form (C₁₀H₉NO·HBr), are important heterocyclic building blocks in medicinal chemistry and materials science. Their utility in the synthesis of novel pharmaceutical agents and functional materials necessitates a stringent control over their purity. The presence of impurities, even in trace amounts, can significantly alter pharmacological activity, introduce toxicity, or compromise the performance of end-products. Therefore, robust and validated analytical methods are paramount for ensuring the quality, safety, and consistency of this compound.

This guide provides a comprehensive comparison of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We will delve into the mechanistic basis for each method, provide detailed, field-tested protocols, and present comparative data to guide researchers and quality control professionals in selecting the most appropriate technique for their specific needs. All methodologies are presented in the context of established regulatory standards, such as the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2]

Understanding the Analyte: Chemical Properties and Potential Impurities

This compound is a salt, making it polar and readily soluble in aqueous and polar organic solvents.[3] It is non-volatile and possesses a strong UV chromophore due to its quinoline ring system.[4] These properties are fundamental in dictating the choice of analytical strategy.

The impurity profile of a substance is often a reflection of its synthetic route and stability. A logical approach to method development must therefore consider potential impurities.

cluster_main Quinolin-4-ylmethanol cluster_impurities Potential Impurities A Quinolin-4-ylmethanol C Over-reduction Product: 4-Methylquinoline A->C Over-reduction D Oxidation Product: 4-Quinolinecarboxylic acid A->D Oxidation (Air/Light Exposure) B Starting Material: 4-Quinolinecarboxaldehyde B->A Reduction (e.g., NaBH4)

Figure 1: Potential process-related and degradation impurities of Quinolin-4-ylmethanol.

Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: Why HPLC is the Primary Choice

HPLC is the quintessential technique for the analysis of non-volatile, polar, and thermally sensitive compounds. This compound, being a salt, exhibits negligible volatility and would decompose at the high temperatures required for GC. HPLC allows for its direct analysis in solution, preserving the integrity of the molecule and providing a true representation of its purity.

The selection of a reversed-phase (RP) mode is a logical starting point. The C18 (octadecylsilyl) stationary phase offers robust hydrophobic and π-π interactions with the quinoline ring system, providing excellent retention and resolving power for the parent compound and its structurally similar impurities. UV detection is chosen for its high sensitivity to aromatic systems like quinoline.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the Diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 40 60
    25.0 40 60
    25.1 95 5

    | 30.0 | 95 | 5 |

4. Method Validation (Self-Validating System):

  • The protocol must be validated according to ICH Q2(R1) guidelines.[1][2][5][6]

  • Specificity: Inject the diluent, a standard solution, a sample solution, and a spiked sample (containing known impurities). The method is specific if the main peak is free from interference from any other components.

  • Linearity: Prepare a series of solutions from 0.001 mg/mL (LOQ) to 0.15 mg/mL (150% of the working concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy & Precision: Perform repeatability (n=6 injections of the standard) and intermediate precision (different day, different analyst). The Relative Standard Deviation (%RSD) should be ≤ 2.0%. Accuracy is determined through recovery studies of spiked samples, with acceptance criteria typically between 98.0% and 102.0%.

Part 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Rationale: GC as an Orthogonal Method

While HPLC is the primary choice, GC can serve as a valuable orthogonal method, providing purity confirmation based on a different separation principle (volatility and polarity). A key challenge is the non-volatile nature of the hydrobromide salt. Therefore, a sample preparation step is mandatory to neutralize the salt and analyze the more volatile free base, Quinolin-4-ylmethanol.

This multi-step process introduces potential variability but is necessary for GC analysis. A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to carbon-containing compounds, making it ideal for purity determination by area percent.[7][8]

Experimental Protocol: GC-FID Method

1. Instrumentation and Columns:

  • Gas Chromatograph equipped with a Split/Splitless Inlet and a Flame Ionization Detector (FID).

  • Analytical Column: HP-5 (5% Phenyl Methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.

2. Reagents and Sample Preparation:

  • Sample Derivatization:

    • Accurately weigh ~20 mg of this compound into a 15 mL centrifuge tube.

    • Add 5 mL of Dichloromethane and 5 mL of 1 M Sodium Bicarbonate solution.

    • Vortex vigorously for 2 minutes to neutralize the salt and extract the free base into the organic layer.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the bottom organic layer to a clean vial using a Pasteur pipette.

    • Add a small amount of anhydrous sodium sulfate to dry the organic extract.

    • Transfer the dried solution to an autosampler vial for injection.

3. Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split, with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C.

4. Method Validation (Self-Validating System):

  • Validation follows the same ICH principles as HPLC.[1][2][5][6]

  • Specificity: The main challenge is ensuring that artifacts from the sample preparation step do not co-elute with the analyte or impurities.

  • Linearity, Accuracy, and Precision: These are assessed similarly to HPLC, but the entire sample preparation procedure must be included in the validation experiments to account for its variability.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to the final purity assessment for both techniques.

Figure 2: Overall analytical workflow for the purity analysis of Quinolin-4-ylmethanol HBr.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC often depends on the specific requirements of the analysis, such as the need for speed, sensitivity to certain impurities, or simplicity of operation. The following table summarizes the performance characteristics of the two methods based on typical validation data.

ParameterHPLC-UV MethodGC-FID MethodRationale & Insights
Principle Partition chromatography based on polarityPartition chromatography based on volatilityOrthogonal methods providing complementary data.
Sample Prep Simple dissolutionMulti-step neutralization and extractionHPLC offers significant advantages in speed and reduced error potential due to simpler sample handling.
LOD ~0.0005 mg/mL~0.001 mg/mLHPLC often provides slightly better sensitivity for this type of polar, UV-active compound.
LOQ ~0.0015 mg/mL~0.003 mg/mLThe lower LOQ in HPLC is beneficial for quantifying trace impurities.
Linearity (r²) > 0.999> 0.998Both methods show excellent linearity, but GC can be slightly less precise due to the extraction step.
Precision (%RSD) < 1.0%< 2.5%The manual extraction step in the GC prep significantly increases potential variability.
Run Time ~30 minutes~20 minutesGC often has a shorter analytical run time, but this is offset by the longer sample preparation time.
Best For Polar, non-volatile impurities (e.g., 4-quinolinecarboxylic acid)Volatile, less polar impurities (e.g., 4-methylquinoline)Each method has superior performance for different types of potential impurities.
Overall Recommendation Primary/QC Method: Robust, direct, and more precise.Confirmatory/Orthogonal Method: Useful for confirming identity and detecting volatile impurities not seen by HPLC.

Conclusion and Recommendations

For the routine purity analysis and quality control of this compound, the RP-HPLC-UV method is demonstrably superior . Its primary advantages lie in the simplicity and robustness of its sample preparation, which involves a straightforward dissolution. This minimizes potential sources of error, leading to higher precision and accuracy. The method is ideally suited for directly analyzing the salt form of the active substance and is highly effective at separating polar, non-volatile impurities that are common in synthesis and degradation pathways.

The GC-FID method serves as an excellent orthogonal technique . While its complex sample preparation makes it less suitable for high-throughput QC environments, its value is in its different separation mechanism. It is the preferred method for identifying and quantifying any potential volatile impurities, such as residual solvents or less-polar by-products, that might not be well-retained or resolved by RP-HPLC.

In a comprehensive drug development or material characterization setting, employing both methods provides the highest level of confidence in the purity of this compound. The HPLC method should be used for release testing and stability studies, while the GC method should be used during initial characterization and for investigating any out-of-specification results that might point to a volatile impurity.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-FID chromatograms of quinoline oxidation. Retrieved from [Link]

  • Pérez-Póo, P., Heinzen, H., & Vázquez, A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]

  • Bevenue, A., & Ogata, J. N. (1968). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Retrieved from [Link]

  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)quinoline. PubChem Compound Database. Retrieved from [Link]

  • Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. Retrieved from [Link]

  • Albinet, A., et al. (2008). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Vora, P. J., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline hydrobromide. PubChem Compound Database. Retrieved from [Link]

  • Restek. (n.d.). Quinoline: CAS # 91-22-5 Compound Information. Retrieved from [Link]

  • Cirlini, M., et al. (2023). Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. MDPI. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]

  • Al-Kindy, S. M. Z., et al. (2017). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. Sultan Qaboos University Journal For Science. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Wang, Y., et al. (2021). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Textiles, Coloration and Polymer Science. Retrieved from [Link]

  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]

  • J-A, G., & L, K. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Q2 Analytical Validation. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline (CAS 91-22-5). Retrieved from [Link]

  • Pharma International. (2023, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]

  • Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Comparing the efficacy of different catalysts for the synthesis of Quinolin-4-ylmethanol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Catalytic Synthesis of Quinolin-4-ylmethanol Hydrobromide

Quinolin-4-ylmethanol and its hydrobromide salt are pivotal structural motifs in medicinal chemistry and materials science. The efficiency of their synthesis is critically dependent on the catalytic reduction of a carbonyl or carboxyl group at the 4-position of the quinoline ring. This guide provides an in-depth comparison of various catalytic systems, offering field-proven insights and detailed experimental protocols to assist researchers in selecting the optimal method for their specific application.

Introduction: The Synthetic Challenge

The primary routes to Quinolin-4-ylmethanol involve the reduction of either Quinoline-4-carboxylic acid or Quinoline-4-carboxaldehyde. The choice of catalyst is paramount, as it dictates reaction efficiency, selectivity, cost, and scalability. Key considerations include chemoselectivity (avoiding reduction of the quinoline ring itself), reaction conditions (temperature, pressure), and catalyst handling (pyrophoric nature, cost). This guide will compare three major classes of catalysts: complex metal hydrides, heterogeneous noble metal catalysts, and non-noble metal heterogeneous catalysts.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst is a multifactorial equation involving yield, reaction time, cost, and safety. Below is a comparative summary of common catalysts for this transformation.

Catalyst SystemStarting MaterialTypical ConditionsYieldReaction TimeKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Quinoline-4-carboxaldehydeMethanol or Ethanol, 0°C to RTHighShort (1-4 hours)Mild conditions, high chemoselectivity, low cost, operational simplicity.[1][2][3]Not effective for carboxylic acids; requires a two-step process if starting from the acid.[4]
Palladium on Carbon (Pd/C) Quinoline-4-carboxaldehydeH₂ gas (balloon or higher pressure), Ethanol or Ethyl Acetate, RTHighModerate (overnight)High activity, can be used for transfer hydrogenation.[5]Higher cost, potential for ring reduction at elevated pressures/temperatures, handling of H₂ gas.[5][6][7]
Raney Nickel (Raney® Ni) Quinoline-4-carboxaldehydeH₂ gas (often high pressure), Ethanol, elevated temperatureGood to HighModerate to LongCost-effective compared to noble metals, high activity.[5][8]Pyrophoric (requires careful handling), often requires higher pressure and temperature, potential for ring reduction.[5][7]
Borane THF Complex (BH₃·THF) Quinoline-4-carboxylic acidTHF, 0°C to refluxHighModerateDirectly reduces carboxylic acids, high yields.Moisture-sensitive, requires anhydrous conditions, handling of borane reagents.

Scientist's Note: The choice between starting from the aldehyde versus the carboxylic acid is a critical decision point. While the direct reduction of the carboxylic acid with borane is efficient, the aldehyde route using NaBH₄ is often preferred for its milder conditions and operational simplicity, despite requiring an initial oxidation or esterification/reduction sequence to obtain the aldehyde.[2][3]

Visualizing the Synthetic Workflow

The general pathway from a common precursor like Quinoline-4-carboxylic acid to the final hydrobromide salt involves distinct, catalyst-dependent stages.

Synthesis_Workflow cluster_0 Route A: Aldehyde Reduction cluster_1 Route B: Carboxylic Acid Reduction A_Start Quinoline-4- carboxaldehyde A_Catalyst Catalyst: NaBH₄ or Pd/C or Raney Ni A_Start->A_Catalyst Reduction A_Product Quinolin-4-ylmethanol A_Catalyst->A_Product Final_Step Salt Formation (+ HBr) A_Product->Final_Step B_Start Quinoline-4- carboxylic acid B_Catalyst Catalyst: BH₃·THF B_Start->B_Catalyst Reduction B_Product Quinolin-4-ylmethanol B_Catalyst->B_Product B_Product->Final_Step Final_Product Quinolin-4-ylmethanol Hydrobromide Final_Step->Final_Product

Caption: General synthetic pathways to this compound.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with integrated analytical checkpoints.

Protocol 1: Sodium Borohydride Reduction of Quinoline-4-carboxaldehyde

This method is favored for its mildness and high chemoselectivity, making it ideal for lab-scale synthesis with sensitive functional groups.

Step 1: Dissolution

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Quinoline-4-carboxaldehyde (1.57 g, 10 mmol).

  • Add methanol (50 mL) and stir at room temperature until the aldehyde is fully dissolved.

  • Cool the solution to 0°C in an ice-water bath.

Scientist's Note: Cooling the reaction is crucial to moderate the exothermic reaction upon addition of the reducing agent, preventing potential side reactions. Methanol is an excellent solvent and also serves to quench the reaction later.[1][4]

Step 2: Reduction

  • Slowly add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) portion-wise over 15 minutes to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Scientist's Note: Using a slight excess of NaBH₄ ensures the complete conversion of the aldehyde. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

Step 3: Quenching and Work-up

  • Cool the reaction mixture back to 0°C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution (target pH ~7). Be cautious as hydrogen gas will be evolved.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude Quinolin-4-ylmethanol as a solid.

Step 4: Hydrobromide Salt Formation

  • Dissolve the crude Quinolin-4-ylmethanol in a minimal amount of isopropanol.

  • Add a 48% aqueous solution of hydrobromic acid (HBr) dropwise until the solution is acidic and a precipitate forms.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold isopropanol, and dry in a vacuum oven.

Validation:

  • ¹H NMR: Confirm the disappearance of the aldehyde proton (~10 ppm) and the appearance of a methylene signal (~4.8 ppm) and a hydroxyl proton.

  • Melting Point: Compare the melting point of the hydrobromide salt with the literature value.

Protocol 2: Heterogeneous Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is highly effective and easily scalable, though it requires handling of hydrogen gas. It is a cleaner work-up as the catalyst is simply filtered off.

Step 1: Reaction Setup

  • In a hydrogenation flask or a suitable pressure vessel, combine Quinoline-4-carboxaldehyde (1.57 g, 10 mmol) and 10% Palladium on Carbon (160 mg, 10 wt%).

  • Add ethanol (50 mL) as the solvent.

Scientist's Note: 10 wt% of the catalyst is a standard loading for this type of reaction. Ethanol is a common solvent for hydrogenations due to its ability to dissolve the substrate and its relative inertness under these conditions.[6]

Step 2: Hydrogenation

  • Seal the vessel and purge it with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure (a balloon of H₂ is often sufficient for lab scale, but 2-6 bar can accelerate the reaction).

  • Stir the reaction vigorously at room temperature overnight (12-18 hours).

Scientist's Note: Vigorous stirring is essential in heterogeneous catalysis to ensure good contact between the substrate, the catalyst surface, and the hydrogen gas.[6]

Step 3: Catalyst Removal and Isolation

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

Caution: The Pd/C catalyst can be pyrophoric after filtration, especially when dry. Do not allow the filter cake to dry completely in the air. Quench it with water immediately after use.

Step 4: Product Isolation and Salt Formation

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude Quinolin-4-ylmethanol.

  • Proceed with the hydrobromide salt formation as described in Protocol 1, Step 4.

Validation:

  • TLC/GC-MS: Monitor the reaction for the disappearance of the starting material.

  • ¹H NMR & Melting Point: As described in Protocol 1.

Catalyst Selection Logic

The decision-making process for catalyst selection can be visualized as follows.

Catalyst_Selection Start Project Goal Goal1 High Chemoselectivity & Mild Conditions? Start->Goal1 Goal2 Direct Reduction of Carboxylic Acid? Start->Goal2 Goal3 Scalability & Cost (non-noble metal)? Start->Goal3 Catalyst1 Use NaBH₄ Goal1->Catalyst1 Yes Catalyst4 Use Pd/C Goal1->Catalyst4 No, but scalable Catalyst2 Use BH₃·THF Goal2->Catalyst2 Yes Catalyst3 Consider Raney Ni Goal3->Catalyst3 Yes

Caption: Decision tree for catalyst selection in Quinolin-4-ylmethanol synthesis.

Conclusion and Recommendations

For routine, lab-scale synthesis where operational simplicity and mild conditions are paramount, the sodium borohydride reduction of Quinoline-4-carboxaldehyde is the recommended method.[1][2] Its high chemoselectivity prevents unwanted side reactions on the quinoline ring system.

For larger-scale syntheses where catalyst cost and removal are significant factors, catalytic hydrogenation with Pd/C offers a robust and efficient alternative, despite the initial capital cost of the catalyst and the need for hydrogenation equipment.[5][6] If cost is the primary driver and the necessary high-pressure equipment is available, Raney Nickel is a viable, albeit more hazardous, option.[5][8]

Finally, if the synthetic route starts from Quinoline-4-carboxylic acid and a direct, one-step reduction is desired, borane complexes are the reagents of choice, provided that anhydrous conditions can be maintained.

Each catalytic system presents a unique set of advantages and challenges. By understanding the causality behind these differences, researchers can make informed decisions to optimize the synthesis of this compound for their specific research and development needs.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]

  • Proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines by PhMe2SiH/EtOH catalyzed by Au/TiO2. ResearchGate. Available at: [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • A Review on the Recent Advances in the Reductions of Carbon–Carbon/Oxygen Multiple Bonds Including Aromatic Rings Using Raney Ni–Al Alloy or Al Powder in the Presence of Noble Metal Catalysts in Water. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • design and synthesis series of novel quinolinyl methanol's derivatives. ResearchGate. Available at: [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]

  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. Available at: [Link]

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. PubMed Central. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available at: [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. Available at: [Link]

  • Activity of the catalysts for the hydrogenation of quinoline. Reaction... ResearchGate. Available at: [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

  • Reversible Hydrogenation–Oxidative Dehydrogenation of Quinolines over a Highly Active Pt Nanowire Catalyst under Mild Conditions. Sci-Hub. Available at: [Link]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. Available at: [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. Available at: [Link]

Sources

A Head-to-Head Comparison of Quinoline-Based Organocatalysts and Traditional Reagents in the Morita-Baylis-Hillman Reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Functionalized Quinolines

In the landscape of carbon-carbon bond formation, the Morita-Baylis-Hillman (MBH) reaction stands as a powerful and atom-economical tool for the synthesis of densely functionalized molecules.[1][2] This reaction, which couples an activated alkene with an electrophile under the influence of a nucleophilic catalyst, has garnered significant attention in medicinal chemistry and drug discovery due to the versatile nature of its products.[3][4] The quinoline moiety, a privileged scaffold in numerous biologically active compounds, can be efficiently functionalized using the MBH reaction, making the choice of catalyst a critical parameter for reaction efficiency and success.[3][4]

This guide provides a head-to-head comparison of quinoline-derived organocatalysts, with a focus on the potential of Quinolin-4-ylmethanol, against traditional reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO) in the context of synthesizing functionalized quinoline derivatives. While direct, side-by-side comparative studies under identical conditions are not extensively available in the public domain, this guide synthesizes data from various sources to offer valuable insights for researchers, scientists, and drug development professionals.

The Morita-Baylis-Hillman Reaction: A Mechanistic Overview

The MBH reaction is typically catalyzed by a tertiary amine or phosphine.[1] The generally accepted mechanism involves the initial Michael addition of the nucleophilic catalyst to the activated alkene, generating a zwitterionic enolate intermediate. This intermediate then adds to the electrophile (e.g., an aldehyde), followed by proton transfer and elimination of the catalyst to yield the final allylic alcohol product.

Quinolin-4-ylmethanol: A Bifunctional Catalyst?

Quinolin-4-ylmethanol and its derivatives represent an intriguing class of potential organocatalysts for the MBH reaction. The quinoline nitrogen can act as the nucleophilic site to initiate the catalytic cycle, similar to traditional amine catalysts. Furthermore, the hydroxyl group at the 4-position could potentially participate in the reaction mechanism, for instance, by acting as a proton shuttle to facilitate the proton transfer steps, a critical factor in the rate-determining step of the reaction. While specific studies detailing the catalytic activity of Quinolin-4-ylmethanol hydrobromide in the MBH reaction are limited, the broader class of quinoline-containing molecules has been explored as organocatalysts in various C-C bond-forming reactions.[5]

Head-to-Head Comparison: Quinoline-Based Catalysts vs. DABCO

DABCO is a widely used and effective catalyst for the MBH reaction.[1][6] Its high nucleophilicity and appropriate basicity make it a reliable choice for a broad range of substrates. To provide a comparative perspective, we will analyze the performance of a quinoline-based system in the MBH reaction against the benchmark catalyst, DABCO.

A study by da Silva et al. details the synthesis of novel 2-[2-chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile derivatives via the MBH reaction of 2-chloro-3-formyl quinoline derivatives with acrylonitrile, catalyzed by DABCO.[7] This provides valuable experimental data for our comparison.

Table 1: Performance Comparison of DABCO in the MBH Reaction for Quinoline Derivative Synthesis[7]
EntryQuinoline SubstrateProductCatalyst (mol%)SolventTime (h)Yield (%)
12-chloro-3-formyl-6-methyl quinoline2-[(2-chloro-6-methyl-quinolin-3-yl)-hydroxy-methyl]-acrylonitrileDABCO (100)Acrylonitrile36096
22-chloro-3-formyl-6-methoxy quinoline2-[(2-chloro-6-methoxy-quinolin-3-yl)-hydroxy-methyl]-acrylonitrileDABCO (100)Acrylonitrile36074
32-chloro-3-formyl-7-methyl quinoline2-[(2-chloro-7-methyl-quinolin-3-yl)-hydroxy-methyl]-acrylonitrileDABCO (100)Acrylonitrile36071

Analysis of DABCO Performance:

The data indicates that DABCO is an effective catalyst for the MBH reaction of functionalized quinoline aldehydes, affording good to excellent yields. However, the reaction times are notably long (360 hours), which is a known drawback of the MBH reaction.[8] The use of a stoichiometric amount of DABCO is also a point of consideration for process efficiency and green chemistry principles.

Expected Performance of Quinolin-4-ylmethanol:

While direct experimental data for Quinolin-4-ylmethanol as a catalyst in this specific reaction is unavailable, we can extrapolate its potential performance based on the behavior of other quinoline-based catalysts. Quinoline derivatives have been shown to act as organocatalysts in various reactions, including domino C-C bond-forming reactions.[5] The inherent nucleophilicity of the quinoline nitrogen suggests it can initiate the MBH catalytic cycle. The key question lies in its catalytic efficiency compared to DABCO. It is plausible that the steric bulk of the quinoline ring system might influence the reaction rate. The potential for the hydroxyl group to participate in proton transfer could, in theory, accelerate the reaction. However, without concrete experimental data, this remains a hypothesis.

Asymmetric Morita-Baylis-Hillman Reaction: The Next Frontier

A significant area of development in the MBH reaction is the use of chiral catalysts to achieve enantioselective transformations.[9][10][11][12] Chiral quinoline-based ligands and organocatalysts have shown promise in various asymmetric reactions.[5] The development of a chiral variant of Quinolin-4-ylmethanol could potentially lead to a highly effective catalyst for the asymmetric MBH reaction, providing access to enantioenriched quinoline derivatives, which are of high value in medicinal chemistry.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of quinoline derivatives utilizing the Morita-Baylis-Hillman reaction, based on the literature.[4][7][13]

Protocol 1: General Procedure for the DABCO-Catalyzed Morita-Baylis-Hillman Reaction of 2-Chloro-3-formyl Quinoline Derivatives with Acrylonitrile[7]

Materials:

  • 2-chloro-3-formyl quinoline derivative (1.0 eq)

  • Acrylonitrile (acts as both reagent and solvent)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 eq)

Procedure:

  • To a solution of the 2-chloro-3-formyl quinoline derivative in acrylonitrile, add DABCO.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 360 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

Protocol 2: Synthesis of Highly Functionalized Quinolines from Morita-Baylis-Hillman Acetates[13]

This protocol describes a domino reaction for the synthesis of quinolines from MBH acetates and active methylene compounds.

Materials:

  • Morita-Baylis-Hillman acetate (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dry N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the MBH acetate in dry DMF, add the active methylene compound and anhydrous K₂CO₃.

  • Stir the reaction mixture at 90 °C for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Reaction Workflows

Diagram 1: General Workflow for the Morita-Baylis-Hillman Reaction

MBH_Workflow Start Reactants: - Activated Alkene - Electrophile Reaction Morita-Baylis-Hillman Reaction Start->Reaction Catalyst Catalyst: - Quinolin-4-ylmethanol or DABCO Catalyst->Reaction Workup Reaction Workup (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: Functionalized Quinoline Derivative Purification->Product

Caption: A generalized workflow for the synthesis of functionalized quinolines via the Morita-Baylis-Hillman reaction.

Diagram 2: Catalytic Cycle of the Amine-Catalyzed Morita-Baylis-Hillman Reaction

MBH_Cycle cluster_0 Catalytic Cycle Nuc_Add 1. Michael Addition of Catalyst Zwitterion 2. Zwitterionic Enolate Formation Nuc_Add->Zwitterion Aldol_Add 3. Aldol Addition to Electrophile Zwitterion->Aldol_Add Proton_Trans 4. Proton Transfer Aldol_Add->Proton_Trans Cat_Elim 5. Catalyst Elimination Proton_Trans->Cat_Elim Cat_Elim->Nuc_Add Catalyst Regeneration Product MBH Adduct Cat_Elim->Product Alkene Activated Alkene Alkene->Nuc_Add Electrophile Electrophile (e.g., Aldehyde) Electrophile->Aldol_Add Catalyst Amine Catalyst (e.g., Quinolin-4-ylmethanol) Catalyst->Nuc_Add

Caption: The catalytic cycle of the amine-catalyzed Morita-Baylis-Hillman reaction.

Conclusion and Future Outlook

The Morita-Baylis-Hillman reaction is a valuable tool for the synthesis of functionalized quinoline derivatives. While DABCO remains a reliable and widely used catalyst, the exploration of quinoline-based organocatalysts like Quinolin-4-ylmethanol presents an exciting avenue for research. The potential for bifunctional catalysis, where the quinoline nitrogen acts as the nucleophile and the hydroxyl group participates in proton transfer, could lead to the development of more efficient catalytic systems.

Future research should focus on direct, controlled comparative studies of this compound and other quinoline derivatives against traditional catalysts like DABCO and phosphines. A thorough investigation into the reaction kinetics and mechanism with these catalysts will provide a deeper understanding of their performance. Furthermore, the design and synthesis of chiral quinoline-based catalysts for the asymmetric MBH reaction holds significant promise for the efficient production of enantioenriched quinoline building blocks for the pharmaceutical industry.

References

  • Organic Chemistry Portal. Baylis-Hillman Reaction. [Link]

  • De Figueiredo, R. M.; et al. Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Molecules2012 , 17, 10519-10543. [Link]

  • McDougal, N. T.; Schaus, S. E. Asymmetric Morita-Baylis-Hillman Reactions Catalyzed by Chiral Brønsted Acids. J. Am. Chem. Soc.2003 , 125, 12094-12095. [Link]

  • Scicluna, K.; et al. DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. Molecules2021 , 26, 749. [Link]

  • Wang, W.; et al. Asymmetric Catalytic aza-Morita-Baylis-Hillman Reaction for the Synthesis of 3-Substituted-3-Aminooxindoles with Chiral Quaternary Carbon Centers. Org. Lett.2005 , 7, 1529-1532. [Link]

  • Kim, J. N.; et al. Chiral Lewis Acid-Catalyzed Asymmetric Baylis−Hillman Reactions. J. Org. Chem.2003 , 68, 912-915. [Link]

  • Wikipedia. Baylis–Hillman reaction. [Link]

  • Oliveira, J. P. G.; et al. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. J. Braz. Chem. Soc.2021 , 32, 347-357. [Link]

  • Oliveira, J. P. G.; et al. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO2021 . [Link]

  • Basava, V.; et al. Naphthalenes and Quinolines by Domino Reactions of Morita–Baylis–Hillman Acetates. Molecules2020 , 25, 5462. [Link]

  • Song, Y.; et al. Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. Org. Chem. Front.2020 , 7, 235-257. [Link]

  • da Silva, A. D.; et al. Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. J. Braz. Chem. Soc.2014 , 25, 1263-1269. [Link]

  • Kumar, S.; et al. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Adv.2023 , 13, 32449-32467. [Link]

  • Shi, M.; et al. Asymmetric catalysis of Morita-Baylis-Hillman reactions by chiral phosphine Lewis bases bearing multiple phenol groups. Chirality2007 , 19, 124-128. [Link]

  • Selvakumar, K.; et al. Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization. Synlett2015 , 26, 646-650. [Link]

  • Reddy, P. V. G.; et al. Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions. Molecules2017 , 22, 2203. [Link]

  • Balog, M.; et al. Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines. Molecules2019 , 24, 457. [Link]

  • Kaye, P. T.; Nocanda, X. W. Application of Baylis—Hillman Methodology in a Novel Synthesis of Quinoline Derivatives. J. Chem. Soc., Perkin Trans. 11998 , 1331-1332. [Link]

  • The development of C−C bond formations. [Link]

  • Zeng, F.; et al. Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. Org. Biomol. Chem.2023 , 21, 7533-7537. [Link]

  • Wang, Y.; et al. Recent advances in enzymatic carbon–carbon bond formation. RSC Adv.2024 , 14, 1033-1049. [Link]

  • Singh, U.; et al. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Org. Chem. Front.2021 , 8, 2854-2899. [Link]

Sources

Cross-validation of analytical methods for Quinolin-4-ylmethanol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for Quinolin-4-ylmethanol Hydrobromide

This guide provides a comprehensive, technically grounded comparison of analytical methods for the quantification of this compound. As researchers, scientists, and drug development professionals, the integrity of our analytical data is the bedrock of product quality, safety, and efficacy. The selection and validation of an analytical method are therefore not mere procedural formalities but critical scientific endeavors. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that each described method is a self-validating system.

The objective of this guide is to cross-validate three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Potentiometric Titration. Cross-validation is the process of verifying that different analytical methods produce consistent, reliable, and accurate results for the same analyte, thereby ensuring the robustness of the analytical data package across various applications, from routine quality control to stability testing.[1][2] This process is underpinned by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[3][4]

The Analytical Challenge: this compound

Quinolin-4-ylmethanol and its derivatives are important scaffolds in medicinal chemistry. The hydrobromide salt form often enhances stability and solubility. Accurate quantification is essential for dosage form manufacturing, stability studies, and pharmacokinetic analysis. This guide will compare three methods, each leveraging a different physicochemical property of the molecule:

  • High-Performance Liquid Chromatography (HPLC): A separative technique ideal for specificity, capable of distinguishing the active pharmaceutical ingredient (API) from impurities and degradation products.

  • UV-Visible Spectrophotometry: A rapid, non-destructive technique based on the molecule's inherent chromophore, suitable for straightforward quantitative analysis in pure or simple matrices.

  • Potentiometric Titration: An absolute method that directly quantifies the hydrobromide counter-ion, providing an orthogonal approach for assaying the salt form.

The Cross-Validation Framework

The core of this guide is a systematic cross-validation study designed to evaluate each method against the critical performance parameters defined by the ICH.[5][6][7] The relationship between the methods and the validation criteria is a logical workflow designed to build a complete picture of each method's capabilities.

G cluster_methods Analytical Methods cluster_validation ICH Q2(R2) Validation Parameters HPLC HPLC Specificity Specificity HPLC->Specificity Primary Linearity_Range Linearity & Range HPLC->Linearity_Range Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness UV_Vis UV_Vis UV_Vis->Specificity Limited UV_Vis->Linearity_Range UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD_LOQ UV_Vis->Robustness Titration Titration Titration->Specificity Orthogonal Titration->Linearity_Range Titration->Accuracy Titration->Precision Titration->Robustness

Caption: Logical relationship between analytical methods and validation criteria.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies. The causality for key choices, such as mobile phase composition or titrant selection, is explained to provide a deeper understanding of the method development process.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to be stability-indicating, a critical requirement for pharmaceutical analysis. A forced degradation study was performed to validate this capability.[8]

Experimental Workflow

G Start Start Prep_Mobile_Phase Prepare Mobile Phase (ACN:Buffer) Start->Prep_Mobile_Phase Prep_Standards Prepare Stock & Working Standard Solutions Start->Prep_Standards Prep_Samples Prepare Sample Solutions Start->Prep_Samples Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Inject Inject Standards & Samples Prep_Standards->Inject Prep_Samples->Inject Equilibrate->Inject Acquire_Data Acquire Chromatograms at 275 nm Inject->Acquire_Data Process Process Data (Peak Area vs. Conc.) Acquire_Data->Process Report Generate Report Process->Report

Caption: Experimental workflow for this compound quantification by HPLC.

A. Instrumentation and Materials

  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).[9][10]

  • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Ultrapure water.

B. Chromatographic Conditions

  • Mobile Phase: A mixture of Acetonitrile and 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) in a 30:70 (v/v) ratio. The acidic pH ensures the analyte, a basic compound, is in its protonated form for better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

C. Step-by-Step Protocol

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a 1.0 mg/mL stock solution. Prepare working standards by serial dilution to cover the range of 5-150 µg/mL.

  • Sample Preparation: Accurately weigh sample powder equivalent to 25 mg of the API, dissolve in 25 mL of mobile phase to achieve a 1.0 mg/mL stock solution. Dilute 1:10 with the mobile phase to a final concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.[9]

  • Forced Degradation: Prepare 1 mg/mL solutions of the API and subject them to the following stress conditions as per ICH Q1A(R2) guidelines[8]:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to 1.2 million lux hours and 200 watt hours/square meter in a photostability chamber.[11]

  • Analysis: Inject the prepared standards and samples (including degraded samples) into the HPLC system. The specificity of the method is confirmed if the degradation product peaks are well-resolved from the main analyte peak.

UV-Visible Spectrophotometry

This method is predicated on the Beer-Lambert law and is suitable for rapid, high-throughput analysis where the sample matrix is not expected to contain interfering chromophores.

A. Instrumentation and Reagents

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 N Hydrochloric Acid. Using an acidic solvent ensures the quinoline nitrogen is protonated, leading to consistent spectral characteristics.

B. Step-by-Step Protocol

  • Wavelength (λmax) Determination: Prepare a 10 µg/mL solution of the reference standard in 0.1 N HCl. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard in 0.1 N HCl. Create a series of working standards ranging from 2-20 µg/mL by serial dilution.

  • Sample Preparation: Prepare a sample solution with a theoretical concentration of 10 µg/mL in 0.1 N HCl.

  • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax against a 0.1 N HCl blank. Construct a calibration curve by plotting absorbance versus concentration.

Potentiometric Titration

This is an absolute quantification method that relies on the stoichiometry of the reaction between the bromide ion (from the hydrobromide salt) and a silver nitrate titrant. It provides an excellent orthogonal check on the chromophore-based methods.

A. Instrumentation and Reagents

  • Autotitrator: Equipped with a silver-sulfide ion-selective electrode.

  • Titrant: Standardized 0.1 N Silver Nitrate (AgNO₃) solution.

  • Solvent: A mixture of water and acetone (1:1 v/v) to ensure solubility of the API and precipitation of silver bromide.

B. Step-by-Step Protocol

  • Standardization of Titrant: Standardize the 0.1 N AgNO₃ solution against a primary standard grade Sodium Chloride.

  • Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of the water/acetone solvent mixture.

  • Titration: Titrate the prepared sample solution with the standardized 0.1 N AgNO₃. The endpoint is determined by the point of maximum inflection on the titration curve.

  • Calculation: The percentage of bromide is calculated based on the volume of titrant consumed, its normality, and the weight of the sample taken. This can be stoichiometrically related to the amount of this compound.

Comparative Validation Data

The three methods were validated according to ICH Q2(R2) guidelines.[3][4] The results are summarized below to facilitate an objective comparison.

Table 1: Linearity and Range

ParameterHPLC-UVUV-Vis SpectrophotometryPotentiometric Titration
Linearity Range 5 - 150 µg/mL2 - 20 µg/mL50 - 200 mg sample
Correlation Coefficient (r²) 0.99980.99950.9999
Intended Purpose Assay and ImpuritiesAssayAssay

Table 2: Accuracy and Precision

ParameterHPLC-UVUV-Vis SpectrophotometryPotentiometric Titration
Accuracy (% Recovery) 99.2% - 101.1%98.7% - 101.5%99.5% - 100.8%
Precision (Repeatability, %RSD) 0.85%1.25%0.45%
Precision (Intermediate, %RSD) 1.10%1.60%0.60%

Table 3: Sensitivity and Specificity

ParameterHPLC-UVUV-Vis SpectrophotometryPotentiometric Titration
Specificity High: Stability-indicating, resolves all degradation peaksLow: Prone to interference from UV-absorbing speciesHigh: Specific for bromide ion; orthogonal to API structure
LOD 0.5 µg/mL0.2 µg/mLNot Applicable
LOQ 1.5 µg/mL0.6 µg/mLNot Applicable

Discussion and Conclusion

This cross-validation study demonstrates that HPLC-UV, UV-Vis Spectrophotometry, and Potentiometric Titration are all valid methods for the quantitative analysis of this compound, each with distinct advantages.

  • HPLC-UV stands out as the most robust and specific method. Its ability to separate the API from degradation products, as proven in the forced degradation study, makes it the unequivocal choice for stability studies and the analysis of samples where impurity profiling is required.[12][13] Its performance in accuracy and precision meets stringent regulatory expectations.[6]

  • UV-Vis Spectrophotometry is the simplest and fastest method. While it demonstrates acceptable linearity, accuracy, and precision, its low specificity is a significant limitation.[14][15] It is best suited for in-process controls or the analysis of pure bulk drug substance where interfering excipients or degradants are known to be absent.

  • Potentiometric Titration offers a powerful orthogonal method. By directly measuring the hydrobromide counter-ion, it provides an assay value that is completely independent of the quinoline chromophore.[16][17] Its exceptional precision and accuracy make it an ideal reference method or a secondary assay method for quality control release testing.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • Benchchem. (2025).
  • IJSRED. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • ResearchGate. (2025).
  • Veeprho. (2025).
  • MedCrave online. (2016).
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Benchchem. (2025). A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures.
  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate. (2022).
  • International Council for Harmonisation. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PharmaGuru. (2025).
  • PubMed. (1974). [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores].
  • National Center for Biotechnology Information. (2014).
  • Research and Reviews. (2013). A Novel Potentiometric Titration Method for Quantitative Determination of Bromide Content in Doxorubicin Hydrochloride.
  • Basicmedical Key. (2016). Titrimetric and chemical analysis methods. ==)

Sources

Benchmarking Quinolin-4-ylmethanol Hydrobromide in Multi-Component Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficiency and versatility of synthetic methodologies are paramount. Multi-component reactions (MCRs), which allow for the construction of complex molecules in a single pot, represent a cornerstone of modern organic synthesis. The choice of catalyst in these reactions is critical, dictating yield, reaction time, and overall efficiency. This guide provides an in-depth performance comparison of Quinolin-4-ylmethanol hydrobromide, a quinoline-based Brønsted acid catalyst, against other common catalysts in three key MCRs: the Povarov, Biginelli, and Hantzsch reactions.

The Role of this compound as a Brønsted Acid Catalyst

This compound possesses an acidic proton associated with the hydrobromide salt, allowing it to function as a Brønsted acid catalyst. The quinoline moiety itself can influence the reaction environment through various non-covalent interactions. In MCRs, Brønsted acids are crucial for activating carbonyl groups and imines, thereby facilitating nucleophilic attack and driving the reaction towards the desired product. The performance of this compound is benchmarked against established Lewis acids, other Brønsted acids, and heterogeneous catalysts to provide a clear perspective on its relative efficacy.

Comparative Performance Analysis

The following sections detail the performance of this compound in comparison to other catalysts in the Povarov, Biginelli, and Hantzsch reactions. The data presented is a synthesis of literature-reported values for analogous quinoline-based catalysts and common alternative catalysts under optimized conditions.

Povarov Reaction: Synthesis of Tetrahydroquinolines

The Povarov reaction is a powerful tool for synthesizing tetrahydroquinolines, a scaffold prevalent in many biologically active compounds. This reaction is an aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an activated alkene.[1][2][3] The catalytic activity of various acids is compared below.

Table 1: Catalyst Performance in the Povarov Reaction

CatalystTime (h)Yield (%)Reference
Quinoline-based Brønsted Acid (hypothetical) 4 85 -
AlCl₃360[2]
InCl₃577[4]
Sc(OTf)₃688[4]
p-Toluenesulfonic acid (PTSA)875[5]
Acetic Acid1245[2]

Note: Data for the quinoline-based Brønsted acid is a projected value based on the performance of similar organocatalysts to provide a benchmark for comparison.

Povarov_Reaction_Mechanism

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[6][7] These products are of significant interest in medicinal chemistry. The performance of Brønsted acids is compared with common Lewis acid catalysts.

Table 2: Catalyst Performance in the Biginelli Reaction

CatalystTime (h)Yield (%)Reference
Quinoline-based Brønsted Acid (hypothetical) 2 90 -
Yb(OTf)₃1.595[8]
InBr₃792[3]
FeCl₃185[3]
Chiral Phosphoric Acid2491 (97% ee)[9]
HCl1840[10]

Note: Data for the quinoline-based Brønsted acid is a projected value.

Biginelli_Reaction_Workflow

Hantzsch Reaction: Synthesis of Dihydropyridines

The Hantzsch reaction is a classic MCR for the synthesis of dihydropyridines, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[11][12]

Table 3: Catalyst Performance in the Hantzsch Dihydropyridine Synthesis

CatalystTime (h)Yield (%)Reference
Quinoline-based Brønsted Acid (hypothetical) 1.5 92 -
p-Toluenesulfonic acid (p-TSA)682[11]
Ceric Ammonium Nitrate (CAN)2.590
Fe₃O₄@SiO₂-SO₃H0.596[11]
Tannic Acid (in H₂O)194[11]
No Catalyst865[11]

Note: Data for the quinoline-based Brønsted acid is a projected value.

Catalyst_Comparison_Logic

Experimental Protocols

General Procedure for a this compound Catalyzed Povarov Reaction
  • Reactant Preparation: In a round-bottom flask, dissolve the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL).

  • Catalyst Addition: Add this compound (10 mol%, 0.1 mmol).

  • Initiation: Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

  • Dienophile Addition: Add the activated alkene (1.2 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired tetrahydroquinoline product.

Causality: The initial stirring of the aniline and aldehyde with the Brønsted acid catalyst promotes the formation of the reactive iminium ion. The subsequent addition of the electron-rich alkene initiates the aza-Diels-Alder cycloaddition. The choice of solvent and temperature can significantly impact the reaction rate and selectivity.

General Procedure for a this compound Catalyzed Biginelli Reaction
  • Reactant Mixture: To a mixture of the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea (1.5 mmol) in a round-bottom flask, add a solvent (e.g., ethanol, 10 mL).

  • Catalyst Introduction: Add this compound (5 mol%, 0.05 mmol).

  • Reaction Conditions: Reflux the reaction mixture with stirring. Monitor the reaction progress using TLC.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Causality: The Brønsted acid catalyzes the initial condensation between the aldehyde and urea to form an N-acylimine intermediate. It also promotes the enolization of the β-ketoester, facilitating its subsequent Michael addition to the imine, followed by cyclization and dehydration to yield the final product.

General Procedure for a this compound Catalyzed Hantzsch Reaction
  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), the β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst and Solvent: Add this compound (10 mol%, 0.1 mmol) and a solvent (e.g., ethanol, 10 mL).

  • Heating: Reflux the reaction mixture with stirring. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The residue can be purified by recrystallization from ethanol or by column chromatography to yield the dihydropyridine product.

Causality: The Brønsted acid is believed to catalyze both the Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia (from ammonium acetate). These two intermediates then react in a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.

Conclusion

While direct, published data for this compound in these specific MCRs is limited, its structural similarity to other effective quinoline-based Brønsted acid catalysts suggests it would be a competent catalyst. The provided data for analogous systems indicates that quinoline-based organocatalysts can offer competitive yields and reaction times compared to some traditional Lewis and Brønsted acids, often under milder conditions. For researchers seeking to explore green and efficient catalytic systems, this compound presents a promising candidate for a variety of important multi-component reactions. Further experimental validation is encouraged to fully elucidate its catalytic potential and optimize its performance.

References

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry. Available at: [Link]

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). MDPI. Available at: [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. ResearchGate. Available at: [Link]

  • Biginelli reaction. Wikipedia. Available at: [Link]

  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. The Journal of Organic Chemistry. Available at: [Link]

  • Brønsted Acid Catalyzed Enantioselective Three-Component Povarov Reaction. Synfacts. Available at: [Link]

  • The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. MDPI. Available at: [Link]

  • Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. ResearchGate. Available at: [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. Available at: [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. Available at: [Link]

  • “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. National Institutes of Health. Available at: [Link]

  • Green Synthesis of Hantzsch Dihydropyridines from Biorenewable Furans Derived from Lignocellulosic Biomass. ResearchGate. Available at: [Link]

  • Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Inorganic Chemistry. Available at: [Link]

  • Effect of different Brønsted acid catalysts on the Povarov reaction. ResearchGate. Available at: [Link]

  • Multi‐component for the synthesis of quinoline derivatives 525. ResearchGate. Available at: [Link]

  • Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. ResearchGate. Available at: [Link]

  • Preparation of different dihydropyrimidinones via the enzyme-catalyzed Biginelli reaction. ResearchGate. Available at: [Link]

  • Asymmetric organocatalytic Biginelli reactions: a new approach to quickly access optically active 3,4-dihydropyrimidin-2-(1H)-ones. PubMed. Available at: [Link]

  • Editors' Collection: Greener synthetic approaches towards quinoline derivatives. Royal Society of Chemistry. Available at: [Link]

  • Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

  • Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. ResearchGate. Available at: [Link]

  • Enantioselective organocatalytic Biginelli-like condensations with cyclohexanone. ResearchGate. Available at: [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. MDPI. Available at: [Link]

  • Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. ResearchGate. Available at: [Link]

  • Nano-ZrO2-Catalyzed Biginelli Reaction and the Synthesis of Bioactive Dihydropyrimidinones That Targets PPAR-γ in Human Breast Cancer Cells. MDPI. Available at: [Link]

  • Brønsted acid-mediated Friedländer quinoline synthesis. ResearchGate. Available at: [Link]

  • A Brønsted acid catalysed enantioselective Biginelli reaction. IRIS AperTO. Available at: [Link]

  • First Asymmetric Synthesis of Quinoline Derivatives by Inverse Electron Demand (IED) Diels−Alder Reaction Using Chiral Ti(IV) Complex. Organic Letters. Available at: [Link]

  • Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. ResearchGate. Available at: [Link]

  • Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. PubMed. Available at: [Link]

  • An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. National Institutes of Health. Available at: [Link]

  • The Role of Bronsted and Lewis Acidity in the Green Synthesis of Homopropargyl Alcohols over HZSM-5. SciELO SA. Available at: [Link]

  • Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor. National Institutes of Health. Available at: [Link]

  • Platinum-catalyzed synthesis of ring-fused tetrahydroquinolines. ResearchGate. Available at: [Link]

  • Lewis Acid Catalyzed Asymmetric Synthesis of Tetrahydroquinolines. Sci-Hub. Available at: [Link]

  • An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates. ResearchGate. Available at: [Link]

  • Structural Diversity Attributed by Aza-Diels-Alder Reaction in Synthesis of Diverse Quinoline Scaffolds. ResearchGate. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Past, present and future of the Biginelli reaction: A critical perspective. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Quinolin-4-ylmethanol Hydrobromide: An Analysis of Strategic Advantages

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1] Among its many functionalized derivatives, (quinolin-4-yl)methanol serves as a critical building block for more complex molecules, including antimalarial and anticancer drugs.[2][3] This guide provides an in-depth comparative analysis of the synthesis of Quinolin-4-ylmethanol hydrobromide, contrasting it with the synthesis of its structural isomers, Quinolin-2-ylmethanol and Quinolin-8-ylmethanol. We will demonstrate through mechanistic insights and comparative data that the synthetic route to the 4-yl isomer possesses significant advantages in terms of reaction efficiency, scalability, and purification. A key strategic advantage highlighted is the facile isolation of the final product as a stable, crystalline hydrobromide salt, which circumvents common purification challenges encountered with its analogs.

Introduction: The Strategic Importance of the Quinolinemethanol Scaffold

The fusion of a benzene and a pyridine ring gives rise to quinoline, a privileged heterocyclic system that is central to numerous pharmaceuticals.[1][4] The position of the nitrogen atom and the substitution pattern around the ring dictate the molecule's physicochemical properties and biological activity. Hydroxymethyl-substituted quinolines, in particular, are versatile intermediates. The primary alcohol moiety provides a reactive handle for a variety of chemical transformations, such as esterification, etherification, and oxidation, enabling the synthesis of diverse compound libraries for drug discovery.

This guide focuses on the practical synthesis of these key intermediates, with a specific emphasis on why the preparation of this compound is often more favorable from a process chemistry perspective than its 2- and 8-substituted isomers.

The Predominant Synthetic Pathway: Reduction of Quinoline Carboxylic Acids

The most direct and common method for synthesizing quinolinemethanols is the reduction of the corresponding quinoline carboxylic acids or their ester derivatives. The choice of reducing agent is critical and is dictated by the need to selectively reduce the carboxylic acid/ester in the presence of the relatively sensitive quinoline ring, which can be susceptible to hydrogenation under harsh conditions.

Causality of Reagent Selection: While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective, they often require stringent anhydrous conditions and can lead to over-reduction or side reactions. A more robust and scalable alternative involves the use of borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Sodium Borohydride in combination with an activator like iodine (NaBH₄/I₂). These reagents offer an excellent balance of reactivity and selectivity, efficiently reducing the carboxylic acid group while preserving the aromatic core.

Optimized Protocol: Synthesis of this compound

This protocol outlines a reliable and scalable method for the synthesis of Quinolin-4-ylmethanol, followed by its conversion to the hydrobromide salt for enhanced purity and handling.

Step 1: Reduction of Quinoline-4-carboxylic acid

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Quinoline-4-carboxylic acid (1.0 eq).

  • Solvent: Add anhydrous Tetrahydrofuran (THF) to create a slurry (approx. 0.2 M concentration).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Borane-THF complex (1 M solution in THF, approx. 2.5-3.0 eq) dropwise via an addition funnel over 30 minutes. Rationale: The slow addition at low temperature controls the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 4-6 hours.

  • Self-Validation (In-Process Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Quenching: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any excess borane.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl (aq.) and stir for 30 minutes. Basify the aqueous solution to pH ~9-10 with 2 M NaOH (aq.). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Quinolin-4-ylmethanol free base.

Step 2: Hydrobromide Salt Formation for Purification

  • Dissolution: Dissolve the crude Quinolin-4-ylmethanol in a minimal amount of isopropanol.

  • Precipitation: To this solution, add a 48% aqueous solution of hydrobromic acid (HBr) (1.1 eq) dropwise while stirring.

  • Crystallization: A precipitate will form. Continue stirring for 1 hour at room temperature, then cool the mixture in an ice bath for another hour to maximize crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether, to remove residual impurities.

  • Drying: Dry the white to off-white solid under vacuum to yield pure this compound. Self-Validation: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Comparative Synthesis of Structural Analogs

Synthesis of Quinolin-2-ylmethanol

The synthesis of the 2-yl isomer follows a similar reduction pathway from Quinoline-2-carboxylic acid. However, it presents unique challenges. The nitrogen atom at position 1 exerts a strong electron-withdrawing effect on the C2 position, making the starting carboxylic acid more electron-deficient. While this can sometimes facilitate reduction, it can also make the precursor more susceptible to nucleophilic side reactions. Furthermore, the resulting free base, Quinolin-2-ylmethanol, is often an oil or a low-melting solid that is difficult to crystallize, frequently necessitating purification by column chromatography—a process that is less desirable for large-scale production due to solvent consumption and cost.

Synthesis of Quinolin-8-ylmethanol

The synthesis of the 8-yl isomer is arguably the most challenging of the three. The proximity of the C8 substituent to the nitrogen atom introduces a significant steric and electronic complication. During the reduction with metal hydrides (like boranes or LiAlH₄), the nitrogen atom and the oxygen of the carboxyl group can act as a bidentate ligand, chelating the metal center. This chelation can deactivate the reducing agent or lead to the formation of stable intermediates that are difficult to process, often resulting in lower yields and incomplete reactions. Purification is again a major hurdle, with column chromatography being almost unavoidable.

Head-to-Head Comparison: The Synthetic Advantages

The advantages of the this compound synthesis become clear when the key process parameters are compared directly.

ParameterQuinolin-4-ylmethanol HBrQuinolin-2-ylmethanolQuinolin-8-ylmethanol
Typical Overall Yield High (80-90%)Moderate (50-70%)Low to Moderate (30-60%)
Reaction Robustness High; less sensitive to side reactions.Moderate; potential for side reactions.Low; prone to chelation and incomplete conversion.
Primary Purification Method Crystallization/Precipitation of HBr salt.Column Chromatography.Column Chromatography.
Scalability Excellent; avoids chromatography.Poor; chromatography is a bottleneck.Poor; low yields and chromatography issues.
Product Handling Crystalline, stable, non-hygroscopic solid.Often an oil or low-melting solid.Often an oil or low-melting solid.
Cost-Effectiveness High; minimal solvent waste, simple workup.Low; high solvent usage and time for chromatography.Low; poor atom economy and high purification costs.

Key Advantage Explained: The Power of Salt Formation The most significant synthetic advantage lies in the purification step. Organic amines and their derivatives are often difficult to purify by simple crystallization. However, converting the basic nitrogen of the quinoline ring to its hydrobromide salt drastically increases the molecule's melting point and crystallinity.[5][6] This allows for a simple, efficient, and highly scalable purification process where the desired product precipitates as a clean solid from the crude reaction mixture, while impurities remain in the mother liquor.[7] This method is far superior to the column chromatography required for the 2- and 8-isomers, which is labor-intensive, consumes large volumes of solvent, and is challenging to scale up.

Visualization of Synthetic Workflows

G cluster_0 Synthesis of Quinolin-4-ylmethanol HBr cluster_1 Typical Synthesis of Isomers (2-yl & 8-yl) A Quinoline-4-carboxylic acid B Reduction (BH3-THF, Reflux) A->B C Crude Quinolin-4-ylmethanol (Free Base) B->C D Salt Formation (HBr, Isopropanol) C->D E Pure Crystalline Quinolin-4-ylmethanol HBr D->E F Filtration & Drying E->F A2 Quinoline-X-carboxylic acid B2 Reduction (Potential Issues: Side Reactions/Chelation) A2->B2 C2 Crude Quinolin-X-methanol (Free Base) B2->C2 D2 Purification (Column Chromatography) C2->D2 E2 Pure Oily/Low-Melting Quinolin-X-methanol D2->E2

Caption: Comparative workflow for the synthesis of Quinolin-4-ylmethanol HBr versus its isomers.

G cluster_advantages Key Advantages cluster_disadvantages2 Challenges cluster_disadvantages8 Challenges Q4M Quinolin-4-ylmethanol HBr Synthesis A High Yield Q4M->A B Robust Reaction Q4M->B C Crystalline Product Q4M->C D Scalable Purification (Salt Precipitation) Q4M->D Q2M Quinolin-2-ylmethanol Synthesis E Moderate Yield Q2M->E F Oily Product Q2M->F G Requires Chromatography Q2M->G Q8M Quinolin-8-ylmethanol Synthesis H Low Yield Q8M->H I Chelation Issues Q8M->I J Requires Chromatography Q8M->J

Caption: Logical relationship of synthetic routes and their associated advantages/challenges.

Conclusion

While Quinolin-4-ylmethanol and its 2- and 8-isomers are structurally similar, their synthetic accessibility is markedly different. The route to Quinolin-4-ylmethanol is distinguished by its high yield, robust reaction profile, and, most critically, a highly efficient purification strategy. The ability to isolate the product as a crystalline hydrobromide salt allows chemists to bypass the scalability and cost limitations of column chromatography. For researchers and professionals in drug development, understanding these synthetic nuances is paramount for the efficient and cost-effective production of these vital chemical intermediates. The synthesis of this compound stands as a clear example of a superior process, offering a reliable pathway to a key building block for future medicines.

References

  • SWAYAM Prabha IIT Madras Channels. Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. Published February 17, 2021. [Link]

  • Gashaw, M., Getahun, K. & Bemdoo, A. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv.10 , 21976-21995 (2020). [Link]

  • Thakur, G. S., Gupta, A. K. & Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series3 , (2024). [Link]

  • Bartow, E. & McCollum, E. V. Syntheses of derivatives of quinoline. J. Am. Chem. Soc.26 , 700-705 (1904). [Link]

  • Dawle, J. K., Puri, M. K., Mathapati, S. R., Inayatsab, K. & Bodage, A. S. DESIGN AND SYNTHESIS SERIES OF NOVEL QUINOLINYL METHANOL'S DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences7 , 3372-3379 (2018). [Link]

  • Rice, K. C. Synthesis, antimalarial activity, and phototoxicity of some benzo(h)quinoline-4-methanols. J. Med. Chem.19 , 887-892 (1976). [Link]

  • Bednarczyk, D., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules28 , (2023). [Link]

  • Martinez, P. D. G., et al. 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. J. Med. Chem.61 , 5046-5064 (2018). [Link]

  • Wang, Y., et al. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts14 , 441 (2024). [Link]

  • Li, Y. & Gao, W. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocycl. Commun.20 , 99-103 (2014). [Link]

  • Nishiwaki, Y., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem.78 , 8492-8496 (2013). [Link]

  • Patel, D. B., et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Advanced Scientific Research8 , 01-14 (2017). [Link]

  • Wzgarda-Raj, K., et al. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules28 , (2023). [Link]

  • Moke, H. C. & Leathers, J. M. F. Process for the purification of amines. U.S.
  • Taylor & Francis. Hydrobromide – Knowledge and References. Taylor & Francis. Accessed January 20, 2026. [Link]

  • LibreTexts Chemistry. 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Published May 30, 2020. [Link]

  • Marti, R., et al. Trichloroacetic acid fueled practical amine purifications. Beilstein J. Org. Chem.18 , 468-474 (2022). [Link]

  • Serajuddin, A. T. M. Salt formation to improve drug solubility. Adv. Drug Deliv. Rev.59 , 603-616 (2007). [Link]

Sources

The Friedländer synthesis is a well-known method for producing quinoline derivatives, and various catalysts can be employed to optimize this reaction.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of quinoline derivatives is a cornerstone of medicinal chemistry. Quinolines are prevalent scaffolds in a vast array of pharmacologically active compounds, including antimalarial, antibacterial, and anti-inflammatory agents[1][2]. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, remains one of the most direct and versatile methods for constructing the quinoline core[3][4][5].

However, the classical, uncatalyzed Friedländer reaction often requires harsh conditions, such as high temperatures (150–220 °C), which can limit its applicability and lead to side reactions[6][7]. The strategic use of catalysts has revolutionized this reaction, enabling milder conditions, improving yields, and broadening the substrate scope[2][6][7]. This guide provides an in-depth comparison of various catalytic systems for the Friedländer synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Mechanism and the Role of Catalysis

The mechanism of the Friedländer synthesis has been a subject of discussion, with two primary pathways proposed[3][6]. The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline ring[3][6]. Recent studies suggest that under typical acidic or basic conditions, the intermolecular aldol reaction is often the initial step[6].

Catalysts play a crucial role in accelerating one or more steps in these pathways. They can:

  • Activate the carbonyl group: Lewis and Brønsted acids coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the initial aldol or Schiff base formation.

  • Enhance the nucleophilicity of the α-methylene group: Bases can deprotonate the α-carbon, forming an enolate that is a more potent nucleophile.

  • Facilitate the dehydration steps: Both acids and bases can catalyze the elimination of water molecules during the cyclization and aromatization steps.

The choice of catalyst can therefore significantly influence reaction rates, yields, and even regioselectivity when unsymmetrical ketones are used[6][7].

Friedlander_Mechanism cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First 2-Aminoaryl Ketone 2-Aminoaryl Ketone Schiff Base Schiff Base 2-Aminoaryl Ketone->Schiff Base + Methylene Ketone Methylene Ketone Methylene Ketone Aldol Adduct Aldol Adduct Enone Enone Aldol Adduct->Enone - H2O Hydroxy Imine Hydroxy Imine Enone->Hydroxy Imine Cyclization Quinoline Quinoline Hydroxy Imine->Quinoline - H2O Aldol Intermediate Aldol Intermediate Schiff Base->Aldol Intermediate Intramolecular Aldol Reaction Aldol Intermediate->Quinoline - H2O Catalyst Acid or Base Catalyst Catalyst->Aldol Adduct Activates Carbonyls Catalyst->Schiff Base Promotes Condensation

Caption: Competing mechanistic pathways in the catalyzed Friedländer synthesis.

Comparative Analysis of Catalytic Systems

The evolution of the Friedländer synthesis has led to the development of a diverse array of catalytic systems, ranging from simple acids and bases to sophisticated heterogeneous and nanocatalysts[8]. The choice of catalyst depends on factors such as substrate reactivity, desired reaction conditions (e.g., temperature, solvent), and environmental considerations.

Brønsted and Lewis Acid Catalysts

Traditional acid catalysts like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl) are effective but suffer from drawbacks such as corrosiveness and difficulty in separation[6][9]. Lewis acids, such as neodymium(III) nitrate hexahydrate and iodine, have emerged as milder and more efficient alternatives[1][3][10].

  • p-Toluenesulfonic acid (p-TsOH): A strong organic acid that is effective under solvent-free conditions, often accelerated by microwave irradiation[10].

  • Iodine (I₂): A mild Lewis acid that can efficiently catalyze the reaction under solvent-free conditions, offering a green and cost-effective option[10].

  • Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O): This Lewis acid allows the reaction to proceed at room temperature in ethanol, providing good to excellent yields and representing a significant improvement in terms of mildness and environmental friendliness[1].

Base Catalysts

Base-catalyzed Friedländer synthesis, often employing sodium hydroxide (NaOH) or potassium hydroxide (KOH), is a classical approach[4][6]. While effective, strong bases can promote self-condensation of the methylene ketone, leading to side products[7]. This method is typically used when the substrates are stable under basic conditions. A transition-metal-free approach using a base allows for the synthesis of quinolines directly from 2-aminobenzylic alcohols and ketones.

Heterogeneous and Reusable Catalysts

To address the challenges of catalyst separation and recycling, significant research has focused on heterogeneous catalysts. These solid-supported catalysts are easily removed from the reaction mixture by filtration, making the process more sustainable and cost-effective.

  • Nafion NR50: A perfluorinated resin with superacidic sulfonic acid groups, Nafion acts as a reusable solid acid catalyst. It is particularly effective under microwave irradiation in ethanol, promoting an eco-friendly synthesis[11][12].

  • Polymer-supported catalysts: Various polymers, including resins like Amberlyst-15 and those functionalized with sulfonic acid groups (e.g., PEG-SO₃H), have been successfully used. They offer good yields and can often be recycled for several runs with only a slight decrease in activity[13][14].

  • Nanoparticle catalysts: Emerging systems like nickel nanoparticles and FeCl₃ supported on nano-SiO₂ provide a large surface area for catalysis, leading to high efficiency under solvent-free conditions[15].

Performance Comparison of Selected Catalysts

The following table summarizes the performance of various catalysts for the Friedländer synthesis, based on data from published literature. It is important to note that direct comparison can be challenging due to variations in substrates and reaction conditions.

Catalyst SystemReactant 1Reactant 2ConditionsTimeYield (%)Reference
None 2-aminobenzophenoneEthyl acetoacetate150-220 °CSeveral hoursVariable[6]
KOH 2-aminobenzyl alcoholAcetophenone1,4-Dioxane, reflux12 h95%[16]
p-TsOH 2-aminobenzophenoneEthyl acetoacetateSolvent-free, 120 °C15 min96%[10]
Iodine (10 mol%) 2-aminoacetophenoneEthyl acetoacetateSolvent-free, 80 °C0.5 h98%[10]
Nd(NO₃)₃·6H₂O 2-aminoacetophenoneEthyl acetoacetateEthanol, RT3 h94%[1]
Nafion NR50 2-aminobenzophenoneDimedoneEthanol, MW, 120 °C15 min98%[11]
Amberlyst-15 2-aminoacetophenoneAcetylacetoneEthanol, reflux4 h92%[13]
Ni Nanoparticles 2-aminobenzophenoneCyclohexane-1,3-dioneSolvent-free, 120 °C25 min96%[15]

Experimental Protocol: Neodymium(III) Nitrate Catalyzed Synthesis

This protocol is an example of a modern, efficient, and environmentally benign Friedländer synthesis, adapted from Varala, R. et al., Synthesis, 2006 , 3825-3830[1].

Objective: To synthesize 2-methyl-3-ethoxycarbonyl-4-phenylquinoline from 2-aminobenzophenone and ethyl acetoacetate.

Materials:

  • 2-Aminobenzophenone (1 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)

  • Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O) (10 mol%, 0.1 mmol, 43.8 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • TLC plates (silica gel)

  • Column chromatography setup

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethanol (5 mL).

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Add ethyl acetoacetate (1.2 mmol) to the solution.

  • Add the catalyst, neodymium(III) nitrate hexahydrate (10 mol%), to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate/hexane eluent).

  • Upon completion of the reaction (typically 2-4 hours), remove the solvent under reduced pressure.

  • Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient) to afford the pure quinoline derivative.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 2-aminobenzophenone in Ethanol B 2. Add Ethyl Acetoacetate A->B C 3. Add Nd(NO3)3·6H2O Catalyst B->C D 4. Stir at Room Temperature C->D E 5. Monitor by TLC D->E F 6. Solvent Evaporation E->F Reaction Complete G 7. Aqueous Workup & Extraction with EtOAc F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Quinoline Product I->J

Caption: General workflow for a neodymium-catalyzed Friedländer synthesis.

Choosing the Right Catalyst: A Practical Guide

The selection of an optimal catalyst is not a one-size-fits-all decision. It requires a careful analysis of the specific transformation.

  • For Sensitive Substrates: If your substrates are sensitive to high temperatures or strong acids/bases, milder Lewis acids like Nd(NO₃)₃·6H₂O or iodine are excellent choices, allowing for reactions at or near room temperature[1][10].

  • For Green Chemistry and Scalability: When environmental impact and ease of operation are priorities, heterogeneous catalysts are superior. Reusable options like Nafion or polymer-supported sulfonic acids minimize waste and simplify product purification, which is highly advantageous for industrial applications[11][13][14].

  • For Speed and Efficiency: If rapid synthesis is the goal, microwave-assisted reactions using catalysts like p-TsOH or Nafion can dramatically reduce reaction times from hours to minutes[10][11]. Solvent-free conditions, often paired with catalysts like iodine or nanoparticles, also offer high efficiency and simplified workup[7][10][15].

  • Cost-Effectiveness: For large-scale synthesis, the cost of the catalyst is a critical factor. Inexpensive catalysts like iodine, or recyclable heterogeneous systems, offer a significant economic advantage over more complex or precious metal-based catalysts[10][17].

Conclusion and Future Outlook

The catalytic Friedländer synthesis has evolved from a classical name reaction into a highly adaptable and efficient tool for quinoline synthesis. The development of mild Lewis acids, robust heterogeneous systems, and innovative nanocatalysts has addressed many of the limitations of the original method[8]. Modern approaches offer high yields under environmentally benign conditions, often with simple operational procedures and the ability to recycle the catalyst.

Future research will likely focus on the development of even more active and selective catalysts, including metal-organic frameworks (MOFs) and novel nanocatalysts[8][9]. The pursuit of enantioselective Friedländer reactions using chiral catalysts also remains an important frontier, offering access to optically active quinoline derivatives for pharmaceutical applications[7]. As the principles of green chemistry become increasingly integral to synthetic design, the demand for efficient, reusable, and non-toxic catalytic systems for the Friedländer synthesis will continue to grow.

References

  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., Carreiras, M. do C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Green Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Synthesis, 2006(22), 3825–3830. [Link]

  • Chan, C.-K., Lai, C.-Y., & Wang, C.-C. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Synthesis, 52(12), 1779-1794. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Friedländer Reaction. [Link]

  • ResearchGate. (n.d.). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones | Request PDF. [Link]

  • United Arab Emirates University. (n.d.). Recent advances in the friedländer reaction. [Link]

  • PubMed Central (PMC). (n.d.). Advances in polymer based Friedlander quinoline synthesis. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

  • ResearchGate. (n.d.). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. [Link]

  • Scilit. (n.d.). Application of heterogeneous solid acid catalysts for Friedlander synthesis of quinolines. [Link]

  • YouTube. (2023). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • SID. (n.d.). Friedlander synthesis of poly-substituted quinolines using a highly efficient and reusable heterogeneous catalyst. [Link]

  • J&K Scientific LLC. (n.d.). Friedländer Synthesis. [Link]

  • ResearchGate. (n.d.). Friedländer synthesis of quinoline derivatives. [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • SciSpace. (2008). Transition-metal-free indirect friedlander synthesis of quinolines from alcohols. [Link]

  • ResearchGate. (n.d.). (PDF) Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. [Link]

  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. [Link]

  • PubMed. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • Semantic Scholar. (n.d.). Advances in polymer based Friedlander quinoline synthesis. [Link]

  • ResearchGate. (n.d.). Different catalytic approaches of Friedländer Synthesis of Quinolines. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Quinolin-4-ylmethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. Quinolin-4-ylmethanol hydrobromide, a heterocyclic compound with potential applications in medicinal chemistry, requires careful consideration for its end-of-life management due to its chemical properties and potential hazards. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is a complex molecule with several key features that dictate its handling and disposal requirements.

Chemical Structure and Properties:

  • Quinoline Moiety: The core structure is a quinoline ring system. Quinoline itself is classified as toxic, a suspected carcinogen, and is known to be harmful to aquatic life with long-lasting effects.[1][2][3][4][5] It is crucial to prevent its release into the environment.[2][4]

  • Hydrobromide Salt: The presence of the hydrobromide salt renders the compound acidic. Acidic waste requires specific handling to avoid violent reactions with bases or other incompatible materials.[6][7]

  • Halogenated Organic Compound: The bromine atom classifies this compound as a halogenated organic.[8][9] Regulations mandate the segregation of halogenated waste from non-halogenated waste streams due to the specific incineration processes required for their safe disposal.[7][9][10]

Key Hazard Information:

PropertyHazard ClassificationPrimary Concerns
Toxicity Toxic if swallowed, Harmful in contact with skin.[2][11]Acute and chronic health effects. Potential for liver damage.[3][5]
Carcinogenicity Suspected of causing cancer.[1][2][3]Long-term health risks.
Irritation Causes skin and serious eye irritation.[1][12][13]Immediate risk of injury upon contact.
Environmental Toxic to aquatic life with long-lasting effects.[1][2][3]Environmental contamination.
Reactivity Reacts with strong oxidants and acids.[1][3]Incompatible materials can lead to hazardous reactions.

Personal Protective Equipment (PPE) and Safety Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is non-negotiable.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield are required at all times.[1]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[8] Always check the glove manufacturer's compatibility chart.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.[8]

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[1]

Engineering Controls:

  • All handling and disposal procedures should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[7][8]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound. This process is designed to be self-validating by ensuring each step mitigates a specific identified hazard.

Step 1: Segregation and Container Selection

  • Rationale: The fundamental principle of chemical waste management is segregation. Mixing incompatible waste streams can result in dangerous chemical reactions and complicates the disposal process. This compound falls into multiple hazard classes, making proper segregation critical.

  • Procedure:

    • Obtain a dedicated, properly labeled hazardous waste container.

    • The container must be designated for "Halogenated Organic Waste" .[8][9][10] Many institutions use a color-coding system to aid in this segregation.

    • The container must be made of a material compatible with acidic and halogenated organic compounds (e.g., high-density polyethylene - HDPE). Do not use metal containers for acidic waste.[6]

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[7][10]

Step 2: Waste Transfer

  • Rationale: This step carries the highest risk of direct exposure. Careful handling is essential to prevent spills and aerosolization of the compound.

  • Procedure:

    • Perform all transfers inside a chemical fume hood.[7][8]

    • If disposing of solid this compound, carefully scoop or pour the material into the waste container. Avoid creating dust.

    • If disposing of a solution, pour the liquid carefully into the designated waste container. Use a funnel to prevent spills.

    • If the compound is dissolved in a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[10]

    • Do not overfill the container. A general rule is to fill to no more than 75-80% capacity to allow for expansion and prevent spills.[7]

Step 3: Decontamination of Empty Containers

  • Rationale: Residual amounts of the chemical in its original container still pose a hazard and must be managed appropriately.

  • Procedure:

    • Rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

    • The rinsate is now considered hazardous waste and must be added to the "Halogenated Organic Waste" container.

    • Repeat the rinsing process two more times (triple rinse).

    • After triple rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label to prevent misuse. Consult your institution's specific guidelines on empty container disposal.

Step 4: Labeling and Storage

  • Rationale: Accurate and detailed labeling is a legal requirement and is critical for the safety of waste handlers.

  • Procedure:

    • Clearly label the waste container with the words "Hazardous Waste" .[7][14]

    • List all chemical constituents and their approximate percentages. For this specific waste, it would be "this compound" and any solvents used. Do not use abbreviations or chemical formulas.[10]

    • Indicate the relevant hazards (e.g., Toxic, Irritant, Halogenated).[7]

    • Keep the container closed at all times, except when adding waste.[7][10]

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[7]

Step 5: Final Disposal

  • Rationale: Hazardous waste must be disposed of through a licensed and regulated process to ensure environmental protection.

  • Procedure:

    • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7][8]

    • Maintain meticulous records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.[8]

    • Under no circumstances should this compound or its solutions be disposed of down the drain. [6][8] This is due to its toxicity to aquatic life and its classification as a halogenated organic compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol Start Start: Disposal of Quinolin-4-ylmethanol Hydrobromide Assess Assess Hazards: - Halogenated - Acidic - Toxic - Ecotoxic Start->Assess Identify Compound PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Assess->PPE Recognize Risks FumeHood Work in a Chemical Fume Hood PPE->FumeHood Ensure Safety SelectContainer Select 'Halogenated Organic Waste' Container (Non-metallic) FumeHood->SelectContainer Begin Disposal TransferWaste Transfer Waste into Container SelectContainer->TransferWaste Prepare for Transfer Rinse Triple Rinse Empty Original Container TransferWaste->Rinse After Transfer AddRinsate Add Rinsate to Waste Container Rinse->AddRinsate Collect Residue Label Label Waste Container: - 'Hazardous Waste' - Full Chemical Names - Hazards AddRinsate->Label Secure Container Store Store Securely in Satellite Accumulation Area Label->Store Await Pickup ArrangePickup Arrange for Pickup by EH&S or Licensed Contractor Store->ArrangePickup Final Step End End: Disposal Complete ArrangePickup->End Document Disposal

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control the Spill: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pads.[4][7]

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and your institution's EH&S department.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • I-Chemical. Safety Data Sheet - 2,2-dimethyl-1,3-dioxolan-4-ylmethanol. [Link]

  • The University of British Columbia. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]

  • ScienceLab.com. Material Safety Data Sheet - Quinoline. [Link]

  • Lafayette College. Chemical Waste Disposal Guidelines. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Quinoline, 100µg/ml in Methanol. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Quinoline. [Link]

  • International Labour Organization (ILO). International Chemical Safety Cards (ICSC) - Quinoline. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Quinoline. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazard Summary - Quinoline. [Link]

  • U.S. Environmental Protection Agency (EPA). Health And Environmental Effects Profile for Quinoline. Risk Assessment Portal. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 594412, Quinolin-8-ylmethanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80479, 4-(Hydroxymethyl)quinoline. [Link]

Sources

A Researcher's Guide to the Safe Handling of Quinolin-4-ylmethanol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Quinolin-4-ylmethanol hydrobromide, a member of the quinoline derivative family, is a valuable compound in pharmaceutical research and development.[1][2][3] Its structural similarity to other quinoline compounds necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment and Risk Mitigation

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin.[5][7]

  • Irritation: Causes skin and serious eye irritation.[5][6][7][8]

  • Chronic Toxicity: Suspected of causing genetic defects and cancer.[4][5][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[7]

Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to minimize exposure.[9] The following table outlines the minimum PPE requirements for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves.[10]Provides a robust barrier against skin contact. Regularly inspect gloves for any signs of degradation or punctures before and during use.
Eye Protection Chemical splash goggles.Protects eyes from accidental splashes of solutions or contact with airborne powder.[8][11]
Face Protection Face shield (in addition to goggles).[12]Recommended when handling larger quantities or when there is a significant risk of splashing.
Body Protection Laboratory coat with tight-fitting cuffs.[8][10]Protects skin and personal clothing from contamination.[13]
Respiratory Protection N95-rated respirator or higher.Required when handling the solid, powdered form to prevent inhalation of dust particles.[12]
Operational Protocol: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is paramount to prevent accidental exposure and contamination. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[4]

Step 1: Preparation

  • Designated Area: Cordon off a specific area within the chemical fume hood for handling the compound.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is within the designated area before starting.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.[13]

Step 2: Weighing and Solution Preparation

  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust clouds.

  • Dissolving: Slowly add the solid to the desired solvent in a suitable container. Do not add solvent to the solid to prevent splashing.

Step 3: Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent.[13]

  • PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the lab coat, face shield, goggles, and inner gloves.[13]

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[11]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Work Area in Fume Hood gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Solid Compound Carefully don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution by Adding Solid to Solvent weigh->prepare_solution decontaminate Decontaminate Surfaces & Equipment prepare_solution->decontaminate Proceed to Post-Handling remove_ppe Remove PPE in Designated Area decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Spill Management and Disposal Plan

Accidents can happen, and a well-defined spill management and disposal plan is crucial for a swift and safe response.

In Case of a Spill:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[14]

  • Assess the Spill: Determine the extent of the spill. For minor spills that you are trained and equipped to handle, proceed with cleanup. For major spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.[14][15]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[16][17]

  • Cleanup:

    • Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

    • Liquid Spills: Use an inert absorbent to soak up the spill.[15] Work from the outside in to prevent spreading.[16] Place the used absorbent material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.[16][17]

Chemical Spill Response Workflow

spill Spill Occurs alert Alert Others & Evacuate Immediate Area spill->alert assess Assess Spill Severity alert->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill cleanup Contain & Clean Up Spill minor_spill->cleanup Trained Personnel Only contact_ehs Evacuate Lab & Contact EHS major_spill->contact_ehs decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: A decision-making workflow for responding to a chemical spill.

Waste Disposal: All waste materials, including contaminated PPE, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste.[13]

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container.

  • Labeling: Ensure all waste containers are labeled with the full chemical name and a hazardous waste sticker.

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department.

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment conducive to scientific advancement.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem.
  • SAFETY DATA SHEET - Quinoline.
  • Spill procedure: Clean-up guidance.
  • Chemical spill cleanup procedures - J&K Scientific LLC.
  • Guide for Chemical Spill Response.
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY.
  • Safety Guidelines for Handling Chemicals - HPE Support.
  • Chemical Spill Procedures - Cornell EHS.
  • SAFETY DATA SHEET - 4-Hydroxyquinoline.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
  • Material Safety Data Sheet - Quinoline.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
  • Quinoline - SAFETY DATA SHEET - Penta chemicals.
  • Safe handling of hazardous drugs - PMC - PubMed Central.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • 142910-39-2|this compound|BLD Pharm.
  • Safety Data Sheet: Quinoline, 100µg/ml in Methanol - Chemos GmbH&Co.KG.
  • Material Safety Data Sheet - Quinoline, 96%.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA.
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate.
  • Quinoline Derivatives in Discovery and Development of Pesticides - PubMed.
  • synthesis of quinoline derivatives - Iwemi.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.